Chitohexaose
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-6-[[(2R,3S,4R,5R,6S)-5-amino-6-[(2S,3R,4R,5S,6R)-3-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N6O25/c37-13-24(53)19(48)7(1-43)58-31(13)57-6-12-28(64-32-14(38)25(54)20(49)8(2-44)59-32)30(66-34-16(40)27(56)22(51)10(4-46)61-34)18(42)36(63-12)67-35-17(41)29(23(52)11(5-47)62-35)65-33-15(39)26(55)21(50)9(3-45)60-33/h7-36,43-56H,1-6,37-42H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESYGFNPLIPQF-GXRNKMMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)N)N)N)OC5C(C(C(C(O5)CO)O)O)N)OC6C(C(C(C(O6)CO)O)O)N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N)N)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68N6O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217688 | |
| Record name | Chitohexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
985.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6734-92-5 | |
| Record name | Chitohexaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chitohexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Activities of Chitohexaose: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multifaceted biological activities of chitohexaose, a well-defined chitooligosaccharide. This compound has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-cancer, immunomodulatory, and anti-angiogenic properties. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activities, and visualizes the underlying signaling pathways.
Core Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, with significant potential for therapeutic applications. The following tables summarize the quantitative data from various studies, highlighting its efficacy in different experimental models.
Table 1: Anti-Inflammatory and Immunomodulatory Activity of this compound
| Cell Line/Model | Treatment | Concentration/Dose | Effect | Reference |
| Murine Macrophages | This compound + LPS | Not Specified | Inhibition of LPS-induced TNF-α, IL-1β, and IL-6 production | [1] |
| Human Monocytes | This compound + LPS | Not Specified | Inhibition of LPS-induced TNF-α, IL-1β, and IL-6 production | [1] |
| Human PBMCs | AVR-25 (this compound analog) | 8 - 80 µM | Modulation of pro- and anti-inflammatory cytokines | [2] |
| Human PBMCs | AVR-25 (this compound analog) + LPS (100 ng/mL) | 160 µM | Decreased expression of IL-6 and TNF-α | [2] |
| Human PBMCs | AVR-25 (this compound analog) | Not Specified | Induction of IL-10 production | [2] |
| Aged Human Subjects | Free Amine Chitooligosaccharides (FACOS) | 5.1 g/day for 8 weeks | Decreased serum levels of IL-1β and TNF-α | [3] |
| Aged Human Subjects | Free Amine Chitooligosaccharides (FACOS) | 5.1 g/day for 8 weeks | Significantly higher serum levels of IL-12 and IFN-γ | [3] |
| RAW 264.7 Macrophages | This compound (COS6) + LPS | Not Specified | Over 50% reduction in mRNA levels of iNOS, IL-6, and IL-1β, and production of IL-6 and TNF-α | [4] |
Table 2: Anti-Cancer Activity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| Human Gastric Carcinoma (MGC803) | Not Specified | 5.3 µg/mL (chitosan nanoparticles) | [5] |
| Note: Specific IC50 values for this compound against various cancer cell lines are not extensively reported in the provided search results. The data often pertains to general chitooligosaccharides (COS) or chitosan (B1678972) nanoparticles. |
Table 3: Anti-Angiogenic Activity of this compound
| Assay Model | Treatment | Concentration/Dose | Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) | Deacetylated this compound | 6.25 - 50 µ g/egg | Dose-dependent inhibition of angiogenesis | [6] |
| Tumor-induced ECV304 cells | Deacetylated this compound | Dose-dependent | Inhibition of proliferation and migration | [6] |
| ECV304 cells | Deacetylated this compound | Not Specified | Down-regulation of VEGF and uPA mRNA expression; Up-regulation of TIMP-1 mRNA expression | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Cell Viability and Cytotoxicity Assessment: MTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells or other cell types.
Materials:
-
Target cells (e.g., cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (sterile solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound solutions at various concentrations to the wells. Include a vehicle control (medium only) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Quantification of Cytokine Production: Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or biological fluids following treatment with this compound.
Materials:
-
Cell culture supernatants or serum samples
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., human or murine TNF-α, IL-6, IL-10)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Preparation: Prepare the ELISA plate according to the kit manufacturer's instructions. This typically involves coating the wells with a capture antibody.
-
Sample and Standard Preparation: Prepare a standard curve using the recombinant cytokine standards provided in the kit. Dilute the samples (cell culture supernatants or serum) as necessary with the assay diluent.
-
Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate as per the protocol.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the samples.
Gene Expression Analysis: Quantitative Reverse Transcription PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of target genes (e.g., VEGF, MMP-9, TIMP-1, iNOS, IL-6) in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
DNase I
-
Reverse transcription kit (with oligo(dT) or random primers)
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, β-actin)
-
Real-time PCR system
Protocol:
-
RNA Isolation: Lyse the cells and isolate total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be between 1.8 and 2.0).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
qPCR Amplification: Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. The expression of the target gene is normalized to the expression of a stable reference gene.
Analysis of Signaling Protein Activation: Western Blotting
Objective: To detect the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, MAPKs) affected by this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Lyse the cells in lysis buffer and determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
In Vivo Angiogenesis Assessment: Chick Chorioallantoic Membrane (CAM) Assay
Objective: To evaluate the pro- or anti-angiogenic effects of this compound in a living system.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
This compound solution (sterile)
-
Thermanox coverslips or sterile filter paper discs
-
Ethanol (70%)
-
Sterile forceps and scissors
-
Stereomicroscope with a digital camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.
-
Windowing the Egg: On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.
-
Sample Application: Prepare the this compound solution at the desired concentrations. Saturate a sterile Thermanox coverslip or filter paper disc with the this compound solution and place it on the CAM. Use PBS as a negative control.
-
Sealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Observation and Imaging: After incubation, open the window and observe the area around the implant under a stereomicroscope. Capture images of the blood vessels.
-
Data Analysis: Quantify the angiogenic response by counting the number of blood vessel branch points or by measuring the total blood vessel length within a defined area around the implant. A decrease in blood vessel formation compared to the control indicates anti-angiogenic activity.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general workflow for investigating the compound's effects.
Caption: this compound interaction with TLR4 and activation of the NF-κB signaling pathway.
Caption: General experimental workflow for investigating the biological activities of this compound.
References
- 1. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of chitooligosaccharides on serum cytokine levels in aged subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potent angiogenic inhibition effects of deacetylated this compound separated from chitooligosaccharides and its mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitohexaose: A Comprehensive Technical Guide on its Structure, Chemical Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitohexaose is a well-defined oligosaccharide derived from chitin (B13524), the second most abundant polysaccharide in nature after cellulose. As a hexamer of glucosamine (B1671600), it belongs to the class of chitooligosaccharides (COS), which have garnered significant scientific interest due to their enhanced solubility and biological activity compared to their parent polymers, chitin and chitosan (B1678972). This technical guide provides an in-depth overview of the structure, chemical properties, and biological functions of this compound, with a focus on its potential applications in research and drug development. The information presented herein is supported by detailed experimental protocols and visual representations of key biological pathways.
Structure and Chemical Properties
This compound is a linear oligosaccharide consisting of six β-(1→4) linked D-glucosamine (GlcN) units. Its fully N-acetylated counterpart is known as hexa-N-acetylthis compound. The presence of free amino groups in the deacetylated form is crucial for its solubility and biological activities.
Molecular Structure
The fundamental repeating unit of this compound is 2-amino-2-deoxy-β-D-glucopyranose. The β-(1→4) glycosidic bonds link the C1 of one glucosamine unit to the C4 of the adjacent unit, forming a linear chain.
Physicochemical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | References |
| Molecular Formula | C₃₆H₆₈N₆O₂₅ | [1][2] |
| Molecular Weight | 984.95 g/mol | [1][2] |
| Exact Mass | 984.42341168 Da | [2] |
| Solubility | Soluble in water. The solubility of chitooligosaccharides generally increases with decreasing molecular weight. Chitosan, its parent polymer, is soluble in mildly acidic aqueous environments (typically below pH 6.0) but not in pure water or common organic solvents.[3] | |
| Stability | Stable under refrigeration (2-8 °C).[4] Long-term storage is recommended under inert conditions and at low temperatures (e.g., -20°C) to prevent autooxidation.[5] The stability of chitosan solutions is affected by temperature and pH, with degradation occurring at higher temperatures and extreme pH values.[4][6] | |
| Hydrogen Bond Donor Count | 20 | [1] |
| Hydrogen Bond Acceptor Count | 31 | [1] |
| Rotatable Bond Count | 16 | [1] |
Experimental Protocols
This section provides detailed methodologies for the preparation, purification, characterization, and biological evaluation of this compound.
Preparation of this compound by Enzymatic Hydrolysis of Chitosan
This compound is typically prepared by the controlled enzymatic hydrolysis of chitosan.
Materials:
-
High molecular weight chitosan
-
Chitosanase (e.g., from Streptomyces griseus)
-
Acetic acid
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.5)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Deionized water
Protocol:
-
Preparation of Chitosan Solution: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained. Adjust the pH to 5.5 with a sodium hydroxide (B78521) solution.
-
Enzymatic Hydrolysis: Add chitosanase to the chitosan solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with constant stirring for a predetermined time to achieve the desired degree of hydrolysis.[7]
-
Reaction Termination: Inactivate the enzyme by heating the reaction mixture to 100°C for 10 minutes.
-
Monitoring Hydrolysis: The production of reducing sugars can be monitored using the DNS method.[8]
-
Neutralization and Concentration: Neutralize the hydrolysate with a sodium hydroxide solution and concentrate it using a rotary evaporator.
Purification of this compound
Purification of this compound from the crude hydrolysate is typically achieved using chromatographic techniques.
2.2.1. Size-Exclusion Chromatography (SEC)
Materials:
-
Crude chitooligosaccharide mixture
-
Deionized water (as mobile phase)
-
SEC column (e.g., Bio-Gel P-6)
-
Refractive index (RI) detector
Protocol:
-
Column Equilibration: Equilibrate the SEC column with deionized water at a constant flow rate.
-
Sample Injection: Dissolve the crude chitooligosaccharide mixture in deionized water and inject it into the column.
-
Elution and Fraction Collection: Elute the sample with deionized water. Collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product.[9]
2.2.2. Ion-Exchange Chromatography (IEC)
Materials:
-
Partially purified this compound
-
Sodium acetate buffer (e.g., 20 mM, pH 5.0)
-
Sodium chloride (NaCl)
-
Cation-exchange column (e.g., CM-Sephadex)
-
UV or RI detector
Protocol:
-
Column Equilibration: Equilibrate the cation-exchange column with the sodium acetate buffer.
-
Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound components.
-
Elution: Elute the bound chitooligosaccharides with a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze for this compound content.
-
Desalting and Lyophilization: Pool the pure fractions, desalt if necessary (e.g., by dialysis or SEC), and lyophilize.[9]
Characterization of this compound
2.3.1. High-Performance Liquid Chromatography (HPLC)
System:
-
Column: Amino-bonded silica (B1680970) column (e.g., Varian AX-5) or a C18 column for derivatized samples.[10][11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) acetate buffer is commonly used.[11]
-
Detector: Refractive Index (RI) or UV detector (for derivatized samples).
Protocol:
-
Prepare a standard solution of this compound and the sample solution in the mobile phase.
-
Inject the solutions into the HPLC system.
-
Run the analysis under optimized chromatographic conditions.
-
Identify and quantify this compound by comparing the retention time and peak area with the standard.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Protocol:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and to confirm the glycosidic linkages and stereochemistry.[10]
Biological Activity Assays
2.4.1. Antimicrobial Activity Assay (Microdilution Method)
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in the appropriate broth.
-
Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism at a standardized concentration (e.g., 10⁵ CFU/mL for bacteria).[12]
-
Add the inoculum to each well.
-
Include positive (inoculum only) and negative (broth only) controls.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits microbial growth.[12]
2.4.2. In Vitro Anti-inflammatory Assay
Cell Line:
-
RAW 264.7 murine macrophage cell line
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.[13]
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, making it a promising candidate for various biomedical applications.
Anti-tumor Activity
This compound has been shown to possess anti-tumor properties. It can inhibit the proliferation of certain cancer cell lines, such as the human lung adenocarcinoma cell line A549.[5] This effect is partly mediated by the downregulation of key proteins involved in cell cycle progression and apoptosis.
Signaling Pathway: Regulation of Cyclin D1 and Bcl-xL
This compound has been demonstrated to downregulate the mRNA expression of cyclin D1 and the anti-apoptotic protein Bcl-xL.[5] The downregulation of cyclin D1 can lead to cell cycle arrest, thereby inhibiting tumor cell proliferation. The reduction in Bcl-xL levels can promote apoptosis, leading to cancer cell death.
Anti-inflammatory Activity
Chitooligosaccharides, including this compound, have demonstrated significant anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[14] This activity is mediated, in part, through the modulation of the NF-κB signaling pathway.
Signaling Pathway: Inhibition of NF-κB Activation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chitooligosaccharides can interfere with this pathway, leading to a reduction in the inflammatory response.
References
- 1. The Preparation and Characterization of Chitooligosaccharide–Polylactide Polymers, and In Vitro Release of Microspheres Loaded with Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Controllable preparation of chitosan oligosaccharides via a recombinant chitosanase from marine Streptomyces lydicus S1 and its potential application on preservation of pre-packaged tofu [frontiersin.org]
- 8. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of Chitosan Oligosaccharides with Special Attention to Antiparasitic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutin–chitooligosaccharide complex: Comprehensive evaluation of its anti-inflammatory and analgesic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Preparation Methods of Chitooligosaccharides on Their Physicochemical Properties and Their Anti-Inflammatory Effects in Mice and in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of Chitohexaose in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitohexaose, a hexamer of β-1,4-linked N-acetyl-D-glucosamine, is a bioactive oligosaccharide derived from chitin (B13524). It functions as a potent modulator of various biological processes in a diverse range of organisms, from plants to mammals. In plants, it is recognized as a Pathogen-Associated Molecular Pattern (PAMP), triggering a cascade of defense responses known as PAMP-Triggered Immunity (PTI). In mammalian systems, this compound exhibits significant immunomodulatory effects, including anti-inflammatory and antitumor activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
This compound as an Elicitor of Plant Defense Responses
This compound is a well-documented elicitor of innate immunity in plants.[1] Its perception by plant cells initiates a signaling cascade that leads to the activation of a wide array of defense mechanisms.
Perception and Signal Transduction
In plants, this compound is recognized by plasma membrane-localized pattern recognition receptors (PRRs), typically containing LysM domains.[2] This recognition event triggers a series of downstream signaling events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of a mitogen-activated protein kinase (MAPK) cascade.[2][3] This signaling ultimately leads to the transcriptional reprogramming of the plant cell, resulting in the expression of defense-related genes.[4][5]
Quantitative Data on Elicitor Activity
The elicitor activity of this compound and its acetylated form has been quantified in various plant systems. The following tables summarize key findings.
Table 1: Comparative Elicitor Activity of this compound and N-Acetylthis compound in Rice Suspension Cultures
| Elicitor | Defense Response Measured | Effective Concentration | Key Findings & Comparison |
| N-Acetylthis compound | Extracellular Chitinase (B1577495) Induction | > 0.01 µg/mL (Maximum effect at 1 µg/mL) | Highly effective at low concentrations.[6] |
| Laminarihexaose | Extracellular Chitinase Induction | Requires ~10x higher concentration than N-acetylthis compound for maximum effect | Effective, but significantly less potent than N-acetylthis compound for chitinase induction.[6] |
| This compound | Extracellular Chitinase Induction | Not specified | Described as "not very effective" in inducing chitinase activity compared to its acetylated form.[6] |
| N-Acetylthis compound | L-Phenylalanine Ammonia-Lyase (PAL) Induction | Biphasic dose-response: Phase 1 (0.01 to 1 µg/mL), Phase 2 (3 to 300 µg/mL) | Acts as a potent elicitor of PAL activity.[6] |
Table 2: Effect of this compound and Other Chitin Oligomers on Gene Expression in Linum album Cell Cultures
| Treatment | Gene | Fold Increase in Expression (Day 3) |
| This compound (CH6) | PAL | ~1.8 |
| CCR | ~1.5 | |
| CAD | ~1.9 | |
| PLR | ~2.9 | |
| Hexa-N-Acetyl-Chitohexaose (CHIT6) | PAL | ~1.7 |
| CCR | ~1.5 | |
| CAD | ~1.6 | |
| PLR | ~2.0 | |
| Chitopentaose (CH5) | PLR | ~2.0 |
Data adapted from Esmaeilzadeh et al. (2014).[7]
Table 3: Transient Upregulation of Defense-Associated Genes in Citrus Leaves 1 Hour After Hexaacetyl-Chitohexaose (HC) Treatment
| Gene | Function | Fold Change vs. Control |
| WRKY22 | PTI marker | Upregulated |
| GST1 | PTI marker | Upregulated |
| RAR1 | PTI and ETI perception and signaling | Upregulated |
| EDS1 | PTI and ETI perception and signaling | Upregulated |
| PAL1 | Salicylic acid biosynthesis | Upregulated |
| NPR2 | Salicylic acid signaling | Upregulated |
| ICS1 | Salicylic acid biosynthesis | Downregulated |
Data is qualitative as presented in the source.[5]
Immunomodulatory Effects of this compound in Mammalian Systems
This compound and other chitooligosaccharides (COS) have demonstrated significant immunomodulatory activities in mammalian cells, particularly macrophages.[8]
Interaction with Receptors and Signaling Pathways
In mammalian macrophages, this compound has been shown to interact with Toll-like receptors (TLRs), specifically TLR2 and TLR4, as well as the Mannose Receptor (MR).[8] This interaction can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of various cytokines and other immune mediators.
Quantitative Data on Immunomodulatory Effects
This compound has been shown to modulate the expression and production of key inflammatory mediators.
Table 4: Effect of this compound (COS6) on LPS-Induced Gene Expression and Cytokine Production in Macrophages
| Parameter | Effect of this compound (COS6) | Reduction Percentage |
| mRNA Levels | ||
| iNOS | Reduced | > 50% |
| IL-6 | Reduced | > 50% |
| IL-1β | Reduced | > 50% |
| Protein Production | ||
| IL-6 | Reduced | > 50% |
| TNF-α | Reduced | > 50% |
Data adapted from Chen et al. (2022) and Leal et al. (2025) as cited in a review.[8]
Enzymatic Degradation of this compound
This compound is a substrate for various chitinolytic enzymes, which play crucial roles in nutrient cycling and biological interactions.
Enzymes Involved in this compound Degradation
Chitinases (EC 3.2.1.14) and β-N-acetylhexosaminidases (EC 3.2.1.52) are the primary enzymes responsible for the degradation of chitin and its oligomers, including this compound.[9][10] Chitinases can act as endo- or exo-enzymes, breaking down the polymer into smaller oligosaccharides, while β-N-acetylhexosaminidases cleave terminal N-acetylglucosamine residues.[9]
References
- 1. CitrusGreening.org [citrusgreening.org]
- 2. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ENY2117/IN1439: A Non-Technical Introduction to Electropenetrography and Its Application with Asian Citrus Psyllid as an Example [edis.ifas.ufl.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of Chitohexaose
Introduction
This compound, a well-defined chitooligosaccharide (COS) composed of six β-(1→4)-linked N-acetyl-D-glucosamine units, is a molecule of significant interest in the fields of biochemistry, immunology, and drug development. Derived from chitin (B13524), the second most abundant biopolymer on Earth, this compound acts as a potent signaling molecule.[1] In plants, it is recognized as a Microbe-Associated Molecular Pattern (MAMP), triggering robust innate immune and defense responses.[1][2] Its ability to modulate cellular signaling pathways in both plants and mammals makes it a valuable tool for research and a potential candidate for various therapeutic applications.[1]
This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound. Due to the limited availability of direct quantitative data in public literature, this document emphasizes the foundational principles governing these properties, summarizes available qualitative information, and provides detailed experimental protocols for their precise determination in a laboratory setting.
This compound Solubility Profile
The solubility of this compound is primarily dictated by the extensive network of intramolecular and intermolecular hydrogen bonds characteristic of oligosaccharides. Its behavior is influenced by the degree of polymerization (DP), solvent polarity, and temperature. Generally, the aqueous solubility of chitooligosaccharides decreases as the degree of polymerization increases.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various laboratory solvents is not extensively documented in publicly available literature. The table below provides a qualitative summary based on the known properties of similar oligosaccharides. Researchers are strongly advised to determine solubility experimentally for their specific applications and conditions.
| Solvent | Formula | Type | Reported this compound Solubility (Ambient Temp.) | Citation |
| Water | H₂O | Polar Protic | Low to Sparingly Soluble (Qualitative) | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble (COS up to DP 7 are generally soluble) | [3] |
| Acetic Acid (dilute aq.) | CH₃COOH | Polar Protic | Soluble (Parent polymer chitosan (B1678972) is soluble in dilute acid) | [4] |
| Ethanol | C₂H₅OH | Polar Protic | Very Low to Insoluble | [3] |
Experimental Protocol: Solubility Determination (Equilibrium Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
A. Materials and Equipment:
-
This compound (high purity powder)
-
Solvent of interest (e.g., deionized water, DMSO)
-
Analytical balance
-
Sealed vials (e.g., 2 mL glass vials with screw caps)
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge capable of handling the vials
-
Micropipettes
-
Syringe filters (0.22 µm)
-
Analytical quantification system (e.g., HPLC with Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), or a colorimetric assay)
B. Procedure:
-
Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. Ensuring an excess of solid material is critical to achieve saturation.
-
Initial Mixing: Tightly cap the vial and agitate it vigorously using a vortex mixer for 2-3 minutes to disperse the solid.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant without disturbing the pellet. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.
-
Dilution: Perform a series of accurate dilutions of the filtered supernatant with the same solvent to bring the this compound concentration into the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted samples to determine the concentration of dissolved this compound. An HPLC-RID system is often suitable for this purpose. A calibration curve must be generated using standard solutions of this compound with known concentrations.
-
Calculation: Calculate the concentration of this compound in the original undiluted supernatant, accounting for all dilution factors. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.[3][5]
Visualization: Solubility Determination Workflow
Caption: Workflow for determining this compound solubility.
This compound Stability Profile
The stability of this compound is critical for its storage, handling, and application. Degradation can occur through hydrolysis of the glycosidic bonds, influenced primarily by temperature and pH.
Thermal Stability
Thermogravimetric analysis (TGA) of chitin and chitosan provides insights into the expected thermal stability of this compound. The decomposition of these polymers generally occurs in a single major step.[4] Chitin, the acetylated parent polymer, shows an initial decomposition temperature of around 276°C, while chitosan's decomposition begins at a slightly lower temperature of approximately 255°C.[4] The decomposition of this compound is expected to occur within this range, involving depolymerization reactions.[4]
| Parameter | Chitin | Chitosan | Expected for this compound | Citation |
| Initial Decomposition Temp. (Tᵢ) | ~312.9 °C (Cellulose for comparison) | ~254.6 °C | In the range of 250-300°C | [4] |
| Peak Decomposition Temp. | ~380 °C | ~296 °C | Expected to be closer to Chitin's | [4] |
| Degradation Mechanism | Endothermic Depolymerization | Exothermic Depolymerization | Endothermic Depolymerization | [4] |
pH and Hydrolytic Stability
This compound is susceptible to acid-catalyzed hydrolysis. Studies on the acid hydrolysis of chitin to produce oligosaccharides show that higher acid concentrations and temperatures facilitate the breakdown of larger fragments into smaller ones.[6] This indicates that this compound is unstable in strong acidic conditions, particularly when heated. Conversely, it exhibits greater stability in neutral and alkaline solutions at ambient temperatures.
Experimental Protocol: Stability Analysis by HPLC
This protocol describes a method to assess the stability of this compound under specific pH and temperature conditions over time by monitoring its degradation.
A. Materials and Equipment:
-
This compound stock solution of known concentration
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable column and detector (e.g., reversed-phase amino column with UV or RID detection)
-
Vials for sample incubation
-
Autosampler vials for HPLC analysis
B. Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers to be tested.
-
Incubation: Aliquot these solutions into multiple sealed vials for each condition (pH/temperature combination). Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 50°C). One vial per time point is required for each condition.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition. Immediately stop any further degradation by cooling the sample (if heated) and adjusting the pH to neutral if necessary.
-
HPLC Analysis:
-
System: Use an HPLC system equipped with a column suitable for oligosaccharide separation, such as a LiChrospher 100 NH2 column.[6]
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile (B52724) and water is typically used. A common starting point is a 75/25 (v/v) ratio of acetonitrile to water.[6][7]
-
Detection: Monitor the eluent using a UV detector at a low wavelength (e.g., 205 nm) or a Refractive Index Detector (RID).[6]
-
Analysis: Inject the sample from each time point. The degradation of this compound is quantified by the decrease in its corresponding peak area over time. The appearance of new peaks corresponding to smaller degradation products can also be monitored.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each set of conditions.
-
Visualization: Stability Analysis Workflow
Caption: Workflow for assessing this compound stability.
Biological Activity: Plant Defense Signaling
This compound is a potent elicitor of defense mechanisms in plants.[8] It is recognized by pattern recognition receptors (PRRs) on the plant cell surface, initiating a signaling cascade that leads to an immune response.
The primary receptors for chitin fragments in plants like Arabidopsis thaliana are Lysin Motif (LysM) domain-containing receptor-like kinases (RLKs) and proteins (RLPs).[1] The key components are AtCERK1 (Chitin Elicitor Receptor Kinase 1) and AtLYK5. Upon binding of this compound, AtLYK5 forms a heterodimer with AtCERK1.[1] This binding event triggers a series of intracellular responses, including an influx of calcium ions (Ca²⁺) and the activation of a mitogen-activated protein kinase (MAPK) cascade.[8] This cascade ultimately leads to the transcriptional activation of defense-related genes, resulting in the production of antimicrobial compounds and bolstering the plant's resistance to pathogens.[1][2]
Visualization: this compound-Induced Plant Defense Signaling Pathway
Caption: Simplified this compound signaling pathway in plants.
References
- 1. benchchem.com [benchchem.com]
- 2. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Immunomodulatory Effects of Chitohexaose
Introduction
This compound, a low molecular weight chitooligosaccharide, is emerging as a significant immunomodulatory agent with therapeutic potential, particularly in conditions characterized by excessive inflammation, such as sepsis.[1][2][3] Unlike many immunomodulators that act as broad activators or suppressors, this compound exhibits a nuanced mechanism, selectively promoting an anti-inflammatory, tissue-reparative phenotype in macrophages while simultaneously inhibiting potent inflammatory responses.[1][2][4] This dual activity is primarily mediated through its interaction with Toll-like receptor 4 (TLR4), the same receptor that recognizes the bacterial endotoxin (B1171834) lipopolysaccharide (LPS).[1][2][3][5] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its signaling pathways.
Mechanism of Action: The TLR4 Dichotomy
The primary immunomodulatory effect of this compound centers on its unique interaction with the TLR4 signaling complex on macrophages and monocytes.[1][2][3] While LPS, a component of Gram-negative bacteria, activates the classical inflammatory pathway through TLR4, leading to the production of pro-inflammatory cytokines, this compound engages TLR4 to induce a distinct, alternative activation pathway.[1][2][6]
-
Competitive Inhibition of LPS Signaling: this compound can competitively bind to the active sites of TLR4, thereby blocking LPS-induced inflammatory signaling.[1][2] This prevents the "cytokine storm" associated with conditions like endotoxemia by inhibiting the production of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3]
-
Induction of Alternate Macrophage Activation: Concurrently, this compound binding to TLR4 initiates a non-canonical signaling cascade that polarizes macrophages towards an alternative, anti-inflammatory phenotype.[1][2][4][6] This state is characterized by the upregulation of Arginase-1, which is involved in tissue repair, and the secretion of high levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3] Studies have shown that macrophages from C3H/HeJ mice, which have a non-functional TLR4, do not respond to this compound, confirming the critical role of this receptor.[1][3][5]
The ability of a single ligand, this compound, to induce a protective, anti-inflammatory response through the very receptor responsible for potent inflammatory activation by LPS presents a novel therapeutic strategy for managing inflammatory diseases.[1][2][3]
Caption: this compound interaction with the TLR4 receptor.
Quantitative Data Summary
The immunomodulatory effects of this compound and its analogs have been quantified in several key studies. The following tables summarize these findings.
Table 1: In Vitro Effects of this compound on Immune Cells
| Cell Type | Stimulus | This compound (COS6) / Analog | Effect | Reference |
| RAW 264.7 Macrophages | LPS | This compound (COS6) | >50% reduction in mRNA levels of iNOS, IL-6, and IL-1β. | [7] |
| RAW 264.7 Macrophages | LPS | This compound (COS6) | >50% reduction in the production of IL-6 and TNF-α. | [7] |
| Murine Macrophages | This compound | Not specified | Upregulation of Arginase-1. | [1][3] |
| Human Monocytes | This compound | Not specified | Release of high levels of IL-10. | [1][3] |
| Human PBMCs | None | AVR-25 (this compound Analog) | Stimulates IL-10 production. | [4] |
Table 2: In Vivo Effects of this compound and Analogs
| Animal Model | Condition | Treatment | Key Outcomes | Reference |
| BALB/c and C57BL/6 Mice | Endotoxemia (Lethal LPS dose) | Intraperitoneal this compound | Complete protection against mortality; reversed endotoxemia even 24/48 hrs after onset. | [1][2][3] |
| Young & Aged Mice | Polymicrobial Sepsis (CLP model) | IV AVR-25 (10 mg/kg), 6-12h post-CLP | Significantly increased survival; decreased pro-inflammatory cytokines (TNF-α, MIP-1, iNOS); improved bacterial clearance. | [4][8] |
Table 3: Receptor Binding Affinity
| Ligand | Receptor | Cell Type | Affinity (IC₅₀) | Reference |
| AVR-25 (this compound Analog) | TLR4 | Human Peripheral Blood Monocytes | 0.15 µM | [4][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the literature on this compound.
Protocol 1: In Vitro Macrophage Stimulation and Cytokine Analysis
Objective: To assess the effect of this compound on cytokine production by macrophages in the presence or absence of an inflammatory stimulus like LPS.
Methodology:
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency in 24-well plates.
-
Treatment: Cells are treated with various concentrations of this compound, LPS (e.g., 100 ng/mL), or a combination of both. A vehicle control (media only) is included.
-
Incubation: Plates are incubated for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, the culture supernatant is collected to measure secreted cytokines. The adherent cells are lysed to extract RNA or protein for further analysis.
-
Cytokine Quantification (ELISA): The concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Gene Expression (RT-qPCR): RNA is extracted from the cell lysates, reverse-transcribed to cDNA, and used for quantitative PCR to measure the mRNA expression levels of target genes (e.g., Tnf, Il6, Il10, Arg1).
Caption: Experimental workflow for in vitro macrophage studies.
Protocol 2: Mouse Model of Endotoxemia
Objective: To evaluate the protective effect of this compound against lethal endotoxemia in vivo.
Methodology:
-
Animal Model: 8-10 week old mice (e.g., BALB/c) are used.
-
Treatment Groups:
-
Control Group: Receives vehicle (e.g., saline).
-
LPS Group: Receives a lethal dose of LPS (e.g., 15 mg/kg body weight) via intraperitoneal (IP) injection.
-
Prophylactic Group: Receives this compound (IP) prior to the lethal LPS challenge.
-
Therapeutic Group: Receives this compound (IP) at various time points (e.g., 6, 24, 48 hours) after the LPS challenge.[2][3]
-
-
Monitoring: Mice are monitored for survival over a defined period (e.g., 7 days).
-
Sample Collection: At specified time points, blood may be collected for serum cytokine analysis (ELISA). Tissues (e.g., liver, spleen) can be harvested for histopathological analysis or to assess inflammatory cell infiltration.
Signaling Pathway Visualization
The dual role of this compound in modulating TLR4 signaling can be visualized to better understand its logical relationship with the canonical LPS pathway.
Caption: Logical relationship of this compound and LPS at TLR4.
Implications for Drug Development
The unique immunomodulatory profile of this compound makes it a compelling candidate for therapeutic development.
-
Sepsis and Endotoxemia: Its ability to both block the LPS-induced inflammatory cascade and promote an anti-inflammatory state offers a two-pronged approach to treating sepsis, a condition with high mortality and limited treatment options.[1][2][3] The efficacy of this compound and its analogs in protecting mice from lethal endotoxemia, even when administered therapeutically, underscores this potential.[1][8]
-
Anti-Inflammatory Therapy: Beyond sepsis, this compound could be explored for other inflammatory conditions where TLR4 signaling plays a pathogenic role.
-
Adjuvant Potential: By skewing the immune response, it may also have applications as an adjuvant in vaccines or as part of a combination therapy to modulate immune responses in oncology or autoimmunity.
This compound represents a sophisticated immunomodulator that finely tunes the host immune response through a specific interaction with the TLR4 receptor. It competitively inhibits the detrimental hyperinflammation triggered by endotoxins while simultaneously activating a beneficial, anti-inflammatory, and pro-repair macrophage phenotype. The quantitative data from both in vitro and in vivo studies strongly support its potential as a therapeutic agent. For drug development professionals, this compound and its analogs offer a novel and promising avenue for creating targeted therapies for sepsis and other severe inflammatory disorders.
References
- 1. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]
- 2. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] this compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial activity of chitohexaose against pathogens.
An In-depth Technical Guide on the Antimicrobial Activity of Chitohexaose for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a chitin-derived oligosaccharide consisting of six β-1,4-linked D-glucosamine units, has garnered significant attention within the scientific community for its diverse biological activities. As a member of the chitooligosaccharide (COS) family, it possesses favorable properties such as higher solubility and lower viscosity compared to its parent polymer, chitosan (B1678972).[1] The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents, and this compound presents a promising avenue of research. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound against a range of pathogens, details the experimental protocols for its evaluation, and elucidates the underlying mechanisms of action through structured data and visual diagrams.
Antimicrobial Spectrum and Efficacy
The antimicrobial activity of this compound and other chitooligosaccharides is influenced by factors such as their degree of polymerization (DP) and degree of deacetylation (DD). Generally, a higher degree of deacetylation leads to increased antimicrobial activity.[2] While the effect of the degree of polymerization can vary depending on the target microorganism, a DP of 5 or greater is often considered essential for antibacterial activity.[1]
Quantitative Antimicrobial Data
The following table summarizes the available quantitative data on the antimicrobial activity of chitooligosaccharides, including this compound, against various pathogens.
| Pathogen | Strain | Antimicrobial Metric | Concentration | Reference |
| Staphylococcus epidermidis | ATCC 12228 | MIC | <0.25 mg/mL | [1] |
| Candida albicans | ATCC 10231 | MIC | 0.5 mg/mL | [1] |
| Various Bacteria | Not Specified | Inhibitory Diameter (DP 4) | 19 ± 0.20 mm (at 0.1%) | [2] |
Note: The data for S. epidermidis and C. albicans were obtained using a mixture of chitooligosaccharides, where this compound was a component.
Mechanism of Antimicrobial Action
The primary mechanism underlying the antimicrobial activity of this compound is attributed to its polycationic nature at acidic pH. This allows for electrostatic interactions with negatively charged components on the microbial cell surface, leading to cell damage and death.
Bacterial Pathogens
Against bacteria, the positively charged amino groups of this compound interact with negatively charged molecules on the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[3] This interaction disrupts the cell membrane's integrity, leading to the leakage of intracellular components and ultimately, cell death.[1] For some Gram-positive bacteria, lipoteichoic acid (LTA) may serve as a molecular bridge between the bacterial membrane and the chito-oligosaccharide.[3]
Proposed mechanism of this compound antimicrobial activity against bacteria.
Fungal Pathogens
The antifungal activity of chito-oligosaccharides also involves interactions with the cell membrane, leading to increased permeability. Several signaling pathways within fungal cells, such as the Hog1, Cek1/Cek2, Mkc1, Ras1-cAMP, and calcineurin cascades, have been proposed to be associated with the response to chitosan and its derivatives.[4]
Immunomodulatory Effects Relevant to Infection
Beyond its direct antimicrobial properties, this compound exhibits significant immunomodulatory effects. It can activate macrophages through an alternative pathway via Toll-like receptor 4 (TLR4).[5][6] This activation leads to the production of anti-inflammatory cytokines like IL-10, while inhibiting the production of pro-inflammatory molecules such as TNF-α, IL-1β, and IL-6 that are typically induced by bacterial endotoxins like LPS.[5] This dual action of direct antimicrobial activity and modulation of the host immune response makes this compound a particularly interesting candidate for the development of therapies against sepsis.[5][7][8]
This compound interaction with the TLR4 signaling pathway in macrophages.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of the antimicrobial activity of this compound. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is performed in 96-well microtiter plates to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
This compound stock solution (sterile)
-
Mueller Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial or fungal inoculum
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its concentration to 10^5 CFU/mL for bacteria and 10^4 CFU/mL for yeast in MHB.[1]
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in MHB directly in the 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., 0.25–2 mg/mL).[1]
-
Inoculation: Add the prepared inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (microorganism in MHB without this compound) and a negative control (MHB only).[1]
-
Incubation: Incubate the plates at 35 ± 2 °C with agitation (200 rpm) for 24 to 48 hours.[1]
-
MIC Determination: Measure the optical density at 595 nm using a microplate reader. The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the microorganism.[1]
Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
This compound demonstrates significant potential as a novel antimicrobial agent, exhibiting direct activity against a range of bacterial and fungal pathogens. Its unique mechanism of action, involving the disruption of microbial cell membranes, coupled with its immunomodulatory properties, makes it a compelling candidate for further drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts in harnessing the therapeutic potential of this compound to combat infectious diseases.
References
- 1. Antimicrobial Activity of Chitosan Oligosaccharides with Special Attention to Antiparasitic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial effect of chitooligosaccharides produced by chitosanase from Pseudomonas CUY8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitohexaose: A Potent Elicitor of Plant Defense Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chitohexaose, a hexamer of N-acetylglucosamine, is a well-characterized microbe-associated molecular pattern (MAMP) that potently activates the plant innate immune system. As a structural component of fungal cell walls, its perception by plant cells serves as a key indicator of potential pathogen invasion, triggering a cascade of defense responses collectively known as MAMP-triggered immunity (MTI). This technical guide provides an in-depth overview of the core mechanisms of this compound-induced plant defense, presenting quantitative data on its elicitor activity, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating novel strategies for enhancing plant resilience and developing new crop protection agents.
Introduction: The Role of Chitin (B13524) Fragments in Plant Immunity
Plants have evolved sophisticated surveillance systems to detect non-self molecules, particularly those associated with microbial pathogens.[1] Chitin, a polymer of β-1,4-linked N-acetylglucosamine, is a major structural component of fungal cell walls and the exoskeletons of insects, but is absent in plants.[2] During attempted infection, plant-secreted chitinases can degrade fungal cell walls, releasing chitin fragments (chitooligosaccharides) of varying lengths.[3] Among these, this compound and other short-chain oligomers (with a degree of polymerization from 6 to 8) have been identified as highly active elicitors of plant defense responses.[4]
The recognition of these chitin fragments initiates a robust and broad-spectrum immune response, enhancing the plant's resistance to a wide range of pathogens.[5] This MTI is characterized by a series of rapid cellular and molecular changes, including ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and extensive transcriptional reprogramming leading to the synthesis of defense-related proteins and antimicrobial compounds.[6] Understanding the intricacies of this compound-mediated defense activation is paramount for the development of novel bio-pesticides and plant health-promoting compounds.
The this compound Signaling Pathway
The perception of this compound at the cell surface and the subsequent signal transduction to the nucleus involve a series of well-orchestrated molecular events. The core of this pathway is conserved across many plant species.
Perception at the Cell Surface
The initial recognition of this compound is mediated by a receptor complex at the plasma membrane.[2] In the model plant Arabidopsis thaliana, this complex is primarily composed of Lysin Motif (LysM) receptor-like kinases (RLKs) and receptor-like proteins (RLPs). The key players are:
-
LYK5 (LysM-containing Receptor-like Kinase 5): This protein is believed to be the primary high-affinity binding protein for chitin oligomers.[2]
-
CERK1 (Chitin Elicitor Receptor Kinase 1): Upon this compound binding to LYK5, CERK1 is recruited to form a functional receptor complex. CERK1 possesses an intracellular kinase domain that is essential for initiating downstream signaling.[2][7]
In rice (Oryza sativa), the receptor system involves OsCERK1 and a LysM-containing receptor-like protein called CEBiP (Chitin Elicitor-Binding Protein), which lacks an intracellular kinase domain.[8]
Downstream Signaling Cascade
Activation of the receptor complex triggers a rapid and complex intracellular signaling cascade:
-
Activation of Receptor-Like Cytoplasmic Kinases (RLCKs): The activated CERK1 phosphorylates downstream RLCKs, which act as signal relay molecules.[9]
-
Reactive Oxygen Species (ROS) Burst: One of the earliest responses is a rapid and transient production of ROS, primarily in the apoplast.[10] This "oxidative burst" is mediated by the activation of plasma membrane-localized NADPH oxidases, such as RBOHD.[9] ROS act as signaling molecules and also have direct antimicrobial effects.
-
MAPK Cascade Activation: this compound perception leads to the sequential phosphorylation and activation of a MAPK cascade (MAPKKK, MAPKK, and MAPK).[2] This phosphorylation cascade amplifies the initial signal and targets various downstream components, including transcription factors.[11]
-
Calcium Influx: A rapid and transient increase in cytosolic calcium concentration ([Ca²⁺]cyt) is another hallmark of this compound signaling.[4][12] Calcium acts as a crucial second messenger, modulating the activity of various proteins, including calcium-dependent protein kinases (CDPKs).
-
Transcriptional Reprogramming: The signaling cascade culminates in the nucleus, where it activates specific transcription factors, such as WRKYs.[2] This leads to a massive reprogramming of gene expression, with the upregulation of hundreds of defense-related genes.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. core.ac.uk [core.ac.uk]
- 3. Chitinase Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jipb.net [jipb.net]
- 8. escholarship.org [escholarship.org]
- 9. plasticity.webs.upv.es [plasticity.webs.upv.es]
- 10. Genome-Wide Identification of a Maize Chitinase Gene Family and the Induction of Its Expression by Fusarium verticillioides (Sacc.) Nirenberg (1976) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Degree of Acetylation in Chitohexaose Function: A Technical Guide for Researchers
Abstract: Chitohexaose, a chitooligosaccharide composed of six glucosamine (B1671600) and/or N-acetylglucosamine units, exhibits a wide range of biological activities, including immunomodulatory, antimicrobial, and plant-eliciting effects. These functions are critically dependent on its structural properties, most notably the degree of acetylation (DA), which dictates the ratio of acetylated to deacetylated units. The presence or absence of N-acetyl groups alters the molecule's charge, solubility, and conformation, thereby modulating its interaction with biological receptors and enzymes. This technical guide provides an in-depth analysis of how the DA of this compound influences its function, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic and agricultural potential of precisely defined chito-oligosaccharides.
Introduction
Chitooligosaccharides (COS) are breakdown products of chitin (B13524) or chitosan (B1678972), composed of D-glucosamine (GlcN, denoted as 'D') and N-acetyl-D-glucosamine (GlcNAc, denoted as 'A') units. This compound, a hexamer, is of particular interest due to its potent and specific bioactivities. The biological functions of this compound are not uniform; they are profoundly influenced by the number and position of N-acetyl groups along the six-unit chain—a property defined as the Degree of Acetylation (DA).
The DA can range from 0% (fully deacetylated; (GlcN)₆) to 100% (fully acetylated; (GlcNAc)₆, also known as hexa-N-acetylthis compound). This structural variation is critical, as the positively charged amino groups on deacetylated units and the neutral acetylated units govern the molecule's interaction with cellular targets. Consequently, this compound molecules with different DAs can trigger distinct, and sometimes opposing, biological responses. Understanding this structure-function relationship is paramount for developing targeted applications, from anti-inflammatory drugs to agricultural biostimulants.
Influence of DA on this compound Biological Functions
The degree of acetylation is a master variable controlling the biological effects of this compound. The following sections summarize the current understanding of how DA modulates its key functions, with quantitative data presented for comparison.
Immunomodulatory Effects
This compound can act as both an anti-inflammatory and a pro-inflammatory agent, a duality largely governed by its DA. The charge distribution determined by the DA affects its ability to interact with immune receptors like Toll-like Receptor 4 (TLR4).
-
Anti-inflammatory Activity: Fully deacetylated (fdCOS) and fully acetylated (faCOS) forms have demonstrated the ability to significantly reduce the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharides (LPS). The fully deacetylated this compound is known to bind to the active sites of TLR4, thereby inhibiting LPS-induced inflammation.
-
Pro-inflammatory Activity: In contrast, certain partially acetylated chitosans have been shown to induce a pro-inflammatory response, a phenomenon linked to the stability of nanoparticle formulations. While this data pertains to larger chitosan polymers, it highlights the nuanced role of intermediate DA values.
Table 1: Effect of Chito-oligosaccharide DA on Immune Response Markers
| Degree of Acetylation (DA) | System / Cell Line | Marker | Effect | Reference |
| Fully Deacetylated (fdCOS) | Murine Macrophages (RAW 264.7) | TNF-α | Significant Reduction | |
| Partially Acetylated (paCOS) | Murine Macrophages (RAW 264.7) | TNF-α | No Significant Effect | |
| Fully Acetylated (faCOS) | Murine Macrophages (RAW 264.7) | TNF-α | Significant Reduction | |
| 2%, 25%, 46%, 63% (in NPs) | Human Macrophages/Neutrophils | Pro-inflammatory Cytokines | Increased Release | |
| 16% (in stable NPs) | Human Macrophages/Neutrophils | Pro-inflammatory Cytokines | No Change |
Antimicrobial Activity
The antimicrobial properties of chitosan and its oligomers are strongly correlated with the density of cationic charges, which is inversely proportional to the DA. A lower DA means more protonated amino groups (-NH₃⁺) at acidic pH, which can interact with and disrupt negatively charged microbial cell membranes.
-
Mechanism: The primary mechanism involves the electrostatic interaction between the positively charged this compound and negatively charged components on the microbial surface, leading to membrane destabilization and cell death.
-
DA Dependence: Consequently, antimicrobial activity generally decreases as the degree of acetylation increases. This compound with a high degree of deacetylation (low DA) is expected to be a more potent antimicrobial agent.
Table 2: Antimicrobial Activity (MIC) of Chitosan by Degree of Acetylation (DA)
| Degree of Acetylation (DA) | Organism Type | General Finding | Reference |
| Increasing DA | Bacteria and Yeasts | Decreased antimicrobial activity | |
| High Deacetylation (Low DA) | Gram-positive & Gram-negative bacteria | Stronger antimicrobial activity |
Note: Data for specific MIC values of this compound with varying DA is limited; the table reflects the established trend for chitosan.
Plant Elicitor Activity
In agriculture, this compound can act as a biostimulant, triggering plant defense mechanisms. This elicitor activity is also highly dependent on the DA.
-
Defense Enzyme Activation: Partially N-acetylated polymeric chitosans are effective at eliciting defense enzymes like phenylalanine ammonia-lyase (PAL) and peroxidase (POD) in plants such as wheat. Maximum activity is often observed with intermediate DAs.
-
Differential Responses: Fully acetylated (GlcNAc) oligomers with a degree of polymerization (DP) of 7 or more can strongly induce POD but not PAL. In contrast, fully deacetylated (GlcN) oligomers show little to no elicitor activity for these specific enzymes. Hexa-N-acetylthis compound is specifically recognized as an inducer of disease resistance and lignification in crops.
Table 3: Plant Elicitor Activity in Wheat Leaves by Oligosaccharide Acetylation
| Oligomer Type | Degree of Polymerization (DP) | Peroxidase (POD) Activity | Phenylalanine Ammonia-Lyase (PAL) Activity | Lignin Deposition | Reference |
| Fully Deacetylated (GlcN) | 5, 7 | No Induction | No Induction | No | |
| Partially Acetylated (35% DA) | Polymer | Induced | Induced | Yes (Most Active) | |
| Fully Acetylated (GlcNAc) | ≥ 7 | Strong Induction | No Induction | No |
Experimental Protocols & Methodologies
The study of DA-dependent functions requires robust methods for preparing well-defined molecules and accurately measuring their properties and effects.
Preparation and Separation of this compound with Defined DA
Producing this compound with a specific number of acetyl groups involves controlled chemical modification followed by chromatographic separation.
Protocol 1: Selective N-Acetylation and Separation of this compound
-
Dissolution: Dissolve 200 mg of this compound hydrochloride (≥98% pure) in 10 mL of a methanol/water (50:50, v/v) solution.
-
Acetylation: Add a stoichiometric amount of acetic anhydride (B1165640) (e.g., 200 μL) to the this compound solution under magnetic stirring. Let the reaction proceed at room temperature for 1 hour.
-
Concentration: Concentrate the resulting solution and lyophilize to obtain a mixture of N-acetylated chitohexaoses.
-
Separation:
-
Prepare a CM Sephadex C25 ion-exchange column.
-
Dissolve the lyophilized product in deionized water and load it onto the column.
-
Elute the different fractions using a linear gradient of NaCl solution (e.g., 0 to 1.0 M). The elution order will be from the most acetylated (least positive charge) to the least acetylated (most positive charge).
-
-
Desalination & Characterization: Desalt each collected fraction using activated charcoal. Confirm the molecular weight and purity of each fraction (e.g., D5A1, D4A2, etc.) using Electrospray Ionization Mass Spectrometry (ESI/MS).
Caption: Workflow for preparing this compound with defined DA.
Determination of Degree of Acetylation
Various analytical techniques can be used to determine the DA of a chitosan or COS sample. The choice of method depends on the required accuracy, sample amount, and available equipment.
Protocol 2: DA Determination by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in D₂O (deuterium oxide). A small amount of DCl may be added to ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the peak corresponding to the three protons of the N-acetyl group (-COCH₃), which typically appears around 2.0-2.1 ppm.
-
Identify the peaks corresponding to the protons on the sugar backbone (H2-H6), which appear between 3.5 and 4.0 ppm, and the anomeric proton (H1) around 4.5-4.9 ppm.
-
-
Calculation: The DA is calculated by comparing the integral of the N-acetyl protons to the integral of one of the backbone protons (e.g., H2).
-
DA (%) = [ (Integral of CH₃ protons / 3) / (Integral of H2 proton) ] * 100
-
Caption: Logic for selecting a DA determination method.
Biological Activity Assays
Protocol 3: Anti-inflammatory Assay via TNF-α Measurement
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media until they reach a suitable confluency. Seed the cells in multi-well plates.
-
Stimulation: Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Concurrently, treat the cells with different concentrations of the various defined-DA this compound samples (e.g., fdCOS, paCOS, faCOS). Include a control group with only LPS and a vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 6 hours).
-
Quantification: Collect the cell culture supernatant. Measure the concentration of TNF-α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Analysis: Compare the TNF-α levels in the this compound-treated groups to the LPS-only control to determine the percentage reduction in cytokine production.
Key Signaling Pathways
The immunomodulatory function of this compound is mediated by its interaction with specific cell surface receptors. The inhibition of the TLR4 pathway is a well-documented mechanism for its anti-inflammatory effects.
TLR4-Mediated Anti-inflammatory Pathway
Toll-like Receptor 4 (TLR4), in a complex with its co-receptor MD2, is the primary sensor for bacterial lipopolysaccharide (LPS). Activation of this pathway leads to a signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This compound can competitively inhibit this process.
-
Mechanism of Inhibition: Deacetylated this compound is believed to bind to the TLR4/MD2 complex, preventing or displacing LPS. This blockage inhibits the recruitment of downstream adaptor proteins like MyD88, thereby shutting down the entire inflammatory cascade and reducing cytokine expression.
Preliminary in-vitro studies of chitohexaose.
An In-Depth Technical Guide to Preliminary In-Vitro Studies of Chitohexaose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in-vitro research on this compound, a deacetylated chitooligosaccharide. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this compound.
Quantitative Data Summary
The following tables present a consolidated view of the quantitative data from various in-vitro studies on this compound and related chitooligosaccharides (COS).
Table 1: Anti-Angiogenic and Anti-Cancer Effects of this compound
| Parameter | Cell Line | Treatment/Concentration | Observed Effect | Reference |
| CAM Angiogenesis Inhibition | Chick Chorioallantoic Membrane | 6.25-50 µ g/egg | Dose-dependent inhibition of angiogenesis. | [1] |
| Cell Proliferation Inhibition | PANC-1 (Pancreatic Cancer) | 0.625, 2.5, 10 mg/mL | Inhibition of proliferation to (97.53 ± 6.35)%, (85.36 ± 3.67)%, and (60.61 ± 5.25)% respectively. | [2] |
| MIAPaCa-2 (Pancreatic Cancer) | 0.625, 1.25, 2.5 mg/mL | Inhibition of proliferation to (93.07 ± 1.97)%, (89.65 ± 2.22)%, and (64.02 ± 4.96)% respectively. | [2] | |
| Cell Invasion Inhibition | PANC-1 (Pancreatic Cancer) | 0.625, 2.5, 10 mg/mL | Reduction in transmembrane cells to (185.22 ± 1.986), (137.00 ± 2.598), and (18.67 ± 4.416) per high-power field, respectively. | [2] |
| MIAPaCa-2 (Pancreatic Cancer) | 0.625, 2.5, 10 mg/mL | Reduction in transmembrane cells to (164.44 ± 2.698), (104.89 ± 2.977), and (31.33 ± 3.162) per high-power field, respectively. | [2] | |
| Cell Migration Inhibition | PANC-1 (Pancreatic Cancer) | 10 mg/mL | Cell migration ability of 26.83% ± 0.442%. | [2] |
| MIAPaCa-2 (Pancreatic Cancer) | 10 mg/mL | Cell migration ability of 17.66% ± 0.647%. | [2] | |
| Cytotoxicity (IC50) | HEPG2, HCT, MCF7 | Not Specified | COS (10-100 kDa): 1.564, 1.84, 2.208 µg/ml respectively. | [3] |
| HEPG2, MCF7 | Not Specified | COS (1.0-10 kDa): 12.948 and 11.952 µg/ml respectively. | [3] |
Table 2: Anti-Inflammatory Effects of this compound on Macrophages
| Cell Type | Treatment | Cytokine/Mediator | Effect | Reference |
| Murine Macrophages & Human Monocytes | This compound | IL-10 | Increased release. | [1][4] |
| This compound | Arginase-1 | Upregulation. | [1][4] | |
| This compound + LPS | TNF-α, IL-1β, IL-6 | Inhibition of LPS-induced production. | [1][4] | |
| RAW 264.7 Macrophages | Rutin-COS Complex (500 µg/mL) + LPS (1 µg/mL) | TNF-α, IL-6, NO | Suppressed production. |
Table 3: Antioxidant Activity of Chitooligosaccharides
| Assay | Oligosaccharide | IC50 Value | Reference |
| Hydroxyl Radical Scavenging (Benzoate Hydroxylation) | Chitobiose | 18 µM | |
| Chitotriose | 80 µM | ||
| Hydroxyl Radical Scavenging (Zinc Oxide Photolysis) | Chitobiose | 30 µM | |
| Chitotriose | 55 µM | ||
| DPPH Radical Scavenging | COS (< 1 kDa) | 86.97 to 93.56 µgTE/mg | [3] |
| ABTS Radical Scavenging | COS (< 1 kDa) | 86.97 to 93.56 µgTE/mg | [3] |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments performed to evaluate the biological activities of this compound.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This assay is utilized to assess the pro- or anti-angiogenic potential of a substance.[5][6][7]
Materials:
-
Fertilized chicken eggs (E6)
-
0.1% Benzalkonium bromide
-
Sterile normal saline
-
Filter paper discs (autoclaved)
-
This compound solution (sterile, various concentrations)
-
Methanol (B129727) and acetone (B3395972) mixture (1:1)
-
Incubator (37.5°C, 85% humidity)
-
Ophthalmic forceps
-
Microscope
Procedure:
-
Clean fertilized E6 chicken embryos with 0.1% benzalkonium bromide and pre-incubate at 37.5°C in 85% humidity for 2 days.
-
Disinfect the eggshell and carefully create a small hole over the air sac.
-
Moisten the inner shell membrane with a few drops of sterile normal saline to facilitate its separation from the CAM.
-
Create a 1x1 cm window in the inner shell membrane to expose the vascular zone of the CAM.
-
Soak sterile filter paper discs with different concentrations of this compound solution and place them on the CAM.
-
Seal the window with sterile parafilm and return the eggs to the incubator for a designated period (e.g., 48-72 hours).
-
After incubation, fix the CAM by adding a 1:1 mixture of methanol and acetone.
-
Carefully excise the CAM, spread it on a glass slide, and examine it under a microscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points within the area of the filter paper disc.
Cell Proliferation, Migration, and Invasion Assays
These assays are fundamental in cancer research to determine the effect of a compound on cancer cell behavior.[2]
Cell Lines:
-
PANC-1 and MIAPaCa-2 (human pancreatic cancer cell lines)
2.2.1. Cell Proliferation (CCK-8 Assay)
-
Seed cells in a 96-well plate at a density of 4 x 10⁴ cells/mL and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound and incubate for 72 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
2.2.2. Cell Migration (Wound-Healing Assay)
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with or without this compound.
-
Capture images of the wound at 0 hours and after a defined period (e.g., 24-48 hours).
-
Measure the closure of the wound area to quantify cell migration.
2.2.3. Cell Invasion (Transwell Assay)
-
Use Transwell inserts with a porous membrane, which can be coated with a basement membrane matrix (e.g., Matrigel) for invasion assays.
-
Prepare a cell suspension (1 x 10⁵ cells/mL) in a serum-free medium containing different concentrations of this compound and add it to the upper chamber of the Transwell insert.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for 24 hours to allow cells to invade through the membrane.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells under a microscope to quantify cell invasion.
Macrophage Activation and Cytokine Production Assay
This protocol is designed to investigate the immunomodulatory effects of this compound on macrophages.[1][4][8]
Cell Lines:
-
RAW 264.7 (murine macrophage cell line) or primary bone marrow-derived macrophages (BMDMs).
Procedure:
-
Culture macrophages in appropriate media.
-
For cytokine production analysis, seed cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS), a potent inducer of pro-inflammatory cytokines, for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
For analysis of macrophage activation markers like Arginase-1, lyse the cells after treatment and perform appropriate assays (e.g., colorimetric assay for arginase activity or Western blot for protein expression).
In-Vitro Antioxidant Activity Assays
These assays measure the free radical scavenging capacity of this compound.[3][9][10]
2.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a methanolic solution of DPPH.
-
Mix various concentrations of this compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
The decrease in absorbance indicates the radical scavenging activity. Calculate the percentage of inhibition and the IC50 value.
2.4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a buffer (e.g., PBS) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of this compound solution to the diluted ABTS•+ solution.
-
Measure the absorbance after a short incubation period (e.g., 6 minutes).
-
The reduction in absorbance is proportional to the antioxidant concentration. Calculate the percentage of inhibition and the IC50 value.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for the in-vitro analysis of this compound.
Caption: General experimental workflow for in-vitro studies of this compound.
Caption: this compound signaling in macrophages via the TLR4 receptor.
Caption: Inhibition of EMT in pancreatic cancer cells by this compound.
References
- 1. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chito-oligosaccharide impairs the proliferation, invasion and migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]
- 5. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
Chitohexaose: A Comprehensive Technical Review of Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitohexaose, a well-defined chitooligosaccharide (COS) composed of six β-(1,4)-linked N-acetyl-D-glucosamine units, is emerging as a potent bioactive molecule with significant immunomodulatory, anti-tumor, and anti-angiogenic properties. Its low molecular weight and high solubility distinguish it from its parent polymers, chitin (B13524) and chitosan, allowing for enhanced bioavailability and specific interactions with cellular receptors. This technical guide provides an in-depth review of the current literature on this compound, focusing on its novel applications in drug development. We will delve into the quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
Immunomodulatory Applications: Orchestrating the Immune Response
This compound has demonstrated a remarkable ability to modulate the immune system, primarily by influencing macrophage activation. Unlike the pro-inflammatory response triggered by lipopolysaccharide (LPS), this compound promotes an alternative activation pathway in macrophages, leading to an anti-inflammatory and tissue-reparative phenotype.
Quantitative Data on Macrophage Activation and Cytokine Production
The immunomodulatory effects of this compound have been quantified through various in vitro and in vivo studies. Key findings are summarized in the tables below.
Table 1: Effect of this compound on Macrophage Activation Markers
| Cell Type | Treatment | Concentration | Marker | Fold Change vs. Control | Reference |
| Murine Macrophages | This compound | 10 µg/mL | Arginase-1 | Significant upregulation | [1][2] |
| Murine Macrophages | This compound | 10 µg/mL | Ym-1 | Significant upregulation | [1] |
| Human Monocytes | This compound | 10 µg/mL | Arginase-1 | Significant upregulation | [2] |
Table 2: Effect of this compound on Cytokine Production
| Cell Type | Treatment | Concentration | Cytokine | Change vs. LPS-stimulated Control | Reference |
| Murine Macrophages | This compound + LPS | 10 µg/mL | TNF-α | Significant decrease | [1][2] |
| Murine Macrophages | This compound + LPS | 10 µg/mL | IL-1β | Significant decrease | [1][2] |
| Murine Macrophages | This compound + LPS | 10 µg/mL | IL-6 | Significant decrease | [1][2] |
| Murine Macrophages | This compound | 10 µg/mL | IL-10 | Significant increase | [1][2] |
| Human Monocytes | This compound + LPS | 10 µg/mL | TNF-α | Significant decrease | [2] |
| Human Monocytes | This compound + LPS | 10 µg/mL | IL-1β | Significant decrease | [2] |
| Human Monocytes | This compound + LPS | 10 µg/mL | IL-6 | Significant decrease | [2] |
| Human Monocytes | This compound | 10 µg/mL | IL-10 | Significant increase | [2] |
Signaling Pathways in Immunomodulation
This compound exerts its immunomodulatory effects primarily through the Toll-like receptor 4 (TLR4). However, instead of initiating the canonical pro-inflammatory MyD88-dependent pathway that is activated by LPS, this compound appears to trigger a distinct, "alternative" signaling cascade that leads to the production of anti-inflammatory cytokines like IL-10 and the upregulation of markers associated with alternative macrophage activation, such as Arginase-1 and Ym1.[1][2]
The production of IL-10 is a key event in the anti-inflammatory response to this compound. IL-10 signals through its own receptor (IL-10R) to activate the JAK-STAT signaling pathway, leading to the transcription of genes that suppress inflammation.
Anti-Tumor and Anti-Angiogenic Applications
Beyond its immunomodulatory roles, this compound has shown promise as an anti-cancer and anti-angiogenic agent. It can directly inhibit the proliferation of cancer cells and suppress the formation of new blood vessels that tumors require for growth and metastasis.
Quantitative Data on Anti-Tumor and Anti-Angiogenic Effects
The efficacy of this compound in cancer and angiogenesis models has been quantified in several studies.
Table 3: In Vitro Cytotoxicity of Chitooligosaccharides against Cancer Cell Lines
| Cell Line | Chitooligosaccharide (DP) | IC50 (µg/mL) | Reference |
| A549 (Lung Carcinoma) | 6 | ~100 (at 48h) | |
| Meth-A (Solid Tumor) | 6 | Not specified, but showed anti-tumor effect |
Table 4: Anti-Angiogenic Effect of Deacetylated this compound
| Assay | Treatment | Concentration | Inhibition of Angiogenesis | Reference |
| Chick Chorioallantoic Membrane (CAM) | Deacetylated this compound | 6.25-50 µ g/egg | Dose-dependent inhibition |
Signaling Pathways in Anti-Angiogenesis
The anti-angiogenic effects of deacetylated this compound are mediated, at least in part, by its ability to downregulate the expression of key pro-angiogenic factors and upregulate anti-angiogenic factors.
Experimental Protocols
To facilitate further research and validation of the described findings, detailed methodologies for key experiments are provided below.
Macrophage Stimulation and Cytokine Measurement
Objective: To assess the effect of this compound on macrophage activation and cytokine production.
Cell Lines:
-
Murine macrophage cell line: RAW 264.7
-
Human monocytic cell line: THP-1
Protocol for RAW 264.7 Macrophages:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Control: Replace the medium with fresh DMEM.
-
LPS: Stimulate cells with 1 µg/mL of LPS.
-
This compound: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µg/mL).
-
Co-treatment: Pre-treat cells with this compound for 1 hour before adding LPS.
-
-
Incubation: Incubate the treated cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Lysate Analysis: Lyse the remaining cells to analyze for Arginase-1 and Ym-1 expression by Western blot or qPCR.
Protocol for THP-1 Macrophages:
-
Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[3]
-
Resting: Replace the PMA-containing medium with fresh RPMI-1640 medium and allow the differentiated macrophages to rest for 24 hours.
-
Treatment and Analysis: Follow steps 3-7 as described for RAW 264.7 cells.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
Objective: To evaluate the anti-angiogenic potential of this compound in vivo.
Protocol:
-
Egg Incubation: Incubate fertile chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 7, place a sterile filter paper disc (or other carriers like Matrigel) soaked with different concentrations of deacetylated this compound (e.g., 6.25, 12.5, 25, 50 µg) on the CAM. A vehicle control (e.g., PBS) should also be applied.
-
Incubation: Reseal the window and incubate the eggs for another 3 days.
-
Observation and Quantification: On day 10, open the eggs and examine the CAM for changes in blood vessel formation around the filter disc. Capture images and quantify angiogenesis by measuring the number of blood vessel branch points or the total blood vessel length in a defined area using image analysis software.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Cell Line: e.g., A549 (human lung carcinoma)
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL). Include a vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound stands out as a promising candidate for the development of novel therapeutics due to its multifaceted biological activities. Its ability to skew macrophage polarization towards an anti-inflammatory phenotype presents a compelling strategy for treating inflammatory disorders. Furthermore, its direct anti-tumor and anti-angiogenic properties open avenues for its use in oncology.
Future research should focus on elucidating the precise molecular interactions between this compound and its receptors, particularly the nuances of TLR4 signaling that lead to alternative macrophage activation. In vivo studies in relevant disease models are crucial to validate the therapeutic potential of this compound and to establish optimal dosing and delivery strategies. The development of structure-activity relationships for this compound and its derivatives could lead to the design of even more potent and specific modulators of immune and angiogenic responses. The comprehensive data and protocols presented in this guide aim to provide a solid foundation for advancing the research and development of this compound-based therapies.
References
Chitohexaose: A Comprehensive Technical Guide on its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chitohexaose, a hexamer oligosaccharide derived from chitin (B13524) and chitosan (B1678972), is gaining significant interest in the pharmaceutical and food industries for its diverse biological activities. As with any compound intended for human application, a thorough evaluation of its safety and toxicity is paramount. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the safety profile of this compound and related chitooligosaccharides (COS). The available data from in vivo and in vitro studies indicate that this compound possesses a favorable safety profile, characterized by low acute oral toxicity and selective cytotoxicity towards cancerous cells while sparing normal cells. While specific pharmacokinetic and genotoxicity data for the isolated this compound molecule are limited, computational models and data from related chitooligosaccharides and the parent polymer, chitosan, provide strong supporting evidence of its safety.
Pharmacokinetics (ADME) Profile
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is critical to understanding its potential for systemic toxicity. Direct experimental data on the pharmacokinetics of pure this compound is limited; however, computational studies and research on chitooligosaccharides provide valuable insights.
Absorption: The oral bioavailability of chitooligosaccharides is significantly influenced by their molecular weight.[1] Computational assessments predict that oral bioavailability decreases as the molecular weight of the oligosaccharide increases.[1] As a hexamer, this compound is expected to have limited absorption from the gastrointestinal tract compared to smaller mono- or disaccharides.
Distribution, Metabolism, and Excretion: Following any potential absorption, oligosaccharides would be distributed via the bloodstream. The metabolism of this compound has not been fully elucidated in published literature. It is generally expected that unabsorbed this compound would be fermented by gut microbiota, while any absorbed fraction would likely be metabolized through normal carbohydrate pathways or excreted via the kidneys.
A computational ADME-Tox assessment of various chito-oligomers, including this compound, indicated promising pharmacological profiles with limited predicted toxicological effects on humans.[1] The primary concerns highlighted by the model were a possible inhibition of organic anion transporting peptides (OATP1B1/OATP1B3) and a weak potential for cardiotoxicity, though these predictions require experimental validation.[1]
Caption: General ADME pathway for orally administered this compound.
Toxicology Profile
Toxicological data is essential for defining the safety limits of a substance. Studies on this compound and related chitooligosaccharides have focused on acute toxicity and cytotoxicity.
Acute Oral Toxicity
Acute toxicity studies assess the potential harm caused by a substance after a single, short-term exposure. Chitooligosaccharides have been evaluated using the Acute Toxic Class Method under OECD Guideline 423.
In a key study, mice were administered a single intragastric dose of 2000 mg/kg of chitooligosaccharides.[2] Over a 14-day observation period, there were no mortalities and no significant behavioral, neurological, or body weight changes compared to the control group.[2] Based on these results, the lethal dose (LD50) was determined to be greater than 2000 mg/kg.[2] According to OECD guidelines, this classifies this compound and related COS as having low acute toxicity.[2]
Table 1: Acute Oral Toxicity Data
| Substance | Test Species | Route | LD50 | Classification | Reference |
|---|
| Chitooligosaccharides | Mouse | Intragastric | > 2000 mg/kg | Low Toxicity (Category 5) |[2] |
Cytotoxicity
Cytotoxicity assays evaluate the toxicity of a compound to cells in vitro. Multiple studies have demonstrated that chitooligosaccharides exhibit selective cytotoxicity, showing significantly higher toxicity to various cancer cell lines than to normal, healthy cells. This property is of great interest for potential therapeutic applications.
For instance, studies have shown that chitooligosaccharides are largely non-toxic to normal fibroblast cells (3T3) and normal skin keratinocytes (PSVK1), with no detectable IC50 values even at high concentrations of 4 mg/mL.[3] Another study found that deacetylated this compound had no toxic effect on normal ECV304 cells. In contrast, various chitooligosaccharide fractions have shown cytotoxic activity against human cancer cell lines, including liver (HepG2), colon (HCT-116), and breast (MCF7) cancer cells.
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Substance/Fraction | Cell Line | Cell Type | IC50 Value | Reference |
|---|---|---|---|---|
| Chitooligosaccharides (COS) | 3T3 | Normal Mouse Fibroblast | Undetectable at 4 mg/mL | [3] |
| Deacetylated this compound | ECV304 | Normal Human Endothelial | Non-toxic | |
| Chitosan | PSVK1 | Normal Skin Keratinocyte | Non-toxic | [3] |
| COS (10-100 kDa) | HepG2 | Human Liver Cancer | 1.56 µg/mL | |
| COS (10-100 kDa) | HCT-116 | Human Colon Cancer | 1.84 µg/mL | |
| COS (10-100 kDa) | MCF7 | Human Breast Cancer | 2.21 µg/mL | |
| COS (1-10 kDa) | HepG2 | Human Liver Cancer | 12.95 µg/mL |
| COS (1-10 kDa) | HCT-116 | Human Colon Cancer | 11.95 µg/mL | |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 indicates higher cytotoxicity.
Genotoxicity and Mutagenicity
Genotoxicity assays are performed to detect direct or indirect damage to DNA, such as gene mutations or chromosome aberrations. To date, there are no publicly available studies that directly assess the genotoxicity of isolated this compound using standard assays like the bacterial reverse mutation (Ames) test or the in vitro micronucleus assay.
However, supporting evidence from the parent polymer, chitosan, is available. A Generally Recognized As Safe (GRAS) notification for chitosan derived from Agaricus bisporus (white button mushrooms) states that the substance is not mutagenic or genotoxic.[4] While this does not replace the need for specific data on this compound, it supports the safety of the source material.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. The following sections describe the protocols for key toxicological assessments.
Acute Oral Toxicity (OECD Guideline 423)
This method determines the acute oral toxicity of a substance based on a stepwise procedure with a small number of animals.
-
Test Animals: Healthy, young adult mice (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions before the study.
-
Housing and Fasting: Animals are housed in standard cages. Prior to dosing, food is withheld for approximately 8 hours.[2]
-
Dose Administration: A limit dose of 2000 mg/kg body weight is administered to a single animal by oral gavage.[2]
-
Observation: If the first animal survives, four additional animals are dosed sequentially at the same level.
-
Clinical Observations: Animals are observed for mortality, behavioral changes (e.g., changes in skin, fur, eyes, respiration, autonomic, and central nervous system activity), and signs of toxicity immediately after dosing and periodically for 14 days.[2]
-
Body Weight: Animal body weights are recorded before dosing and weekly thereafter.
-
Endpoint: The primary endpoint is mortality. If no mortality or compound-related morbidity is observed at 2000 mg/kg, the LD50 is determined to be greater than 2000 mg/kg.
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Adherent cells (e.g., 3T3 fibroblasts or HepG2) are seeded into a 96-well plate at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without the test compound.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
Genotoxicity (Bacterial Reverse Mutation/Ames Test)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis, meaning they cannot grow in a histidine-free medium.[6] The test assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize their own histidine.
-
Strain Selection: Specific bacterial strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are selected.[7]
-
Metabolic Activation (Optional): The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[8]
-
Exposure: The bacterial culture, the test compound (this compound) at various concentrations, and (if used) the S9 mix are combined in a test tube.
-
Plating: The mixture is added to a top agar (B569324) and poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate.
Caption: General workflow for the Ames bacterial reverse mutation test.
Regulatory Status
As of this review, there is no specific GRAS (Generally Recognized As Safe) notification for isolated this compound filed with the U.S. Food and Drug Administration (FDA). However, the parent polymer, chitosan, has been the subject of several GRAS notices for various applications in food.
Conclusion
-
Low Acute Toxicity: this compound has a very low acute oral toxicity, with an LD50 greater than 2000 mg/kg in animal models.[2]
-
Selective Cytotoxicity: It demonstrates minimal to no toxicity against normal, healthy cells while exhibiting cytotoxic effects against various cancer cell lines, highlighting its therapeutic potential.
-
Favorable Predicted Pharmacokinetics: While experimental ADME data is sparse, computational models predict a safe profile with limited oral absorption.[1]
-
Data Gaps: Specific in vivo pharmacokinetic and validated genotoxicity studies on pure this compound are needed to complete its safety assessment for regulatory purposes.
For drug development professionals and researchers, this compound represents a promising molecule with a high safety margin based on current knowledge. Future research should focus on filling the existing data gaps to facilitate its broader application in the pharmaceutical and nutraceutical sectors.
References
- 1. Computational Assessment of the Pharmacological Profiles of Degradation Products of Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. fda.gov [fda.gov]
- 10. cot.food.gov.uk [cot.food.gov.uk]
Methodological & Application
Application Notes and Protocols for Chitohexaose Production from Chitin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitohexaose, a chitin (B13524) oligosaccharide composed of six β-(1→4)-linked N-acetyl-D-glucosamine units, has garnered significant interest in the biomedical and pharmaceutical fields due to its diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The production of high-purity this compound is crucial for elucidating its specific functions and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the primary methods of this compound production from chitin: enzymatic hydrolysis, chemical hydrolysis, and microbial fermentation.
Methods for this compound Production
The production of this compound from chitin, a naturally abundant polysaccharide, can be achieved through several methods, each with its own advantages and limitations. The choice of method often depends on the desired yield, purity, and scale of production.
Enzymatic Hydrolysis
Enzymatic hydrolysis is a widely used method for the production of chitooligosaccharides (COS), including this compound. This method utilizes chitinases (EC 3.2.1.14), which catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitin. The specificity of the chitinase (B1577495) and the reaction conditions can be controlled to influence the degree of polymerization (DP) of the resulting oligosaccharides.
Advantages:
-
Mild reaction conditions, which minimize the degradation of the product.
-
High specificity, leading to a more defined product mixture.
-
Environmentally friendly process.
Disadvantages:
-
Enzyme cost can be a significant factor.
-
Production of a mixture of oligosaccharides requiring further purification.[1]
-
The crystalline structure of chitin can be resistant to enzymatic degradation, sometimes requiring pre-treatment.
Chemical Hydrolysis
Chemical hydrolysis involves the use of concentrated acids, such as hydrochloric acid (HCl), to break down the chitin polymer. This method is effective in depolymerizing chitin but can be harsh and lead to the formation of byproducts.
Advantages:
-
Rapid hydrolysis of chitin.
-
Can achieve high yields of oligosaccharides.[2]
Disadvantages:
-
Harsh reaction conditions can lead to degradation of the target oligosaccharide.
-
Lack of specificity results in a complex mixture of products with varying degrees of polymerization and deacetylation.
-
Requires neutralization and desalting steps, which can be cumbersome.
-
Generates chemical waste, posing environmental concerns.
Microbial Fermentation
Microbial fermentation offers an alternative route for this compound production. This method often involves genetically engineering microorganisms, such as Escherichia coli, to express chitin synthase enzymes (e.g., NodC), which can synthesize specific chitooligosaccharides.
Advantages:
-
Potential for producing highly specific oligosaccharides.
-
Can be a more sustainable and cost-effective method at a large scale.
Disadvantages:
-
Requires expertise in genetic engineering and fermentation technology.
-
Optimization of fermentation conditions is critical for achieving high yields.
-
The product is produced intracellularly, requiring cell lysis and purification.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for different this compound production methods based on available literature. It is important to note that yields can vary significantly depending on the specific experimental conditions.
Table 1: Comparison of this compound Production Methods
| Production Method | Starting Material | Key Reagents/Enzymes | Typical Yield of this compound | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Enzymatic Hydrolysis | Crystalline Chitin | Chitinase (e.g., from Talaromyces flavus) | Low (part of a COS mixture) | Low (in initial mixture) | 6-48 hours | Mild conditions, environmentally friendly | Produces a mixture, requires extensive purification |
| Chemical Hydrolysis | Chitin Powder | Concentrated HCl | Variable (up to 6% in a COS mixture)[4] | Very Low (in a complex mixture) | 15-300 minutes | Rapid hydrolysis | Harsh conditions, low specificity, waste generation |
| Microbial Fermentation | Glucose/Glycerol | Engineered E. coli expressing NodC | Up to 930 mg/L of total COS (mainly pentamer)[3] | High (for the target oligomer) | 24-48 hours | High specificity, sustainable | Requires genetic engineering, complex process |
| Chemoenzymatic Synthesis | Chitopentaose, Chitobiose | Mutant Chitinase | Up to 57% (for DP6-11 mixture)[5] | High | 24-48 hours | High control over structure | Requires specialized enzymes and starting materials |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound from Chitin
This protocol describes the enzymatic hydrolysis of crystalline chitin to produce a mixture of chitooligosaccharides, including this compound.
Materials:
-
Crystalline chitin from crustacean shells
-
Chitinase from Talaromyces flavus (or other suitable chitinase)
-
25 mM Citrate-phosphate buffer (pH 5.0)
-
Centrifuge
-
Lyophilizer
-
Shaking incubator
Procedure:
-
Prepare a suspension of crystalline chitin (e.g., 50 mg) in 5 mL of 25 mM citrate-phosphate buffer (pH 5.0) in a suitable reaction vessel.
-
Add the chitinase enzyme (e.g., 1 mg) to the chitin suspension.
-
Incubate the reaction mixture at 35°C with constant shaking (e.g., 1000 rpm) for 48 hours.[5][6]
-
Stop the reaction by heating the mixture at 99°C for 5 minutes to denature the enzyme.[5][6]
-
Centrifuge the reaction mixture to pellet the unreacted chitin.
-
Carefully collect the supernatant containing the soluble chitooligosaccharides.
-
Lyophilize the supernatant to obtain a powdered mixture of chitooligosaccharides.
-
Proceed with purification to isolate this compound.
Protocol 2: Purification of this compound by Chromatography
This protocol outlines the purification of this compound from a mixture of chitooligosaccharides using size-exclusion and ion-exchange chromatography.
Materials:
-
Lyophilized chitooligosaccharide mixture
-
Deionized water
-
Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-4)
-
Cation-exchange chromatography column
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.0)
-
Sodium chloride (NaCl)
-
HPLC system with an amino column
-
Fraction collector
-
Refractive index (RI) detector
Procedure:
Step 1: Size-Exclusion Chromatography (Initial Fractionation)
-
Dissolve the lyophilized chitooligosaccharide mixture in a minimal amount of deionized water.
-
Equilibrate the SEC column with deionized water.
-
Load the dissolved sample onto the column.
-
Elute the oligosaccharides with deionized water at a constant flow rate.
-
Monitor the elution profile using an RI detector and collect fractions.
-
Analyze the fractions for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions enriched with this compound.
-
Lyophilize the pooled fractions.
Step 2: Cation-Exchange Chromatography (Fine Purification)
-
Dissolve the partially purified this compound from the SEC step in 20 mM sodium acetate buffer (pH 5.0).
-
Equilibrate the cation-exchange column with the same buffer.
-
Load the sample onto the column.
-
Wash the column with the equilibration buffer until the baseline is stable.
-
Elute the bound oligosaccharides using a linear gradient of NaCl (e.g., 0 to 1 M) in the sodium acetate buffer.
-
Collect fractions and analyze for pure this compound using HPLC.
-
Pool the fractions containing pure this compound.
-
Desalt the pooled fractions (e.g., using a desalting column or dialysis).
-
Lyophilize the final sample to obtain pure this compound.
Protocol 3: Microbial Fermentation for Chitooligosaccharide Production
This protocol provides a general procedure for the production of chitooligosaccharides using a recombinant E. coli strain expressing a chitin synthase.
Materials:
-
Recombinant E. coli strain (e.g., expressing NodC)
-
Fermentation medium (e.g., containing glycerol, yeast extract, and necessary salts)
-
Fermenter
-
Centrifuge
-
Sonnicator or other cell disruption equipment
Procedure:
-
Prepare a seed culture of the recombinant E. coli strain in a suitable medium.
-
Inoculate the fermenter containing the production medium with the seed culture.
-
Carry out the fermentation under controlled conditions of temperature, pH, and aeration. For example, a two-step fermentation procedure can be employed which can yield up to 930 mg/L of chitooligosaccharides (mainly penta-N-acetyl-chitopentaose).[3]
-
After the fermentation is complete, harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and disrupt the cells using sonication or another cell lysis method.
-
Centrifuge the cell lysate to remove cell debris.
-
The supernatant containing the intracellularly produced chitooligosaccharides can then be subjected to purification steps as described in Protocol 2.
Visualization of Workflows
Enzymatic Production and Purification of this compound
Caption: Workflow for enzymatic production and purification of this compound.
Microbial Fermentation and Purification of Chitooligosaccharides
References
- 1. Enzymatic Modification of Native Chitin and Conversion to Specialty Chemical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. US4970150A - Process for preparing chitosan oligosaccharides - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dau.url.edu [dau.url.edu]
Application Notes and Protocols for the Enzymatic Synthesis of Chitohexaose Using Chitosanases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of chitohexaose, a chito-oligosaccharide with significant potential in biomedical and pharmaceutical applications. The enzymatic approach offers a highly specific and controlled method for producing this compound, avoiding the harsh conditions and non-specific products associated with chemical hydrolysis.
Introduction
This compound is an oligosaccharide composed of six β-1,4-linked D-glucosamine units. It is a derivative of chitosan (B1678972), a naturally abundant polysaccharide. Chito-oligosaccharides (COS), including this compound, have garnered considerable interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The specific biological functions of COS are often dependent on their degree of polymerization (DP). Therefore, the targeted synthesis of highly purified this compound is crucial for investigating its specific bioactivities and for the development of novel therapeutics.
Enzymatic synthesis using chitosanases (EC 3.2.1.132) is the preferred method for producing this compound. Chitosanases are glycoside hydrolases that catalyze the endo-hydrolysis of β-1,4-glycosidic bonds in chitosan. By carefully selecting the chitosanase, substrate, and reaction conditions, the production of this compound can be optimized.
Data Presentation: Enzymatic Production of Chito-oligosaccharides
The enzymatic hydrolysis of chitosan typically yields a mixture of chito-oligosaccharides with varying degrees of polymerization. The specific yield of this compound is often part of this mixture and is not always individually quantified in published literature. The following tables summarize the distribution of chito-oligosaccharides produced by different chitosanases under various conditions.
Table 1: Chito-oligosaccharide Distribution from Bacillus cereus S1 Chitosanase Hydrolysis
| Substrate | Major Products | Product Distribution (%) | Reference |
| 100% N-deacetylated chitosan (soluble) | Chitobiose, Chitotriose, Chitotetraose | Chitobiose (27.2%), Chitotriose (40.6%), Chitotetraose (32.2%) | [1] |
| Chitopentaose | Chitobiose, Chitotriose | Not specified | [1] |
| This compound | Chitobiose, Chitotriose | Not specified | [1] |
Table 2: Chito-oligosaccharide Production by Recombinant Chitosanase from Streptomyces lydicus S1
| Substrate (Colloidal Chitosan) | Enzyme Concentration | Major Products (DP) | Reference |
| 2% (w/v) | 2 U/mL | 3-5 | [2] |
| 2% (w/v) | ≥ 5 U/mL | 2-4 | [2] |
| 4% (w/v) | 2-20 U/mL | 2-6 | [2] |
Table 3: Enzymatic Hydrolysis Products of Chitosan using a Commercial Lipase
| Substrate (Chitosan) | Reaction Time | Products (DP) | Yield of COS | Reference |
| Not specified | 24 h | 1-6 and above | 93.8% | [3] |
Experimental Protocols
Protocol 1: Recombinant Chitosanase Production in E. coli
This protocol describes the expression and purification of a recombinant chitosanase from E. coli.
Materials:
-
E. coli BL21(DE3) strain harboring the chitosanase expression plasmid (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 7.0)
-
Sonciator
-
Centrifuge
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 20 mM phosphate buffer, 20 mM imidazole, 500 mM NaCl, pH 7.4)
-
Elution buffer (e.g., 20 mM phosphate buffer, 250 mM imidazole, 500 mM NaCl, pH 7.4)
-
SDS-PAGE analysis equipment
Procedure:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Transfer the overnight culture into 500 mL of fresh LB medium with antibiotic and continue to grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.[4]
-
Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.[5]
-
Resuspend the cell pellet in phosphate buffer and disrupt the cells by sonication on ice.[5]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant chitosanase with elution buffer.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Dialyze the purified enzyme against a suitable storage buffer and store at -20°C or -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the hydrolysis of chitosan to produce chito-oligosaccharides, including this compound.
Materials:
-
Chitosan (degree of deacetylation > 85%)
-
Purified chitosanase
-
Acetate (B1210297) buffer (e.g., 50 mM, pH 5.0-6.0)
-
Reaction vessel with temperature control and stirring
-
Water bath or incubator
Procedure:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in the acetate buffer. This may require stirring for several hours.
-
Pre-incubate the chitosan solution at the optimal temperature for the chosen chitosanase (e.g., 40-60°C).[1][2]
-
Add the purified chitosanase to the chitosan solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1-10 U of enzyme per gram of chitosan can be used.
-
Incubate the reaction mixture at the optimal temperature with continuous stirring for a predetermined time (e.g., 1-24 hours). The reaction time can be optimized to maximize the yield of this compound.
-
Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.[6]
-
Centrifuge the mixture at 10,000 x g for 20 minutes to remove any insoluble particles.[6]
-
The supernatant containing the mixture of chito-oligosaccharides is now ready for purification.
Protocol 3: Purification of this compound
This protocol describes the purification of this compound from the crude hydrolysate using chromatographic techniques.
Materials:
-
Crude chito-oligosaccharide hydrolysate
-
Size-Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-4 or Sephadex G-25)
-
Ion-Exchange Chromatography (IEC) column (e.g., CM Sephadex C-25)
-
Deionized water
-
Sodium acetate buffer (e.g., 20 mM, pH 5.0)
-
Sodium chloride (NaCl) for gradient elution
-
Fraction collector
-
Lyophilizer
Procedure:
Step 1: Size-Exclusion Chromatography (Initial Fractionation)
-
Dissolve the lyophilized hydrolysate in deionized water.
-
Equilibrate the SEC column with deionized water.
-
Load the dissolved sample onto the column.
-
Elute the chito-oligosaccharides with deionized water at a constant flow rate.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the highest concentration of this compound.
Step 2: Ion-Exchange Chromatography (High-Purity Separation)
-
Equilibrate the IEC column with sodium acetate buffer.
-
Load the this compound-enriched fraction from SEC onto the column.
-
Wash the column with the equilibration buffer.
-
Elute the bound chito-oligosaccharides using a linear gradient of NaCl (e.g., 0 to 1 M) in the acetate buffer.
-
Collect fractions and analyze for pure this compound.
-
Pool the pure fractions and desalt if necessary.
-
Lyophilize the final product to obtain pure this compound powder.
Protocol 4: HPLC Analysis of Chito-oligosaccharides
This protocol provides a method for the analysis and quantification of chito-oligosaccharides.
Materials:
-
HPLC system with a UV detector
-
Amino column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm)[7]
-
Mobile phase: Acetonitrile (B52724) and water mixture (e.g., 65:35 v/v)[7]
-
Chito-oligosaccharide standards (DP1-DP7)
-
Samples for analysis
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the amino column with the mobile phase at a flow rate of 1 mL/min.
-
Prepare standard solutions of chito-oligosaccharides of known concentrations.
-
Inject 20 µL of each standard and sample onto the column.
-
Monitor the elution profile at a wavelength of approximately 205-210 nm.[7][8]
-
Identify the peaks corresponding to different chito-oligosaccharides based on the retention times of the standards.
-
Quantify the amount of each chito-oligosaccharide by comparing the peak areas with the calibration curves generated from the standards. A gradient elution with a decreasing acetonitrile concentration can improve the separation of higher DP oligosaccharides.[7]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The overall process for the enzymatic synthesis of this compound can be visualized as a sequential workflow, from the production of the chitosanase enzyme to the final purified product.
Caption: Experimental workflow for enzymatic synthesis of this compound.
This compound Signaling Pathway in Macrophages
This compound has been shown to exhibit anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway in macrophages. It acts as an antagonist to lipopolysaccharide (LPS)-induced inflammation.[9][10]
Caption: this compound inhibits LPS-induced inflammatory signaling via TLR4.
References
- 1. Properties of chitosanase from Bacillus cereus S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Controllable preparation of chitosan oligosaccharides via a recombinant chitosanase from marine Streptomyces lydicus S1 and its potential application on preservation of pre-packaged tofu [frontiersin.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Secretory Efficiency of Two Chitosanase Signal Peptides from Bacillus subtilis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Hydrolysis of Chitosan for Chitohexaose Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preparation of chitohexaose, a chitosan (B1678972) oligosaccharide of significant interest for its diverse biological activities, through the chemical hydrolysis of chitosan.
This compound and other chito-oligosaccharides (COS) are derived from chitosan, a naturally abundant biopolymer. Due to their biocompatibility, biodegradability, and various therapeutic properties, including antimicrobial, antioxidant, and antitumor activities, they are extensively studied in the fields of medicine and drug development. The biological function of COS is often dependent on their degree of polymerization (DP); therefore, obtaining a specific oligosaccharide like this compound in high purity is crucial for research and development.
Chemical hydrolysis, particularly using strong acids like hydrochloric acid, is a common method for depolymerizing chitosan to produce a mixture of COS. The degree of depolymerization is controlled by factors such as acid concentration, temperature, and reaction time. Subsequent chromatographic purification is then necessary to isolate the desired this compound from the resulting mixture of oligosaccharides with varying DPs.
Data Presentation
The chemical hydrolysis of chitosan typically yields a mixture of chito-oligosaccharides. The relative abundance of each oligosaccharide is dependent on the specific reaction conditions. Below is a summary of representative quantitative data from the acid hydrolysis of chitin (B13524), which provides an insight into the expected distribution of oligosaccharides. Specific yield data for this compound from chitosan hydrolysis is not extensively reported, but the trends are similar.
Table 1: Relative Molar Ratios of N-acetyl-chito-oligosaccharides (NACOs) from Acid Hydrolysis of Chitin *
| Degree of Polymerization (DP) | Product | Relative Molar Ratio |
| 2 | Di-N-acetyl-chitobiose ((GlcNAc)₂) | 7 |
| 3 | Tri-N-acetyl-chitotriose ((GlcNAc)₃) | 14 |
| 4 | Tetra-N-acetyl-chitotetraose ((GlcNAc)₄) | 11 |
| 5 | Penta-N-acetyl-chitopentaose ((GlcNAc)₅) | 4 |
| 6 | Hexa-N-acetyl-chitohexaose ((GlcNAc)₆) | 1 |
*Data is illustrative and based on the hydrolysis of chitin with 4N HCl at 70°C for 1 hour. The distribution will vary with starting material (chitin vs. chitosan) and reaction conditions.
Table 2: Influence of Reaction Conditions on Chitosan Hydrolysis and Oligosaccharide Yield
| Parameter | Condition | Effect on Molecular Weight | Effect on Oligosaccharide Yield | Reference |
| Acid Concentration | Increasing HCl concentration | Decreases | Initially increases, then may decrease with extensive degradation to monosaccharides. | |
| Temperature | Increasing temperature | Decreases | Higher temperatures facilitate the generation of lower DP oligosaccharides. | |
| Reaction Time | Increasing reaction time | Decreases | Yield of specific oligosaccharides will peak and then decline as they are further hydrolyzed to smaller units. |
Experimental Protocols
I. Acid Hydrolysis of Chitosan for Chito-oligosaccharide Production
This protocol describes the acid hydrolysis of chitosan to produce a mixture of chito-oligosaccharides, including this compound.
Materials:
-
Chitosan (low molecular weight, high degree of deacetylation >85%)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Reaction flask with reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter
-
Freeze-dryer (lyophilizer)
Procedure:
-
Preparation of Chitosan Suspension: Weigh 10 g of chitosan powder and add it to 500 mL of 8 M HCl in a 1 L reaction flask.
-
Hydrolysis Reaction: Place the flask in a heating mantle or water bath pre-heated to 72°C. Stir the suspension continuously.
-
Reaction Time: Allow the reaction to proceed for 3 hours under reflux. The reaction time can be optimized to maximize the yield of this compound; shorter times will yield higher DP oligosaccharides, while longer times will lead to smaller fragments.
-
Neutralization: After 3 hours, immediately stop the reaction by placing the flask in an ice bath. Slowly add 2 M NaOH solution while stirring to neutralize the reaction mixture to a final pH of 7.0. This step should be performed carefully in a fume hood due to the exothermic reaction.
-
Removal of Insoluble Material: Centrifuge the neutralized solution at 10,000 x g for 20 minutes to pellet any unreacted chitosan and other insoluble materials.
-
Collection and Lyophilization: Carefully decant the supernatant containing the soluble chito-oligosaccharides. Freeze-dry the supernatant to obtain a crude powder of the chito-oligosaccharide mixture. Store the lyophilized powder at -20°C until purification.
II. Purification of this compound
The crude chito-oligosaccharide mixture is separated based on the size and charge of the molecules using a two-step chromatography process: size-exclusion chromatography followed by ion-exchange chromatography.
A. Size-Exclusion Chromatography (SEC) - for initial fractionation
This step separates the oligosaccharides based on their size, with larger molecules eluting first.
Materials:
-
Lyophilized crude chito-oligosaccharide mixture
-
Deionized water (HPLC grade, for mobile phase)
-
Size-exclusion chromatography column (e.g., Sephadex G-25 or Bio-Gel P-6)
-
Chromatography system (e.g., FPLC or HPLC) with a refractive index (RI) detector
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the lyophilized chito-oligosaccharide powder in deionized water to a concentration of 10 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the SEC column with deionized water at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the RI detector.
-
Sample Injection and Elution: Inject the prepared sample onto the equilibrated column. Elute the oligosaccharides with deionized water at the same flow rate.
-
Fraction Collection: Collect fractions of a specific volume (e.g., 1-2 mL) using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions for the presence of this compound using a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pooling and Lyophilization: Pool the fractions containing the highest concentration of this compound and lyophilize to obtain a partially purified this compound powder.
B. Ion-Exchange Chromatography (IEC) - for high-purity separation
This step separates the partially purified oligosaccharides based on their charge. Chito-oligosaccharides are positively charged at acidic pH and will bind to a cation-exchange column. They are then eluted with an increasing salt gradient.
Materials:
-
Partially purified this compound from SEC
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.0) for equilibration
-
Sodium chloride (NaCl)
-
Cation-exchange chromatography column (e.g., SP Sepharose)
-
Chromatography system with a UV (210 nm) or RI detector
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the equilibration buffer (20 mM sodium acetate, pH 5.0).
-
Column Equilibration: Equilibrate the cation-exchange column with the equilibration buffer at a constant flow rate until a stable baseline is achieved.
-
Sample Loading: Load the dissolved sample onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer until the baseline is stable to remove any unbound molecules.
-
Elution: Elute the bound chito-oligosaccharides using a linear gradient of NaCl (e.g., 0 to 1 M in 20 mM sodium acetate, pH 5.0). The different chito-oligosaccharides will elute at different salt concentrations based on their charge (number of free amino groups).
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing pure this compound.
-
Desalting and Lyophilization: Pool the pure this compound fractions. Desalt the pooled fractions using a desalting column (e.g., Sephadex G-10) or dialysis. Lyophilize the desalted solution to obtain pure this compound powder.
Mandatory Visualization
Application Note: HPLC Methods for Chitohexaose Purification and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitohexaose, a hexamer of glucosamine, is a well-defined chitooligosaccharide (COS) that has garnered significant interest in biomedical and pharmaceutical research due to its diverse biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. The precise biological function of COS is often dependent on their degree of polymerization (DP). Therefore, obtaining highly purified this compound is crucial for accurate in-vitro and in-vivo studies, as well as for the development of potential therapeutics. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the preparative purification and the analytical quantification of this compound from complex mixtures, such as chitin (B13524) or chitosan (B1678972) hydrolysates.
This document provides detailed protocols for the purification and analysis of this compound using two primary HPLC-based methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Size-Exclusion Chromatography (SEC).
Part 1: Purification Protocols for this compound
Purification is often a multi-step process. A common strategy involves an initial separation by preparative chromatography followed by a polishing step.
Method 1: Preparative Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar compounds like oligosaccharides.[1] The separation is based on the partitioning of the analyte between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2] Amino-propyl bonded silica (B1680970) columns are frequently used for this purpose.[3][4]
Experimental Protocol
-
Sample Preparation:
-
Start with a crude mixture of chitooligosaccharides obtained from the enzymatic or acid hydrolysis of chitin/chitosan.[5][6]
-
Dissolve the lyophilized hydrolysate in the initial mobile phase (e.g., 80% acetonitrile (B52724) / 20% water) to a high concentration (e.g., 50-100 mg/mL).
-
Centrifuge the sample to remove any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[3]
-
-
HPLC System and Conditions:
-
HPLC System: A preparative HPLC system with a gradient pump, autosampler, column oven, and a fraction collector.
-
Detector: Refractive Index (RI) detector is preferred for preparative scale due to its universal response to carbohydrates and wide linear range. A UV detector at a low wavelength (~205-210 nm) can also be used.[1][5]
-
Column: A preparative amino-propyl (NH2) column (e.g., 250 x 20 mm, 5-10 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile (HPLC Grade)
-
Solvent B: Deionized Water (18.2 MΩ·cm)
-
-
Elution: A linear gradient is effective for separating oligosaccharides of different DP.[5][7] The elution order is typically from the lowest DP to the highest DP.
-
-
Fraction Collection and Processing:
-
Collect fractions based on the retention time corresponding to a this compound standard, if available, or collect all major peaks for subsequent analysis.
-
Analyze the collected fractions for purity using an analytical HPLC method (see Part 2).
-
Pool the fractions containing pure this compound.
-
Remove the solvent via lyophilization to obtain the purified this compound powder.[6]
-
Quantitative Data: HILIC Conditions
| Parameter | Condition | Reference |
| Column | LiChrospher 100 NH2 (5 µm, 250 x 4 mm) (Analytical Scale) | [5] |
| Mobile Phase | A: Acetonitrile, B: Water | [5] |
| Gradient | Linear gradient from 80:20 (A:B) to 60:40 (A:B) over 60 min | [5][7] |
| Flow Rate | 1.0 mL/min | [5] |
| Temperature | Ambient | [5] |
| Detection | UV at 205 nm | [5] |
| Injection Volume | 20 µL | [5] |
Method 2: Size-Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on their hydrodynamic volume.[8] It is often used as a final "polishing" step to remove aggregates or small molecule impurities (like salts) after an initial purification by HILIC or ion exchange.[9][10] Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules take a more tortuous path and elute later.[11]
Experimental Protocol
-
Sample Preparation:
-
Dissolve the partially purified this compound from the HILIC step in the SEC mobile phase (e.g., an aqueous buffer like 50 mM ammonium (B1175870) acetate).
-
Ensure the sample volume is small relative to the total column volume (typically 0.5-2%) for optimal resolution.[10]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system with an isocratic pump, autosampler, and column oven.
-
Detector: Refractive Index (RI) detector.
-
Column: A gel filtration column with a fractionation range suitable for small oligosaccharides (e.g., 100 - 7000 Da).[10]
-
Mobile Phase: An aqueous buffer, such as 50 mM ammonium acetate (B1210297) or deionized water. The choice of buffer should be compatible with the sample and downstream applications.
-
Elution: Isocratic elution is always used in SEC.[10]
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to this compound.
-
Confirm purity using analytical HILIC (Method 3) or HPLC-MS (Method 4).
-
If a salt-based buffer was used, desalt the sample by lyophilization (if the salt is volatile, like ammonium acetate) or by using a dedicated desalting column.[6]
-
Part 2: Analytical Protocols for this compound
Method 3: Analytical HILIC for Purity and Quantification
This method is used to assess the purity of fractions and to quantify this compound in a mixture. The conditions are similar to the preparative method but on an analytical scale for higher resolution and sensitivity.
Experimental Protocol
-
Standard and Sample Preparation:
-
Standard: Prepare a stock solution of high-purity this compound standard (e.g., 1 mg/mL) in the initial mobile phase. Create a series of calibration standards by serial dilution to cover the expected sample concentration range.[3]
-
Sample: Dissolve the sample to be analyzed in the initial mobile phase to an estimated concentration within the calibration range. Filter through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Use the analytical HILIC conditions outlined in the table below. A gradient elution provides excellent resolution for separating N-acetyl-chito-oligosaccharides (NACOs) with DP from 1 to 6.[5]
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time to that of the standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Assess purity by calculating the percentage of the this compound peak area relative to the total area of all peaks in the chromatogram.
-
Quantitative Data: Retention Times of Chito-oligosaccharides on an Amino Column
The retention time of oligosaccharides in HILIC mode increases with the degree of polymerization (DP).
| Oligosaccharide (DP) | Retention Time (min) with Gradient Elution |
| (GlcNAc)₁ | ~5.7 |
| (GlcNAc)₂ | ~8.4 |
| (GlcNAc)₃ | ~12.0 |
| (GlcNAc)₄ | ~17.9 |
| (GlcNAc)₅ | ~26.7 |
| (GlcNAc)₆ (this compound) | ~40.1 |
| Data derived from gradient elution (80/20 to 60/40 ACN/Water in 60 min) on a LiChrospher 100 NH2 column.[12] |
Method 4: HPLC-ESI-MS for Structural Confirmation
Coupling HPLC with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) provides definitive structural confirmation and can be used for highly sensitive quantification.[13]
Experimental Protocol
-
HPLC Separation:
-
Separate the sample using an analytical HILIC method as described above. A volatile mobile phase modifier, such as ammonium acetate or ammonium formate, is required instead of phosphate (B84403) buffers.[13]
-
A C18 reversed-phase column can also be used, particularly if the oligosaccharides are derivatized.[13]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode is typically used for chitooligosaccharides.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ions corresponding to this compound and other oligosaccharides. The expected [M+H]⁺ ion for fully N-acetylated this compound (C₄₈H₈₄N₆O₃₁) is m/z 1235.5.
-
MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which confirms the sequence and structure of the oligosaccharide.
-
Visualizations
Diagram 1: General Workflow
Caption: Workflow for this compound purification and analysis.
Diagram 2: HILIC Separation Principle
Caption: Principle of HILIC for separating polar analytes.
Diagram 3: SEC Separation Principle
Caption: Principle of Size-Exclusion Chromatography (SEC).
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 8. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 9. goldbio.com [goldbio.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Protocols for Chitohexaose Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitohexaose, a hexamer of glucosamine, is a well-defined chitooligosaccharide (COS) that has garnered significant interest in the pharmaceutical and biomedical fields due to its diverse biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. The precise structural characterization of this compound is paramount for understanding its structure-activity relationships and ensuring the quality and consistency of this compound-based therapeutics. Mass spectrometry (MS) has become an indispensable tool for the detailed structural elucidation of oligosaccharides like this compound, offering high sensitivity and the ability to determine molecular weight, sequence, and fragmentation patterns.[1][2] This application note provides detailed protocols for the characterization of this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Materials and Methods
Materials
-
This compound standard
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
2,5-Dihydroxybenzoic acid (DHB) matrix
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium (B1175870) formate
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
-
Eppendorf tubes
-
Pipette and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
MALDI-TOF Mass Spectrometer
-
LC-ESI-MS/MS system (e.g., Q-TOF or Ion Trap)
-
Hypercarb porous graphitized carbon (PGC) column or a suitable HILIC column for LC separation[3]
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
Effective sample preparation is critical for obtaining high-quality mass spectra of oligosaccharides. This involves desalting and, if necessary, derivatization to enhance ionization efficiency.
-
Desalting using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 1 mL of ACN followed by 1 mL of 0.1% formic acid in water.
-
Dissolve the this compound sample in a minimal amount of 0.1% formic acid in water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.
-
Elute the desalted this compound with 1 mL of 50% ACN in water containing 0.1% formic acid.
-
Dry the eluted sample using a vacuum centrifuge.
-
-
(Optional) Derivatization with 2-Aminoacridone (AMAC) for Enhanced ESI Signal: [1]
-
To a dried this compound sample, add 5 µL of a freshly prepared solution of 0.1 M AMAC in 85% acetic acid/15% DMSO.
-
Add 5 µL of 1 M sodium cyanoborohydride solution.
-
Vortex the mixture and incubate at 45°C for 4 hours.
-
Dry the sample in a vacuum centrifuge.
-
Resuspend the derivatized sample in the initial mobile phase for LC-MS analysis.
-
Protocol 2: MALDI-TOF MS Analysis
MALDI-TOF MS is a rapid method for determining the molecular weight of this compound.
-
Matrix Preparation:
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50% ACN/0.1% TFA in water.[4]
-
-
Sample Spotting:
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry to form a uniform crystal layer.[4]
-
Mix the desalted this compound sample solution 1:1 (v/v) with the matrix solution.
-
Spot 1 µL of the mixture onto the pre-coated matrix spot on the target plate.
-
Allow the spot to dry completely at room temperature.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion reflectron mode.
-
Calibrate the instrument using a mixture of known peptide or oligosaccharide standards.
-
The expected ions for this compound will be in the form of adducts, primarily with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[5]
-
Protocol 3: LC-ESI-MS/MS Analysis
LC-ESI-MS/MS provides separation of isomers and detailed structural information through fragmentation analysis.
-
LC Separation:
-
Reconstitute the dried, desalted (and optionally derivatized) this compound sample in the initial mobile phase.
-
Inject the sample onto a Hypercarb PGC column.[3]
-
Use a binary solvent system:
-
Solvent A: 10 mM ammonium formate, pH 4.4
-
Solvent B: Acetonitrile
-
-
Apply a gradient elution, for example, from 5% to 40% Solvent B over 30 minutes, to elute the this compound.[3]
-
-
MS and MS/MS Data Acquisition:
-
Couple the LC eluent to the ESI source of the mass spectrometer.
-
Acquire data in positive ion mode.
-
Perform a full MS scan to identify the precursor ion of this compound (e.g., [M+H]⁺ or [M+Na]⁺).
-
Perform data-dependent MS/MS analysis on the most intense precursor ions.
-
Set the collision energy (e.g., 20-40 eV) to induce fragmentation. Collision-induced dissociation (CID) is a commonly used fragmentation method.[4]
-
Results and Discussion
Data Presentation
The quantitative data obtained from the mass spectrometric analysis of this compound can be summarized in the following tables.
Table 1: Expected m/z Values for this compound in Full MS Scan
| Ion Species | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | C₃₆H₆₇N₆O₂₅⁺ | 991.42 |
| [M+Na]⁺ | C₃₆H₆₆N₆O₂₅Na⁺ | 1013.40 |
| [M+K]⁺ | C₃₆H₆₆N₆O₂₅K⁺ | 1029.37 |
Table 2: Characteristic Fragment Ions of this compound in MS/MS
Tandem mass spectrometry of this compound produces a series of fragment ions resulting from glycosidic bond and cross-ring cleavages.[6] The nomenclature for these fragments (B, C, Y, Z for glycosidic cleavage and A, X for cross-ring cleavage) provides information about the sequence and structure.
| Fragment Ion Type | Description | Expected m/z ([M+H]⁺ precursor) |
| Y₁ | Glucosamine | 180.09 |
| B₂ | Disaccharide fragment | 341.16 |
| C₂ | Disaccharide fragment | 359.17 |
| Y₂ | Disaccharide fragment | 341.16 |
| B₃ | Trisaccharide fragment | 502.23 |
| Y₃ | Trisaccharide fragment | 502.23 |
| B₄ | Tetrasaccharide fragment | 663.30 |
| Y₄ | Tetrasaccharide fragment | 663.30 |
| B₅ | Pentasaccharide fragment | 824.37 |
| Y₅ | Pentasaccharide fragment | 824.37 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The fragmentation pattern can be influenced by the degree of N-acetylation if the sample is not fully deacetylated.[7]
Visualizations
Experimental Workflow
Caption: Overall workflow for this compound analysis.
This compound Fragmentation Pathway
Caption: Simplified this compound fragmentation pathway.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound using MALDI-TOF MS and LC-ESI-MS/MS. These mass spectrometry techniques offer high sensitivity and detailed structural information, which are essential for quality control in drug development and for advancing our understanding of the biological functions of this compound. The provided workflows, data tables, and fragmentation diagrams serve as a practical guide for researchers and scientists working with this important class of oligosaccharides.
References
Application Note: FT-IR Spectroscopy for the Functional Group Analysis of Chitohexaose
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application data for the characterization of chitohexaose functional groups using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, a hexamer of β-(1→4)-linked D-glucosamine, possesses key functional groups such as hydroxyls, primary amines, and glycosidic linkages that are critical to its biological and chemical properties.[1][2] FT-IR spectroscopy offers a rapid, non-destructive method to identify these groups, providing a biochemical fingerprint of the molecule.[3] This note includes a comprehensive experimental protocol, a table of characteristic absorption bands, and a workflow diagram for accurate and reproducible analysis.
Introduction to this compound and FT-IR Analysis
This compound is a well-defined chitosan (B1678972) oligomer with a degree of polymerization of six.[4][5] Its structure is primarily composed of glucosamine (B1671600) units, which impart a high density of reactive functional groups, namely primary amino groups (-NH2) and primary/secondary hydroxyl groups (-OH).[2][6] The presence and arrangement of these groups, along with the β-(1→4) glycosidic bonds that form the saccharide backbone, dictate the molecule's solubility, biocompatibility, and potential for chemical modification in drug delivery and biomedical applications.[1]
FT-IR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample's molecules, causing vibrations of specific chemical bonds.[7] Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for qualitative identification.[3][7] This method is invaluable for confirming the identity of this compound and for monitoring changes in its functional groups during chemical modifications or formulation processes.
Key Functional Groups and FT-IR Data
The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to its primary functional groups. The table below summarizes these characteristic peaks as reported for chito-oligosaccharides.
Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups
| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group Assignment | Reference(s) |
| 3500 - 3200 | O-H and N-H Stretching (broad) | Overlapping bands from hydroxyl and amino groups, hydrogen bonding | [8][9][10] |
| 2920 - 2850 | C-H Stretching | Asymmetric and symmetric stretching of C-H bonds in the pyranose ring | [9] |
| ~1655 | C=O Stretching (Amide I) | N-acetyl group (residual from parent chitin) | [8] |
| ~1590 | N-H Bending | Primary amine (-NH₂) at the C2 position of the glucosamine unit | [8][9] |
| ~1417 | C-H Bending | Symmetrical deformation of CH₂ and CH₃ groups | [11] |
| ~1375 | C-H Bending | Bending vibration of C-H bonds | [9][11] |
| ~1153 | C-O-C Stretching (Bridge) | Asymmetric stretching of the β-(1→4) glycosidic bond | [8][11] |
| 1060 - 1020 | C-O Stretching | Stretching vibrations of C-O in alcohol groups (C6-OH, C3-OH) | [9][11] |
| ~899 | C-H Bending | Bending out of the plane of the monosaccharide ring | [8][9] |
Experimental Protocol: FT-IR Analysis via KBr Pellet Method
This protocol details the steps for preparing and analyzing a solid this compound sample using the potassium bromide (KBr) pellet technique.
3.1. Principle The sample is finely ground and intimately mixed with dry KBr powder. This mixture is then pressed under high pressure to form a thin, transparent pellet. KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
3.2. Materials and Reagents
-
This compound sample (lyophilized powder)
-
FT-IR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.
-
Mortar and pestle (agate or ceramic)
-
Pellet press die set
-
Hydraulic press
-
Spatula
3.3. Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
3.4. Sample Preparation (KBr Pellet)
-
Weigh approximately 1-2 mg of the dried this compound sample.
-
Weigh approximately 150-200 mg of dry, FT-IR grade KBr. The sample-to-KBr ratio should be between 0.5% and 1%.[12]
-
Transfer the KBr to an agate mortar and grind it to a very fine powder to minimize scattering losses.
-
Add the this compound sample to the mortar. Mix gently with the KBr first, then grind the mixture thoroughly for 3-5 minutes to ensure a homogenous distribution of the sample within the KBr matrix.
-
Transfer a portion of the mixture into the pellet die. Distribute the powder evenly.
-
Place the die into a hydraulic press and apply pressure of approximately 8-10 tons for 2-3 minutes.
-
Carefully release the pressure and remove the die. The resulting pellet should be clear and translucent.[12] A cloudy or opaque appearance indicates insufficient grinding, moisture, or uneven pressure.
3.5. Instrument Parameters and Data Acquisition
-
Ensure the FT-IR spectrometer's sample compartment is empty.
-
Collect a background spectrum to account for atmospheric CO₂ and water vapor. Typical parameters are:
-
Place the KBr pellet containing the this compound sample into the spectrometer's sample holder.
-
Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
3.6. Data Analysis and Interpretation
-
The resulting spectrum should be baseline-corrected if necessary.
-
Identify the major absorption peaks in the spectrum.
-
Compare the wavenumbers of these peaks to the values in Table 1 to assign them to their corresponding functional groups.
-
Pay particular attention to the broad band in the 3500-3200 cm⁻¹ region (O-H and N-H groups), the N-H bending peak around 1590 cm⁻¹, and the complex fingerprint region from 1200-900 cm⁻¹, which contains characteristic absorptions for the glycosidic linkage and C-O bonds.[3]
Visualization of Experimental Workflow
The logical flow from sample acquisition to final data interpretation is crucial for reproducible results. The following diagram illustrates this standard operating procedure.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 4. This compound 6-hydrochloride | C36H74Cl6N6O25 | CID 92132215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ejournal.upi.edu [ejournal.upi.edu]
- 8. curresweb.com [curresweb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols: Chitohexaose in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of chitohexaose, a chitooligosaccharide with a degree of polymerization of six, in various cell culture experiments. This compound has garnered significant interest for its diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-tumor effects. This document outlines detailed protocols for its preparation and application, summarizes its effects on different cell lines, and elucidates the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in cell culture experiments based on published studies.
Table 1: Effect of this compound (COS6) on LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages [1]
| Treatment | NO (μM) | IL-6 (pg/mL) | TNF-α (pg/mL) | MCP-1 (ng/mL) |
| Control | Undetectable | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | 53.04 | 70.78 | 3383.73 | 36.22 |
| COS6 + LPS | 35.29 | 25.72 | 1183.73 | 29.28 |
Table 2: Effect of this compound (COS6) on Gene Expression in A549 Human Lung Carcinoma Cells [2]
| Treatment (100 µg/mL) | Relative mRNA Expression of Cyclin D1 | Relative mRNA Expression of Bcl-xl |
| Control | 1.00 | 1.00 |
| This compound (COS6) | ~0.4 | ~0.5 |
Table 3: General Concentration Ranges of this compound for in vitro Studies
| Application | Cell Line | Concentration Range | Reference |
| Anti-inflammatory | RAW 264.7 | Up to 400 µM | [1] |
| Anti-proliferative | A549 | 100 µg/mL | [2] |
| Macrophage Activation | Murine Bone Marrow-Derived Macrophages | 10 µg/mL | [3] |
| Myoblast Differentiation | C2C12 | Immobilized on surface | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile this compound stock solution for use in cell culture.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Dissolution: Weigh the desired amount of this compound powder in a sterile conical tube. Add the appropriate volume of sterile PBS or serum-free medium to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the procedure to assess the effect of this compound on cell viability using the MTT assay.
Materials:
-
Cells of interest (e.g., RAW 264.7, A549)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10^5 cells/well for RAW 264.7 cells) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same amount of PBS or solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.[1] Cell viability is expressed as a percentage relative to the vehicle control.
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol details the steps to analyze changes in gene expression in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
RNA isolation kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and reference genes (e.g., TNF-α, IL-6, GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 4, 8, or 24 hours).[6]
-
RNA Isolation: Lyse the cells directly in the wells and isolate total RNA using a commercial RNA isolation kit, following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.[6]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[6]
-
qPCR: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the genes of interest, and a suitable qPCR master mix. Perform the qPCR reaction using a real-time PCR system.[6]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.[6]
Signaling Pathways and Experimental Workflows
This compound-Modulated Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and cell proliferation.
Caption: this compound signaling via TLRs.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow.
References
- 1. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]
- 4. Spatial Geometries of Self-Assembled this compound Monolayers Regulate Myoblast Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatial Geometries of Self-Assembled this compound Monolayers Regulate Myoblast Fusion [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application 1: Thermoresponsive Hydrogels for Sustained Protein Release
An emerging star in the field of biomedical engineering, chitohexaose, an oligosaccharide derived from chitin, is garnering significant attention for its potential in advanced drug delivery systems. As a specific chitooligosaccharide (COS) with a degree of polymerization of six, this compound offers unique advantages over its larger polymer parent, chitosan (B1678972), including excellent water solubility at physiological pH, non-toxicity, and biodegradability.[1] These properties make it an ideal candidate for creating sophisticated carriers that can improve drug bioavailability, enable controlled release, and facilitate targeted delivery to specific tissues.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for novel therapeutic formulations.
A unique application involves N-acetyl this compound (GN6), which self-assembles into crystalline nanofibers upon heating to form reversible hydrogels in water.[2] This system is particularly promising for the long-term, sustained release of therapeutic proteins like insulin (B600854) and antibodies without the need for chemical crosslinking agents.[2]
Mechanism of Action: The gelation of N-acetyl this compound is attributed to its optimal molecular length and a perfect balance of hydrophilic and hydrophobic characteristics. This allows the molecules to align and assemble into highly ordered nanofibers, creating a three-dimensional network that physically entraps drug molecules.[2] The release of the encapsulated drug is governed by diffusion through this matrix and the slow erosion or degradation of the hydrogel under physiological conditions.[2][3]
Experimental Workflow: Preparation of N-acetyl this compound Hydrogel
Caption: Workflow for GN6 hydrogel formation and sustained release study.
Application 2: Nanoparticles for Targeted and Controlled Drug Delivery
This compound and other chitooligosaccharides are excellent building blocks for nanoparticles (NPs) designed for targeted drug delivery.[4] Their positive charge, derived from amino groups, allows them to form complexes with negatively charged drugs and cross-linking agents like sodium tripolyphosphate (TPP) through a process called ionic gelation.[5][6] These nanoparticles can enhance the bioavailability of encapsulated drugs, protect them from degradation, and be surface-modified with targeting ligands for site-specific delivery.[7][8]
Targeting Strategy: A key advantage of this compound-based carriers is the ability to chemically modify their surface for active targeting. For instance, galactose can be conjugated to the this compound backbone to target the asialoglycoprotein receptors (ASGPR) that are highly expressed on liver cells.[9][10] This strategy has been shown to increase the accumulation of the carrier in the liver by over 5-fold compared to unmodified chitosan, making it a promising approach for treating liver diseases.[10]
Experimental Workflow: Ionic Gelation for Nanoparticle Synthesis
Caption: General workflow for preparing this compound nanoparticles via ionic gelation.
Application 3: Immunomodulation and Anti-Inflammatory Therapy
This compound has demonstrated significant biological activity, including the ability to modulate immune responses. It can activate macrophages through an "alternate pathway" by binding to Toll-like receptor 4 (TLR4).[11][12] This interaction leads to the upregulation of anti-inflammatory markers like Arginase-1 and the release of interleukin-10 (IL-10).[12] Crucially, this same binding to TLR4 allows this compound to competitively inhibit the pro-inflammatory cascade induced by lipopolysaccharide (LPS), a major component of Gram-negative bacteria.[11] This dual-action mechanism makes this compound a compelling candidate for drug delivery systems aimed at treating inflammatory conditions and sepsis.[12]
Signaling Pathway: this compound Modulation of Macrophage Activation
Caption: this compound competitively inhibits LPS and promotes alternate macrophage activation via TLR4.
Quantitative Data Summary
The following tables summarize key quantitative parameters for drug delivery systems based on chitosan and its oligosaccharides, providing a benchmark for the development of this compound-based carriers.
Table 1: Physicochemical Properties of Chitosan/COS-Based Nanoparticles
| Carrier Composition | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|---|
| Chitosan-Heparin | Ionic Gelation | 63 - 148 | Not Reported | Not Reported |
| Chitosan-TPP | Ionic Gelation | 50 - 200 (Optimal Range) | < 0.3 (Desired) | +20 to +40 |
| Amphiphilic Chitosan Conjugates | Self-assembly | ~150 - 180 | ~0.15 - 0.20 | +35 to +45 |
Data synthesized from multiple sources indicating typical ranges.[13][14][15]
Table 2: Drug Loading and Encapsulation Efficiency
| Carrier System | Drug | Drug Loading Method | Loading Content (%) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| Chitosan-Heparin NPs | Model Drug | Ionotropic Gelation | Not Reported | 58.3 - 75.2 |
| HAp-Gel-Chitosan | Doxorubicin (DOX) | Co-loading | 13.9 - 19.9 | 70 - 99 |
| Alginate/p-Arg/Chitosan | Hemoglobin (Hb) | Combined mixing/absorption | 19.9 | 93.8 |
| HAp-Gel-Chitosan | Paclitaxel (PTX) | Adsorption | Not Reported | ~94 |
Data sourced from references.[13][14][16][17]
Table 3: In Vitro Drug Release Performance
| Carrier System | Drug | Release Conditions (pH, Temp) | Cumulative Release (%) | Time |
|---|---|---|---|---|
| Chitosan-Heparin NPs | Model Drug | pH 5.5, 55°C | ~74 | 1 week |
| HAp-Gel-Chitosan | Doxorubicin (DOX) | pH 7.4, 37°C | ~21 | 24 hours |
| N-acetyl this compound Hydrogel | Proteins (e.g., Insulin) | Physiological conditions | Sustained | > 4 weeks |
| Amphiphilic Chitosan Micelles | Doxorubicin (Dox) | pH 5.0 + GSH | ~70 - 85 | 48 hours |
Data sourced from references.[2][13][14][15]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Ionic Gelation
Objective: To synthesize drug-loaded this compound nanoparticles.
Materials:
-
This compound
-
Acetic acid (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Hydrophilic drug of choice
-
Deionized water
-
Magnetic stirrer, Centrifuge
Method:
-
This compound Solution: Dissolve this compound in 1% acetic acid solution to a final concentration of 0.5-1.0 mg/mL. Stir until fully dissolved.
-
Drug Incorporation: If encapsulating a hydrophilic drug, dissolve it in the this compound solution. For hydrophobic drugs, a different method like emulsion-based synthesis may be required.
-
TPP Solution: Prepare a TPP solution in deionized water at a concentration of 0.5-1.0 mg/mL.
-
Nanoparticle Formation: Place the this compound solution on a magnetic stirrer. Add the TPP solution dropwise under constant, moderate stirring at room temperature.[6]
-
Incubation: Continue stirring for 30 minutes after TPP addition to allow for the formation and stabilization of nanoparticles, which will be visible as a faint opalescent suspension.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes).
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water to wash away unreacted reagents. Repeat the centrifugation and washing step twice.
-
Storage: Resuspend the final pellet in a small volume of water and lyophilize for long-term storage.
Protocol 2: Determination of Drug Loading Content (LC) and Encapsulation Efficiency (EE)
Objective: To quantify the amount of drug successfully encapsulated within the nanoparticles.
Method:
-
After nanoparticle synthesis (Protocol 1, Step 5), centrifuge the suspension to separate the nanoparticles from the aqueous medium.
-
Carefully collect the supernatant, which contains the amount of unencapsulated ("free") drug.
-
Quantify the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[16]
-
Calculate the Loading Content (LC) and Encapsulation Efficiency (EE) using the following formulas:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
LC (%) = [(Total Drug Amount - Free Drug Amount) / Total Nanoparticle Weight] x 100
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release profile of the encapsulated drug from nanoparticles over time.
Method:
-
Dispense a known amount of lyophilized, drug-loaded nanoparticles into a dialysis bag (with a molecular weight cut-off appropriate for retaining the nanoparticles while allowing the free drug to pass through).
-
Submerge the sealed dialysis bag in a known volume of release medium (e.g., Phosphate Buffered Saline, pH 7.4 or an acidic buffer like pH 5.5 to simulate endosomal conditions).
-
Place the entire setup in an incubator shaker at 37°C with gentle agitation.[15]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable method (HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To assess the biocompatibility of the this compound nanoparticles and the cytotoxic effect of the drug-loaded formulation on a relevant cell line (e.g., cancer cells).
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Prepare serial dilutions of (i) empty nanoparticles, (ii) free drug, and (iii) drug-loaded nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals, resulting in a purple solution.
-
Measurement: Read the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. This data can be used to determine the IC50 (concentration required to inhibit 50% of cell growth).
References
- 1. Potential Medical Applications of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermoresponsive hydrogelation of N-acetyl this compound: Gelation mechanism and application in controlled protein release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chitosan and Its Derivatives as Nanocarriers for Drug Delivery | MDPI [mdpi.com]
- 6. Key Fabrications of Chitosan Nanoparticles for Effective Drug Delivery Using Flow Chemistry Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitosan Nanoparticles as Oral Drug Carriers [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The liver-targeting study of the N-galactosylated chitosan in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of preparation parameters on typical attributes of chitosan-heparin nanohydrogels: particle size, loading efficiency, and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effects of Adding Chitosan on Drug Entrapment Efficiency and Release Duration for Paclitaxel-Loaded Hydroxyapatite—Gelatin Composite Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of drug-loading methods on drug load, encapsulation efficiency and release properties of alginate/poly-L-arginine/chitosan ternary complex microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitohexaose as a Substrate for Chitinase Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that catalyze the hydrolysis of chitin (B13524), are gaining prominence as therapeutic targets for a variety of diseases, including fungal infections, inflammatory conditions, and cancer. The development of potent and specific chitinase (B1577495) inhibitors requires robust and reliable enzymatic assays. Chitohexaose, a well-defined hexamer of N-acetylglucosamine (GlcNAc), serves as an excellent substrate for in-vitro chitinase activity assays, offering several advantages over insoluble colloidal chitin or artificial chromogenic/fluorogenic substrates. This document provides detailed application notes and protocols for utilizing this compound in chitinase activity assays, aimed at facilitating research and drug development in this field.
Chitinases are glycosyl hydrolases that cleave the β-1,4-glycosidic bonds of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods.[1] In humans, two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), have been identified and implicated in various pathological processes.[2] Their role in disease makes them attractive targets for therapeutic intervention.[2][3]
Principle of the Assay
The chitinase-catalyzed hydrolysis of this compound results in the production of smaller chitooligosaccharides, such as chitotetraose, chitotriose, and chitobiose. The rate of this compound degradation or the formation of these products can be quantified using techniques like High-Performance Liquid Chromatography (HPLC). This allows for the determination of enzyme kinetics and the screening of potential inhibitors.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Various Chitinases
| Enzyme Source | Substrate | Km | Vmax | Reference |
| Bacillus licheniformis | Colloidal Chitin | 2.307 mM | 0.024 mM min-1 | [2] |
| Barley Chitinase | (GlcNAc)4 | 3 µM | 1.2 µmol/min/mg | [4] |
| Barley Chitinase | 4-methylumbelliferyl (GlcNAc)3 | 33 µM | 12 nmol/min/mg | [4] |
| Ipomoea carnea | p-nitrophenyl-N-acetyl-β-D-glucosaminide | 0.5 mM | 2.5 x 10-8 Moles min-1 µg-1 | [2] |
| Aspergillus faecalis | Colloidal Chitin | 1.87 µg/mL | 17.45 U/mL | [5] |
| Pseudoalteromonas flavipulchra (Chib0431) | Colloidal Chitin | Not Reported | Not Reported | [6] |
| Pseudoalteromonas flavipulchra (Chib0434) | Colloidal Chitin | Not Reported | Not Reported | [6] |
| Pseudoalteromonas flavipulchra (Chia4287) | Colloidal Chitin | Not Reported | Not Reported | [6] |
| Paenibacillus barengoltzii | (GlcNAc)3 | Not Reported | 13.5 U mg-1 (Specific Activity) | [7] |
| Paenibacillus barengoltzii | (GlcNAc)4 | Not Reported | 74.3 U mg-1 (Specific Activity) | [7] |
| Paenibacillarys barengoltzii | (GlcNAc)5 | Not Reported | 213.4 U mg-1 (Specific Activity) | [7] |
Note: Kinetic data for this compound is not widely reported in a standardized format. The provided data for other substrates can serve as a reference for assay development and comparison.
Experimental Protocols
Protocol 1: Chitinase Activity Assay using this compound and HPLC Analysis
This protocol details the enzymatic hydrolysis of this compound and the subsequent quantification of substrate depletion and product formation using HPLC.
Materials:
-
This compound (Substrate)
-
Purified Chitinase Enzyme
-
Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0)
-
Acetonitrile (B52724) (HPLC Grade)
-
Ultrapure Water (HPLC Grade)
-
HPLC system with an Amino (NH2) column and a Refractive Index (RI) or UV detector.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer at a desired concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of the purified chitinase enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
-
Enzymatic Reaction:
-
Set up reaction mixtures in microcentrifuge tubes. A typical 100 µL reaction could consist of:
-
50 µL of this compound solution (final concentration will vary depending on the desired substrate concentration for kinetic analysis)
-
X µL of Assay Buffer
-
10 µL of chitinase solution (to initiate the reaction)
-
(For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate).
-
-
Incubate the reaction tubes at the optimal temperature for the chitinase (e.g., 37°C) for various time points (e.g., 0, 10, 20, 30, 60 minutes).
-
Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto an amino column.
-
Use an isocratic or gradient elution with a mobile phase of acetonitrile and water. A typical gradient could be a linear decrease in acetonitrile concentration to elute the more polar oligosaccharides.[3]
-
Monitor the elution of this compound and its degradation products (chitotetraose, chitotriose, chitobiose) using a refractive index or UV (at a low wavelength, e.g., 205 nm) detector.[3]
-
Create a standard curve for this compound and the expected products to quantify their concentrations in the reaction samples.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) by determining the rate of this compound consumption or product formation over the linear range of the reaction.
-
For kinetic analysis, plot the initial velocities against a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Colorimetric Assay for Total Reducing Sugars (DNS Method)
This protocol provides a simpler, high-throughput method for estimating chitinase activity by measuring the increase in reducing ends upon hydrolysis of this compound. Note that this method is less specific than HPLC as it measures the total reducing sugars produced.
Materials:
-
This compound
-
Purified Chitinase Enzyme
-
Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0)
-
3,5-Dinitrosalicylic Acid (DNS) Reagent
-
N-acetyl-D-glucosamine (NAG) standard solution
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare the DNS reagent.
-
-
Enzymatic Reaction:
-
Set up and incubate the enzymatic reactions as described in Protocol 1.
-
-
Colorimetric Reaction:
-
At each time point, stop the reaction by adding an equal volume of DNS reagent to the reaction mixture.
-
Heat the samples in a boiling water bath for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of the samples at 540 nm.[8]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of N-acetyl-D-glucosamine.
-
Determine the concentration of reducing sugars produced in each reaction from the standard curve.
-
Calculate the chitinase activity, where one unit is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Dual Chitinase Inhibitors as Potential New Treatment for Respiratory System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural product-guided discovery of a fungal chitinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Chitohexaose Solutions for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitohexaose, a chitosan (B1678972) oligosaccharide composed of six β-(1,4)-linked D-glucosamine units, and its acetylated form, hexa-N-acetylthis compound, are of significant interest in biological research due to their diverse activities. These include immunomodulatory, anti-inflammatory, anti-tumor, and antimicrobial effects, as well as the ability to elicit plant defense mechanisms. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in biological assays. This document provides detailed protocols and application notes for the preparation and use of this compound solutions in various biological contexts.
Physicochemical Properties and Solubility
This compound and its derivatives are generally more soluble in aqueous solutions than their parent polymer, chitosan. Solubility is influenced by the degree of acetylation, pH, and the ionic strength of the solvent. While hexa-N-acetylthis compound is soluble in deionized water, unmodified this compound may require slightly acidic conditions for complete dissolution.
Table 1: Solubility and Stability of this compound
| Property | This compound | Hexa-N-acetylthis compound |
| Solubility | Soluble in water, solubility enhanced in slightly acidic conditions (e.g., dilute acetic acid). | Soluble in deionized water. |
| Recommended Solvents | Sterile deionized water, Phosphate-Buffered Saline (PBS), cell culture medium, dilute acetic acid (e.g., 0.2 M acetic/acetate buffer).[1] | Sterile deionized water. |
| pH for Dissolution | ~5.0 - 7.0 | Neutral |
| Storage of Stock Solutions | Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | Store at -20°C or -80°C for long-term stability. |
Protocols for Solution Preparation
Protocol 1: Preparation of Sterile Aqueous this compound Solution
This protocol is suitable for most cell-based assays and biochemical assays where a neutral pH is required.
Materials:
-
This compound powder
-
Sterile, nuclease-free deionized water
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the required volume of sterile deionized water to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution. Gentle warming in a water bath (37°C) can be applied if necessary, but avoid excessive heat.
-
pH Adjustment (if necessary): For unmodified this compound, if dissolution is incomplete, adjust the pH to ~5.0-6.0 with a small volume of dilute sterile HCl and then neutralize with sterile NaOH.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Hexa-N-acetylthis compound Solution for Plant Elicitor Assays
This protocol is adapted from a method used for leaf infiltration experiments.[2]
Materials:
-
Hexa-N-acetylthis compound powder
-
Sterile deionized water
-
Autoclave
-
Benchtop centrifuge
-
Lyophilizer (optional)
-
Sterile tubes
Procedure:
-
Initial Dissolution: Dissolve hexa-N-acetylthis compound at a high concentration (e.g., 10 mg/mL) in sterile deionized water.[2]
-
Sterilization: Autoclave the solution for 10 minutes.[2]
-
Clarification: Centrifuge the solution at maximum speed for 5 minutes to pellet any insoluble material.[2]
-
Purification (Optional): Collect the supernatant. For highly purified solutions, the supernatant can be lyophilized to a powder.[2]
-
Working Solution Preparation: Prepare the final working solution (e.g., 50 µg/mL) by dissolving the purified powder or diluting the stock solution in sterile deionized water.[2]
Applications and Recommended Concentrations
The optimal concentration of this compound varies depending on the specific biological assay and the cell type or organism being studied. The following table summarizes reported concentrations and their observed effects.
Table 2: Exemplary Concentrations of this compound in Biological Assays
| Assay Type | Organism/Cell Line | This compound Derivative | Concentration | Observed Effect |
| Anti-inflammatory Assay | Human THP-1 monocytes | Chitooligosaccharides (including this compound) | 5 - 100 µg/mL | Dose-dependent reduction of LPS-induced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[3][4] |
| Anti-inflammatory Assay | Murine macrophages | This compound | Not specified, but part of a study showing activation of an alternative pathway. | Activation of macrophages through a TLR4-dependent alternative pathway, leading to IL-10 production and suppression of pro-inflammatory cytokines.[2][5][6] |
| Sepsis Model | Mice | This compound analog (AVR-25) | 10 mg/kg | Protection against polymicrobial infection, organ dysfunction, and death.[6][7] |
| Antimicrobial Assay | Escherichia coli | This compound | 2.5 mg/mL | Inhibition of bacterial growth, approximately 5-fold higher than chitobiose.[8] |
| Plant Defense Elicitation | Arabidopsis thaliana | This compound | Not specified, but shown to trigger an immune response. | Triggered an immune response via an increase in ROS.[9] |
| Plant Defense Elicitation | Sun Chu Sha mandarin | Hexaacetyl-chitohexaose | 100 µg/mL | Induced the expression of defense-associated genes.[2] |
| Anti-tumor Assay | Human lung cancer cells (A549) | This compound | Not specified, but showed the most repressive effect among chitooligomers. | Downregulated expression of cyclin D1 and bcl-xl.[1] |
Experimental Workflow and Signaling Pathways
Experimental Workflow for a Cell-Based Anti-inflammatory Assay
The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of this compound on cultured macrophages.
Caption: Workflow for assessing this compound's anti-inflammatory activity.
This compound-Mediated Anti-inflammatory Signaling Pathway in Macrophages
This compound has been shown to modulate macrophage function through a Toll-like receptor 4 (TLR4)-dependent alternative activation pathway. This pathway leads to the production of anti-inflammatory cytokines and the suppression of pro-inflammatory responses.
Caption: this compound anti-inflammatory signaling in macrophages.
Conclusion
The biological activity of this compound is highly dependent on its purity, concentration, and the specific experimental conditions. The protocols and data presented in these application notes provide a foundation for researchers to prepare and utilize this compound solutions effectively in a variety of biological assays. Careful consideration of the appropriate solvent, pH, and storage conditions will ensure the integrity of the compound and the reproducibility of experimental outcomes. Further optimization of concentrations and incubation times may be necessary for specific applications.
References
- 1. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. Anti-inflammatory activity of soluble chito-oligosaccharides (CHOS) on VitD3-induced human THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of soluble chito-oligosaccharides (CHOS) on VitD3-induced human THP-1 monocytes | PLOS One [journals.plos.org]
- 5. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Controllable preparation of chitosan oligosaccharides via a recombinant chitosanase from marine Streptomyces lydicus S1 and its potential application on preservation of pre-packaged tofu [frontiersin.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for Lyophilization and Storage of Chitohexaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitohexaose, a well-defined chitooligosaccharide (COS) with a degree of polymerization of six, holds significant promise in various biomedical and pharmaceutical applications due to its biocompatibility, biodegradability, and diverse biological activities. To ensure its efficacy and stability for research and product development, proper handling, and storage are paramount. Lyophilization, or freeze-drying, is a common technique to prepare stable, long-term storage formulations of sensitive biomolecules like this compound.
These application notes provide detailed protocols for the lyophilization of this compound and guidelines for its subsequent storage and stability assessment. The information herein is compiled from established methodologies for oligosaccharides and related compounds and should be adapted and optimized for specific laboratory conditions and final product requirements.
Lyophilization of this compound
Lyophilization is a process where water is removed from a frozen product through sublimation, resulting in a dry, stable powder. This process is ideal for preserving the chemical integrity of this compound.
Recommended Lyophilization Protocol
This protocol provides a general guideline for the lyophilization of a this compound solution. Optimization of parameters such as solute concentration, freezing rate, and drying times may be necessary depending on the equipment and desired final product characteristics.
2.1.1. Pre-Lyophilization Preparation
-
Solution Preparation: Dissolve high-purity this compound in deionized water to the desired concentration (e.g., 1-10 mg/mL). Ensure complete dissolution. The use of a buffer, such as a low-molarity ammonium (B1175870) bicarbonate or phosphate (B84403) buffer, can be considered if pH control is critical for stability, but it may introduce salts into the final product.
-
Sterile Filtration (Optional): For applications requiring sterility, filter the this compound solution through a 0.22 µm syringe filter into sterile vials.
-
Filling: Dispense the solution into appropriate lyophilization vials. The fill volume should be consistent and not exceed approximately one-third of the vial's total volume to ensure a large surface area for efficient sublimation.
2.1.2. Lyophilization Cycle
The following table outlines a typical lyophilization cycle for this compound. These parameters should be considered as a starting point for optimization.
| Stage | Parameter | Recommended Value | Notes |
| Freezing | Shelf Temperature | -40°C to -50°C | A slow, controlled freezing rate (e.g., 1°C/min) is often preferred to promote the formation of larger ice crystals, which facilitates faster sublimation. |
| Hold Time | 2 - 4 hours | Ensure the product is completely frozen before proceeding to primary drying. | |
| Primary Drying | Shelf Temperature | -20°C to -10°C | The shelf temperature should be kept below the collapse temperature of the formulation. |
| Chamber Pressure | 50 - 150 mTorr | A lower pressure facilitates sublimation. | |
| Duration | 24 - 48 hours | The duration depends on the sample volume, concentration, and equipment. The end of primary drying is typically indicated by the product temperature reaching the shelf temperature. | |
| Secondary Drying | Shelf Temperature | 20°C to 30°C | Ramping the temperature slowly (e.g., 0.1-0.2°C/min) can prevent structural collapse. |
| Chamber Pressure | < 50 mTorr | A lower pressure helps in desorbing residual water molecules. | |
| Duration | 8 - 16 hours | This step removes bound water and is critical for long-term stability. |
2.1.3. Post-Lyophilization Handling
-
Stoppering: Once the cycle is complete, backfill the chamber with an inert gas like nitrogen or argon before stoppering the vials under vacuum to prevent moisture uptake and oxidation.
-
Sealing: Immediately seal the vials with aluminum caps.
-
Storage: Store the lyophilized product under the recommended conditions as detailed in Section 3.
Lyophilization Workflow Diagram
The following diagram illustrates the key stages of the this compound lyophilization process.
Recommended Storage Conditions
Proper storage of lyophilized this compound is crucial to maintain its stability and prevent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: ≤ -20°CShort-term: 2-8°C | Low temperatures minimize the rates of chemical degradation reactions. For long-term storage, temperatures below -20°C are recommended.[1] |
| Humidity | Store in a dry environment | This compound is hygroscopic, and moisture absorption can lead to hydrolysis and physical changes. The use of desiccants is advisable for storage outside of sealed vials. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) | Storing under an inert gas minimizes the risk of oxidative degradation.[1] |
| Light | Protect from light | Although not extensively studied for this compound, light can induce degradation in some complex carbohydrates. |
Stability Testing Protocol
A comprehensive stability testing program is essential to establish the shelf-life and re-test period for lyophilized this compound. The following protocol is based on ICH guidelines for stability testing of drug substances.
Stability Study Design
| Storage Condition | Time Points (Months) |
| Long-term: 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate: 25°C / 60% RH | 0, 3, 6, 9, 12 |
| Accelerated: 40°C / 75% RH | 0, 1, 2, 3, 6 |
Analytical Methods for Stability Assessment
A suite of analytical techniques should be employed to monitor the stability of this compound.
| Test | Method | Purpose |
| Appearance | Visual Inspection | To assess any changes in color, cake structure, or signs of collapse. |
| Reconstitution Time | Visual Inspection with a stopwatch | To measure the time taken for the lyophilized cake to dissolve completely in a specified solvent. |
| pH of Reconstituted Solution | pH meter | To monitor any changes in acidity or alkalinity. |
| Moisture Content | Karl Fischer Titration | To quantify the residual moisture in the lyophilized product. |
| Purity and Degradation Products | High-Performance Liquid Chromatography (HPLC) with an amino- or amide-based column and a refractive index (RI) or charged aerosol detector (CAD). | To quantify the amount of this compound and detect and quantify any degradation products or impurities. |
Experimental Protocol: HPLC Analysis of this compound Stability
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in deionized water. Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Sample Preparation: At each time point, reconstitute a vial of lyophilized this compound with a known volume of deionized water.
-
HPLC Conditions (Example):
-
Column: Amide-based column (e.g., BEH Amide)
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: As per column manufacturer's recommendation.
-
Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD).
-
-
Analysis: Inject the standard solutions and the reconstituted sample onto the HPLC system.
-
Data Interpretation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Identify and quantify any degradation products by observing the appearance of new peaks in the chromatogram.
Potential Degradation Pathways
Under suboptimal storage conditions (e.g., elevated temperature and humidity), this compound may undergo chemical degradation. The primary pathways are likely to be:
-
Hydrolysis: Cleavage of the β-(1→4) glycosidic linkages, leading to the formation of smaller oligosaccharides and monosaccharides (N-acetylglucosamine).
-
Deacetylation: Removal of acetyl groups from the N-acetylglucosamine units, resulting in the formation of glucosamine (B1671600) residues within the oligosaccharide chain.
The following diagram illustrates these potential degradation pathways.
Conclusion
The protocols and guidelines presented provide a framework for the successful lyophilization and long-term storage of this compound. Adherence to these recommendations, coupled with rigorous stability testing, will ensure the quality, purity, and biological activity of this compound for research and development purposes. It is imperative to note that the provided protocols are starting points and may require optimization for specific applications and equipment.
References
Application Notes and Protocols for Chitohexaose in Plant Elicitor Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chitohexaose as an elicitor to study plant defense responses. This document outlines the underlying signaling pathways, offers detailed experimental protocols, and presents quantitative data to facilitate the design and execution of robust experiments in plant immunity research and the development of novel plant protection agents.
Introduction
This compound, a hexamer of N-acetyl-D-glucosamine, is a well-characterized microbe-associated molecular pattern (MAMP) derived from chitin, a major component of fungal cell walls.[1][2] Plants recognize this compound and other chitooligosaccharides as non-self molecules, initiating a cascade of defense responses known as PAMP-triggered immunity (PTI).[3] This innate immune response provides broad-spectrum resistance to a variety of pathogens. The study of this compound-induced defense responses is crucial for understanding the molecular basis of plant immunity and for developing new strategies to enhance crop resilience.
This compound-Induced Signaling Pathway
The perception of this compound at the plant cell surface initiates a well-defined signaling cascade. The initial recognition is mediated by a receptor complex at the plasma membrane. In the model plant Arabidopsis thaliana, this complex includes the LysM receptor-like kinases (LysM-RLKs) CERK1 (Chitin Elicitor Receptor Kinase 1) and LYK5 (LysM-containing Receptor-like Kinase 5).[4][5] Upon binding of this compound, the receptor complex activates downstream signaling components, including receptor-like cytoplasmic kinases (RLCKs) and a mitogen-activated protein kinase (MAPK) cascade.[3][4] This signaling pathway leads to a series of rapid and robust defense responses.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Receptor Complex\n(CERK1/LYK5)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rlck [label="RLCKs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mapkkk [label="MAPKKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mapkk [label="MAPKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mapk [label="MAPK\n(MPK3/MPK6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ros [label="ROS Burst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rbohd [label="RBOHD\n(NADPH Oxidase)", fillcolor="#F1F3F4", fontcolor="#202124"]; tfs [label="Transcription Factors\n(e.g., WRKYs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; genes [label="Defense Gene\nExpression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> receptor [label="Binding"]; receptor -> rlck [label="Activation"]; rlck -> mapkkk; mapkkk -> mapkk; mapkk -> mapk; mapk -> tfs [label="Phosphorylation"]; receptor -> rbohd [label="Activation"]; rbohd -> ros; tfs -> nucleus; nucleus -> genes [style=invis]; tfs -> genes [lhead=nucleus, label="Transcriptional Regulation"];
{rank=same; this compound; receptor;} {rank=same; rlck; rbohd;} {rank=same; mapkkk; ros;} {rank=same; mapkk;} {rank=same; mapk;} {rank=same; tfs;} {rank=same; nucleus;} {rank=same; genes;}
// Invisible edges for alignment receptor -> rbohd [style=invis]; rlck -> mapkkk [style=invis]; mapkkk -> mapkk [style=invis]; mapkk -> mapk [style=invis]; mapk -> tfs [style=invis]; tfs -> nucleus [style=invis]; } . Caption: this compound signaling pathway in plants.
Key Defense Responses Elicited by this compound
Treatment of plants with this compound triggers a suite of well-characterized defense responses, which can be quantitatively measured to assess the potency of the elicitor and to study the underlying genetic and molecular mechanisms.
1. Reactive Oxygen Species (ROS) Burst: One of the earliest responses, occurring within minutes of elicitor perception, is a rapid and transient production of ROS, primarily superoxide (B77818) and hydrogen peroxide.[6][7] This "oxidative burst" is mediated by plasma membrane-localized NADPH oxidases, such as RBOHD.[8]
2. Mitogen-Activated Protein Kinase (MAPK) Activation: this compound perception leads to the sequential phosphorylation and activation of a MAPK cascade, typically involving MPK3 and MPK6 in Arabidopsis.[9][10] MAPK activation is a crucial step in relaying the defense signal from the cell surface to the nucleus.
3. Defense Gene Expression: The MAPK cascade ultimately leads to the activation of transcription factors, such as those from the WRKY family, which in turn regulate the expression of a large number of defense-related genes.[7][11] These genes encode proteins involved in various aspects of plant defense, including the synthesis of antimicrobial compounds (phytoalexins), pathogenesis-related (PR) proteins, and cell wall reinforcement.[12]
Quantitative Data on this compound-Induced Responses
The following tables summarize quantitative data on the elicitor activity of this compound and related compounds. Note that the optimal concentrations and response times can vary depending on the plant species, tissue type, and experimental conditions.
Table 1: Elicitor Concentration and Enzyme Activity in Rice (Oryza sativa) Suspension Cultures
| Elicitor | Concentration for Maximum Response | Induced Enzyme Activity | Reference |
| N-acetylthis compound | 1 µg/mL | Chitinase (B1577495) | [1][2] |
| N-acetylthis compound | 0.01 - 1 µg/mL (first phase) 3 - 300 µg/mL (second phase) | Phenylalanine Ammonia-Lyase (PAL) | [1][2] |
| This compound (non-acetylated) | Not very effective | Chitinase | [1][2] |
Table 2: Time Course of Key Defense Responses to Chitooligosaccharides
| Defense Response | Plant System | Elicitor | Time to Peak Response | Reference |
| ROS Burst | Arabidopsis leaf discs | Chitin (general) | 10 - 20 minutes | [13] |
| MAPK Activation (MPK3/MPK6) | Arabidopsis seedlings | Chitooctaose | 15 - 30 minutes | [7] |
| WRKY Gene Expression | Arabidopsis seedlings | Chitooctaose | 30 - 90 minutes | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to study this compound-induced plant defense responses.
Protocol 1: Measurement of Reactive Oxygen Species (ROS) Burst
This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in leaf discs.[13][14]
// Nodes prep [label="Prepare Leaf Discs", fillcolor="#F1F3F4", fontcolor="#202124"]; overnight [label="Overnight Incubation\nin Water", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Prepare Assay Solution\n(Luminol, HRP, this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Luminescence\n(Plate Reader)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(RLU vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> overnight; overnight -> measure; reagents -> measure; measure -> analyze; } . Caption: Experimental workflow for ROS burst assay.
Materials:
-
4- to 5-week-old Arabidopsis thaliana plants
-
4 mm biopsy punch
-
96-well white luminometer plate
-
Luminol (sodium salt)
-
Horseradish peroxidase (HRP)
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Sterile distilled water (ddH₂O)
-
Microplate luminometer
Procedure:
-
Plant Material Preparation: a. Using a 4 mm biopsy punch, carefully collect one leaf disc per plant, avoiding the mid-vein.[14] b. Place each leaf disc into a well of a 96-well white luminometer plate containing 100 µL of sterile ddH₂O.[14] c. Incubate the plate at room temperature overnight to allow the wounding response to subside.[14]
-
Assay Preparation: a. On the day of the experiment, carefully remove the water from each well using a multichannel pipette. b. Prepare the assay solution containing 100 µM luminol, 10 µg/mL HRP, and the desired final concentration of this compound (e.g., 100 nM to 10 µM) in sterile ddH₂O. Prepare a control solution without this compound.[13]
-
Measurement: a. Using a multichannel pipette, add 100 µL of the assay solution (with or without this compound) to each well. b. Immediately place the plate into a microplate luminometer and start recording luminescence (Relative Light Units, RLU) at 2-minute intervals for 40-60 minutes.[13]
-
Data Analysis: a. Plot the RLU values over time for both control and this compound-treated samples. b. The total ROS production can be quantified by calculating the area under the curve.
Protocol 2: MAPK Activation Assay (Western Blot)
This protocol describes the detection of phosphorylated (activated) MAPKs (MPK3 and MPK6) in Arabidopsis seedlings using Western blotting.[15][16]
// Nodes seedlings [label="Grow Arabidopsis\nSeedlings", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Harvest and Freeze\nTissue", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; sds [label="SDS-PAGE and\nWestern Blot", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="Detect Phospho-MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges seedlings -> treat; treat -> harvest; harvest -> extract; extract -> sds; sds -> detect; } . Caption: Experimental workflow for MAPK activation assay.
Materials:
-
10- to 12-day-old Arabidopsis thaliana seedlings grown in liquid culture
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Liquid nitrogen
-
Protein extraction buffer
-
SDS-PAGE reagents and equipment
-
Western blotting equipment
-
Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (detects phosphorylated MPK3 and MPK6)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Plant Treatment and Harvesting: a. Grow Arabidopsis seedlings in liquid ½ MS medium. b. Treat the seedlings with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a mock-treated control. c. At each time point, harvest the seedlings, blot them dry, and immediately freeze in liquid nitrogen.[16]
-
Protein Extraction: a. Grind the frozen tissue to a fine powder in liquid nitrogen. b. Extract total proteins using a suitable extraction buffer. c. Determine the protein concentration of each sample.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane and then incubate with the primary antibody (anti-phospho-p44/42 MAPK). d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: a. The intensity of the bands corresponding to phosphorylated MPK3 and MPK6 indicates the level of MAPK activation. b. A loading control (e.g., Ponceau S staining or an antibody against a housekeeping protein) should be used to ensure equal protein loading.
Protocol 3: Defense Gene Expression Analysis (qRT-PCR)
This protocol details the analysis of defense-related gene expression in Arabidopsis seedlings treated with this compound using quantitative reverse transcription PCR (qRT-PCR).[5][17]
// Nodes seedlings [label="Grow and Treat\nSeedlings", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest and Freeze\nTissue", fillcolor="#F1F3F4", fontcolor="#202124"]; rna [label="RNA Extraction\nand DNase Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; cdna [label="cDNA Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; qpcr [label="qRT-PCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Relative Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges seedlings -> harvest; harvest -> rna; rna -> cdna; cdna -> qpcr; qpcr -> analyze; } . Caption: Experimental workflow for gene expression analysis.
Materials:
-
10- to 12-day-old Arabidopsis thaliana seedlings
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Liquid nitrogen
-
Plant RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target defense genes (e.g., WRKY29, WRKY33, PR1) and a reference gene (e.g., Actin or Ubiquitin)
-
qRT-PCR instrument
Procedure:
-
Plant Treatment and Harvesting: a. Treat Arabidopsis seedlings with this compound (e.g., 1 µM) for desired time points (e.g., 0, 30, 60, 120 minutes). Include a mock-treated control. b. Harvest the seedlings, blot dry, and freeze in liquid nitrogen. Store at -80°C.[17]
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from the frozen tissue using a commercial kit. b. Treat the RNA with DNase I to remove genomic DNA contamination. c. Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.[17]
-
qRT-PCR: a. Prepare the qPCR reactions containing SYBR Green master mix, forward and reverse primers for a target or reference gene, and diluted cDNA. b. Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). c. Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the mock-treated control.[17]
Conclusion
This compound is a powerful tool for dissecting the molecular mechanisms of plant innate immunity. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the intricate signaling network activated by this potent elicitor. By quantifying key defense responses such as the ROS burst, MAPK activation, and defense gene expression, scientists can gain valuable insights into plant-pathogen interactions and develop innovative approaches for enhancing crop protection.
References
- 1. Elicitor actions of N-acetylchitooligosaccharides and laminarioligosaccharides for chitinase and L-phenylalanine ammonia-lyase induction in rice suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. abrc.osu.edu [abrc.osu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Differential Effects of Elicitors on the Viability of Rice Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WRKY transcription factors: Jack of many trades in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Genome-wide identification and expression analysis of the WRKY transcription factor family in flax (Linum usitatissimum L.) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Chitohexaose Yield from Enzymatic Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic production of chitohexaose. Our aim is to help you overcome common challenges and optimize your experimental workflow for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the yield of this compound?
A1: The final yield of this compound is a multifactorial outcome. The key parameters to control are:
-
Enzyme Selection: The choice of chitosanase is paramount, as different enzymes have varying product specificities. Endo-type chitosanases are generally preferred for producing a mixture of oligosaccharides from which this compound can be isolated.[1][2]
-
Substrate Characteristics: The degree of deacetylation (D.A.) and the initial concentration of the chitosan (B1678972) substrate significantly impact enzyme activity and the resulting product profile.[2][3]
-
Reaction Conditions: pH, temperature, and incubation time must be optimized for the specific chitosanase being used to maximize the production of this compound while minimizing its further degradation.[1][4][5]
-
Product Inhibition: Accumulation of hydrolysis products, including this compound and smaller oligosaccharides, can lead to feedback inhibition of the enzyme.
-
Purification Efficiency: The method used to isolate this compound from the complex mixture of chitooligosaccharides (COS) will directly affect the final recovered yield.[6][7]
Q2: How does the degree of deacetylation (D.A.) of chitosan affect this compound production?
A2: The degree of deacetylation of chitosan is a critical factor. Chitosanases exhibit different activities on substrates with varying D.A. For instance, some chitosanases from Bacillus sp. show maximal activity on chitosans with a D.A. between 15-30%.[2][3] A lower degree of acetylation (higher deacetylation) generally makes the chitosan more soluble in acidic solutions, which can improve enzyme accessibility. However, the specific D.A. preference is enzyme-dependent. It is crucial to match the D.A. of your chitosan substrate to the optimal requirements of your chosen enzyme.
Q3: What are the recommended methods for purifying this compound from the hydrolysis mixture?
A3: Purification of this compound from a mixture of chitooligosaccharides typically involves chromatographic techniques. A multi-step approach is often necessary for high purity.[6][7]
-
Size Exclusion Chromatography (SEC): This is an effective initial step to fractionate the crude hydrolysate based on the size of the oligosaccharides. Larger molecules will elute first.[6]
-
Cation-Exchange Chromatography: This method separates oligosaccharides based on their charge, which is influenced by the number of amino groups. A salt gradient is used to elute the bound chitooligosaccharides, with higher charged (larger) molecules eluting at higher salt concentrations.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with an amino-functionalized column, can be used for high-resolution separation and quantification of the purified this compound.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of chitooligosaccharides (COS) | 1. Suboptimal enzyme activity. 2. Inappropriate substrate concentration. 3. Incorrect reaction conditions (pH, temperature). | 1. Verify the activity of your chitosanase. Consider using a fresh batch of enzyme. 2. Optimize the chitosan concentration. High concentrations can lead to high viscosity and poor mixing, while very low concentrations can limit the reaction rate. A starting point could be in the range of 2.5 to 80 mg/ml, but the optimal concentration is enzyme-dependent.[1] 3. Ensure the reaction buffer pH and temperature are at the optimum for your specific enzyme. For example, a chitosanase from Bacillus sp. KCTC 0377BP has an optimal pH of 5.0 and temperature of 40°C for oligosaccharide production.[1] |
| Low proportion of this compound in the product mixture | 1. The chosen chitosanase does not favor the production of this compound. 2. Over-hydrolysis: The reaction has proceeded for too long, causing the breakdown of this compound into smaller oligosaccharides. 3. Substrate characteristics (D.A.) are not ideal for this compound production with the selected enzyme. | 1. Screen different chitosanases to find one with a higher specificity for producing this compound. 2. Perform a time-course experiment to determine the optimal reaction time for maximizing this compound concentration. Monitor the product distribution at different time points using TLC or HPLC.[9][10] 3. Test chitosans with different degrees of deacetylation to find the optimal substrate for your enzyme. |
| Difficulty in purifying this compound | 1. Inefficient separation method. 2. Co-elution of this compound with other oligosaccharides of similar size or charge. | 1. Employ a multi-step purification strategy combining different chromatography techniques (e.g., size exclusion followed by ion-exchange chromatography).[6][7] 2. Optimize the gradient for ion-exchange chromatography or the mobile phase for HPLC to improve the resolution between different oligosaccharides.[6][8] |
| Inconsistent results between experiments | 1. Variation in substrate batches. 2. Inconsistent enzyme activity. 3. Fluctuations in reaction conditions. | 1. Characterize each new batch of chitosan for its degree of deacetylation and molecular weight. 2. Aliquot and store the enzyme under recommended conditions to maintain consistent activity. Perform an activity assay before each experiment. 3. Precisely control pH, temperature, and mixing throughout the reaction. |
Data Presentation
Table 1: Optimal Conditions for Chitosanases from Different Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics | Reference |
| Bacillus sp. KCTC 0377BP | 4.0 - 6.0 | 60 (for activity), 40 (for oligosaccharide production) | Stable at 40-45°C for 24h. Hydrolyzes chitotetraose and longer oligosaccharides. | [1] |
| Bacillus sp. P16 | 5.5 | 60 | Stable up to 50°C. Maximal activity on chitosan with 15-30% D.A. | [2][3] |
| Streptomyces lydicus S1 | 6.0 | 50 | Stable below 50°C. Efficient in producing COS with DP of 2-6. | [4][5] |
Table 2: Kinetic Parameters of a Chitosanase from Bacillus sp. P16
| Substrate | Km (mg/ml) | Vmax (mol/sec/mg protein) |
| Chitosan (D.A. 20.2%) | 0.52 | 7.71 x 10⁻⁶ |
| Data from reference[2][3] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Chitosan
-
Substrate Preparation: Prepare a 1% (w/v) chitosan solution in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0). Stir until the chitosan is completely dissolved. The optimal chitosan concentration may vary depending on the enzyme.[1]
-
Enzyme Addition: Add the purified chitosanase to the chitosan solution. The enzyme-to-substrate ratio needs to be optimized; a starting point could be in the range of 2 to 20 U/mL.[4][5]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with constant stirring for a predetermined duration.[1][4][5]
-
Reaction Termination: Stop the reaction by heating the mixture to 85-100°C for 5-10 minutes to denature the enzyme.[4][5]
-
Clarification: Centrifuge the reaction mixture to remove any insoluble particles. The supernatant contains the mixture of chitooligosaccharides.[6]
Protocol 2: Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)
-
Sample Spotting: Spot a small amount of the supernatant from the hydrolysis reaction onto a silica (B1680970) gel TLC plate. Also, spot standards of known chitooligosaccharides (chitobiose to chitoheptaose) for comparison.
-
Development: Develop the TLC plate in a solvent system such as n-propyl alcohol and 28% ammonium (B1175870) water (2:1, v/v) at 55°C.[10]
-
Visualization: After development, dry the plate and visualize the spots by spraying with a 0.1% ninhydrin (B49086) solution followed by heating at 100°C for 10-15 minutes.[10] The separated oligosaccharides will appear as colored spots.
Mandatory Visualizations
Caption: Workflow for enzymatic production and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Purification and Characterization of Chitosanase from Bacillus sp. Strain KCTC 0377BP and Its Application for the Production of Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization and kinetics of 45 kDa chitosanase from Bacillus sp. P16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Controllable preparation of chitosan oligosaccharides via a recombinant chitosanase from marine Streptomyces lydicus S1 and its potential application on preservation of pre-packaged tofu [frontiersin.org]
- 5. Controllable preparation of chitosan oligosaccharides via a recombinant chitosanase from marine Streptomyces lydicus S1 and its potential application on preservation of pre-packaged tofu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. mdpi.com [mdpi.com]
- 10. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chitohexaose Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with chitohexaose, achieving and maintaining its solubility in various buffer systems is a critical step for successful experimentation. This technical support center provides a comprehensive guide to overcoming common solubility challenges, offering detailed troubleshooting advice, frequently asked questions, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or a neutral pH buffer?
A1: The solubility of this compound is highly dependent on its degree of acetylation (DA) and the pH of the solvent.
-
Deacetylated or Partially Acetylated this compound: The free amino groups (-NH2) on the glucosamine (B1671600) units have a pKa of approximately 6.5. At neutral or alkaline pH, these groups are largely uncharged, leading to strong intermolecular hydrogen bonding, which causes the molecules to aggregate and resist dissolution. In acidic conditions (pH < 6.5), the amino groups become protonated (-NH3+), creating electrostatic repulsion between the molecules and allowing water to solvate them effectively.
-
Fully N-Acetylated this compound (Hexa-N-acetylthis compound): This form lacks the free amino groups and is generally more soluble in water and neutral buffers like PBS due to the presence of hydrophilic acetyl groups. However, at high concentrations, it can still be challenging to dissolve.
Q2: What is the recommended solvent for this compound?
A2: The optimal solvent depends on the degree of acetylation of your this compound.
-
For deacetylated or partially acetylated this compound , a dilute acidic solution is recommended. A common starting point is 0.1% - 1% (v/v) acetic acid in water.
-
For hexa-N-acetylthis compound , high-purity water is often sufficient. For cell culture or biological assays, phosphate-buffered saline (PBS) at pH 7.2 is a suitable solvent.[1]
Q3: Can I use buffers other than acetate (B1210297) to dissolve this compound?
A3: Yes, but with caution. While acetate buffers are commonly used for acidic dissolution, other buffers can be employed. However, it is crucial to consider potential interactions. For instance, phosphate (B84403) buffers at high concentrations can sometimes lead to the precipitation of chitosan (B1678972) and its oligomers, especially if other salts are present. It is always advisable to perform a small-scale solubility test with your chosen buffer system.
Q4: I've dissolved my this compound, but now I see a precipitate. What happened?
A4: Precipitation after initial dissolution can be caused by several factors:
-
pH Shift: If the pH of the solution rises above the pKa of the amino groups (for deacetylated forms), the this compound will lose its positive charge and precipitate. This can happen if a neutral or basic buffer is added to an acidic stock solution without proper pH adjustment.
-
Buffer Incompatibility: As mentioned, certain buffer components can interact with this compound and reduce its solubility.
-
Temperature Changes: While moderate heating can aid dissolution, drastic temperature changes or prolonged exposure to high temperatures can affect stability and lead to aggregation.
-
Contaminants: The presence of polyanionic contaminants in your sample or reagents can complex with the positively charged this compound and cause precipitation.
Q5: How can I increase the solubility of my this compound?
A5: Here are several strategies to improve solubility:
-
pH Adjustment: For deacetylated or partially acetylated forms, lowering the pH is the most effective method.
-
Gentle Heating: Warming the solution to 37-50°C with gentle stirring can facilitate dissolution. Avoid boiling, as it can cause degradation.
-
Sonication: Brief periods of sonication can help to break up aggregates and enhance dissolution.
-
Use of Co-solvents: In some research applications, organic solvents like dimethyl sulfoxide (B87167) (DMSO) have been used, particularly for modified chitosans.[2] However, their compatibility with your specific experiment must be verified.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is clumping and not dispersing in the buffer. | - Poor wetting of the powder. - Static electricity. | - Add the powder slowly to the vortexing buffer. - Use an anti-static gun on the weighing vessel. - First, create a slurry of the powder in a small volume of a suitable solvent (e.g., dilute acetic acid for deacetylated forms) before adding the bulk of the buffer. |
| The solution remains cloudy or contains undissolved particles after stirring. | - Insufficient time for dissolution. - pH is not optimal. - Concentration is too high. | - Continue stirring for a longer period (up to several hours). - For deacetylated forms, check and adjust the pH to be below 6.5. - Try gentle heating (37-50°C) or sonication. - Prepare a more dilute solution. |
| Precipitate forms when adding a this compound stock solution to cell culture media. | - The pH of the final solution is too high for the deacetylated this compound to remain soluble. - Interaction with components in the media (e.g., proteins, phosphate). | - Ensure the final concentration of the acidic stock solution is low enough not to significantly alter the pH of the media. - Adjust the pH of the this compound stock solution closer to the media's pH before adding, if possible without causing precipitation. - Perform a dilution series to find the maximum tolerable concentration. - Consider using a more water-soluble form, like N-acetylthis compound, if compatible with your experiment. |
| The solution turns yellow or brown over time. | - Degradation of the this compound, potentially due to exposure to heat, light, or microbial contamination. | - Store this compound solutions at 2-8°C and protected from light. - For long-term storage, consider sterile filtering and storing at -20°C. - Prepare fresh solutions for critical experiments. |
Quantitative Solubility Data
The following table summarizes the reported solubility of different forms of chito-oligosaccharides. Note that specific values can vary depending on the exact molecular weight, degree of acetylation, and purity of the sample.
| Compound | Solvent | pH | Temperature (°C) | Reported Solubility |
| Chitosan (general) | 150 mM Acetic Acid | 3.0 | 25 | ~80 mg/mL[3] |
| Hexa-N-acetylthis compound | PBS | 7.2 | Not Specified | 10 mg/mL[1] |
| Hexa-N-acetylthis compound | Water | Not Specified | Not Specified | Soluble[4] |
| Chito-oligosaccharides (general) | Water | Neutral | Not Specified | Readily soluble[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of Deacetylated this compound in Acetate Buffer
-
Prepare a 0.5 M Acetic Acid Solution: Add 2.86 mL of glacial acetic acid to 97.14 mL of high-purity water.
-
Weigh this compound: Accurately weigh 100 mg of deacetylated this compound powder.
-
Dissolution: a. Place a stir bar in a beaker with 8 mL of high-purity water. b. While stirring, slowly add the 100 mg of this compound powder. c. Add the 0.5 M acetic acid solution dropwise until the this compound dissolves completely. The pH should be below 6.5. d. Adjust the final volume to 10 mL with high-purity water.
-
Sterilization (Optional): Sterile filter the solution through a 0.22 µm filter if required for your application.
-
Storage: Store the solution at 2-8°C. For long-term storage, aliquot and freeze at -20°C.
Protocol 2: Preparation of a 10 mg/mL Stock Solution of Hexa-N-acetylthis compound in PBS
-
Prepare PBS (pH 7.2): Prepare a standard phosphate-buffered saline solution.
-
Weigh Hexa-N-acetylthis compound: Accurately weigh 10 mg of hexa-N-acetylthis compound powder.
-
Dissolution: a. Add the powder to 1 mL of PBS in a sterile tube. b. Vortex or gently shake until fully dissolved. Gentle warming to 37°C may assist dissolution.
-
Sterilization (Optional): If not purchased sterile, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store at 2-8°C. For extended storage, consult the manufacturer's recommendations.
Visual Guides
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: A decision tree for troubleshooting common this compound solubility problems.
Experimental Workflow for Preparing a this compound Solution
Caption: A step-by-step workflow for preparing a this compound solution.
References
Chitohexaose Separation Chromatography: A Technical Support Center
Welcome to the technical support center for chitohexaose separation in chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of this compound and other chitooligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatography technique for separating this compound?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely and effectively used technique for separating polar and hydrophilic compounds like this compound and other chitosan (B1678972) oligosaccharides.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention and separation of these highly polar analytes that are often poorly retained in reversed-phase chromatography.[1][2]
Q2: Why am I seeing poor retention of this compound on my HPLC column?
A2: Poor retention of this compound is a common issue, primarily due to its strong hydrophilicity.[1] If you are using a conventional reversed-phase HPLC column (like C8 or C18), it is likely that the analyte has minimal interaction with the non-polar stationary phase, leading to elution near the solvent front.[2] Switching to a HILIC-based method is a common solution to enhance retention.[1]
Q3: My peaks are broad and tailing. What are the possible causes and solutions?
A3: Peak broadening and tailing in this compound separation can stem from several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based columns, can cause peak tailing.[3]
-
Column Overload: Injecting too concentrated a sample can lead to distorted peak shapes.[3][4]
-
Inappropriate Mobile Phase: The mobile phase composition, including pH and buffer concentration, is critical. For instance, using acetate (B1210297) instead of formate (B1220265) buffers has been observed to cause peak tailing in some HILIC separations of sugars.[5]
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak profiles.[4]
Q4: Can I use UV detection for this compound?
A4: Yes, UV detection is possible for this compound and other N-acetylated chitooligosaccharides. The N-acetyl group provides a chromophore that allows for detection at low UV wavelengths, typically around 205-210 nm.[1][6][7] However, it is important to note that chito-oligosaccharides without the acetyl group do not have a strong UV absorbance in the standard range.[8]
Q5: Are there alternative detection methods if UV sensitivity is low?
A5: For enhanced sensitivity, especially for non-acetylated or partially acetylated chito-oligosaccharides, Mass Spectrometry (MS) is a powerful detection method when coupled with HPLC (LC-MS).[1][9] Adding a small amount of ammonia (B1221849) to the mobile phase can enhance the ionization of saccharides, leading to higher sensitivity in ESI-MS.[9] Refractive Index (RI) detection is another option, though it is generally less sensitive and not compatible with gradient elution.[1]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Overlapping Peaks
Poor resolution between this compound and other chitooligosaccharides is a frequent challenge. The following guide provides a systematic approach to improving separation.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
Detailed Steps:
-
Column Selection:
-
Verify Column Type: For this compound, HILIC or amino-propyl columns are generally recommended.[1][6][10] A standard C18 column will likely provide insufficient retention.[1]
-
Column Health: Ensure the column is not degraded or clogged. Column deterioration can lead to a loss of efficiency and, consequently, poor resolution.[4]
-
-
Mobile Phase Optimization:
-
Acetonitrile (B52724)/Water Ratio (for HILIC): The ratio of acetonitrile (ACN) to water is a critical parameter in HILIC. Increasing the water content will decrease retention time.[6] Fine-tuning this ratio can significantly impact selectivity between different oligosaccharides.
-
Buffer System: The choice and concentration of buffer can influence peak shape and resolution. Ammonium (B1175870) formate or ammonium acetate are commonly used. Experiment with different buffer concentrations; for some HILIC separations, a lower buffer concentration (e.g., 5-10 mM) might improve results compared to higher concentrations.[5]
-
pH: The pH of the mobile phase can affect the charge state of the analytes and the stationary phase, thereby influencing retention and selectivity.
-
-
Gradient Elution:
-
A gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve a mixture of chitooligosaccharides with varying degrees of polymerization.[6]
-
Start with a shallow gradient and then adjust the slope to improve the separation of closely eluting peaks. For instance, a linear gradient decreasing the acetonitrile concentration over time can be effective.[6]
-
-
Flow Rate:
-
Lowering the flow rate can sometimes improve resolution by allowing for better mass transfer between the mobile and stationary phases.[3]
-
Issue 2: Inconsistent Retention Times
Shifting retention times from one injection to the next can make peak identification and quantification unreliable.
Logical Diagram for Diagnosing Retention Time Variability
Caption: Troubleshooting inconsistent retention times.
Detailed Steps:
-
Column Equilibration:
-
HILIC methods, in particular, can require longer equilibration times between injections to ensure the water layer on the stationary phase is stable.[2][11] Insufficient equilibration is a common cause of retention time drift.[11] We recommend an equilibration time of at least 10-20 column volumes.[12]
-
-
Mobile Phase Preparation:
-
Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts in retention.[4]
-
Mobile phase degradation can also be a factor. It is advisable to prepare fresh mobile phase regularly.
-
-
HPLC System Integrity:
-
Check for leaks in the pump, injector, and fittings. A leak can lead to a drop in pressure and affect the flow rate, causing retention times to change.[13]
-
Ensure the pump is delivering a consistent flow rate.
-
-
Column Temperature:
-
Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[12]
-
Experimental Protocols
Protocol 1: HILIC-HPLC Method for N-Acetyl-Chitooligosaccharides
This protocol is adapted from a method used for the separation of N-acetyl-chitooligosaccharides.[6]
-
Column: LiChrospher 100 NH2 (5 µm, 4 x 250 mm)[6]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient:
-
Start with a ratio of 80:20 (A:B).
-
Linearly decrease to 60:40 (A:B) over 60 minutes.
-
-
Flow Rate: 1 mL/min[6]
-
Detection: UV at 205 nm[6]
-
Injection Volume: 20 µL[6]
Protocol 2: LC-MS Method for N-Acetyl-Chitooligosaccharides
This protocol is based on a method for the LC/MS analysis of N-acetyl-chitooligosaccharides.[9]
-
Column: Shodex NH2P-40 2D (a sugar analysis column)[9]
-
Mobile Phase A: 0.05% Aqueous Ammonia
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start at 75% B.
-
Linear gradient to 50% B over 10 minutes.
-
Hold at 50% B for 5 minutes.
-
-
Flow Rate: 0.2 mL/min[9]
-
Column Temperature: 30°C[9]
-
Detector: ESI-MS (SIM, Negative mode)[9]
Data Presentation
Table 1: Example Retention Times for Chitooligosaccharides using Ion-Exchange Chromatography
| Oligosaccharide | Degree of Polymerization (DP) | Retention Time (min) |
| Chitobiose | 2 | 5.56[8][14] |
| Chitotriose | 3 | 6.43[8][14] |
| Chitotetraose | 4 | 7.54[8][14] |
| Chitopentaose | 5 | 9.01[8][14] |
| This compound | 6 | 10.83[8][14] |
Table 2: Comparison of Mobile Phase Conditions for Chito-oligosaccharide Separation
| Chromatography Mode | Column Type | Mobile Phase Composition | Reference |
| HILIC | Amino (NH2) | Acetonitrile/Water Gradient | [6] |
| HILIC-MS | Amino (NH2P) | Acetonitrile/Aqueous Ammonia Gradient | [9] |
| Ion-Exchange | Cation-Exchange | NaCl and Acetate Buffer Gradient | [8] |
| HILIC | Amide | Isocratic 70% Acetonitrile | [7] |
| HILIC | Amino (NH2P-50) | Isocratic 70% Acetonitrile / 30% Water | [10] |
References
- 1. mdpi.com [mdpi.com]
- 2. How to Avoid Common Problems with HILIC Methods [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. jfda-online.com [jfda-online.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. shodexhplc.com [shodexhplc.com]
- 10. shodex.com [shodex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.at [shimadzu.at]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chitohexaose Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of chitohexaose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized through three main routes:
-
Enzymatic Hydrolysis: This is the most common and preferred method, involving the degradation of chitin (B13524) or chitosan (B1678972) using specific enzymes like chitinases or chitosanases.[1][2] It is favored for its mild reaction conditions and high selectivity.[3]
-
Chemical Hydrolysis: This method uses acids (e.g., hydrochloric acid, phosphoric acid) to break down chitosan into smaller oligosaccharide fragments.[4][5] While effective for large-scale production, it can be less specific and may require harsh conditions, leading to side products.[2][6]
-
Chemical Synthesis: This involves a multi-step process of building the this compound molecule from monosaccharide units using protecting groups and glycosylation reactions.[1][3][7] It offers precise control over the final structure but is complex and time-consuming.[1][3]
Q2: Which starting material is better: chitin or chitosan?
A2: The choice depends on the desired product and synthesis method. Chitosan, being soluble in dilute acidic solutions, is often easier to work with for both enzymatic and chemical hydrolysis compared to the highly insoluble chitin.[1][8] The degree of deacetylation (DD) of the chitosan is a critical parameter, as it influences enzyme specificity and the properties of the final product.[9]
Q3: How can I monitor the progress of the synthesis reaction?
A3: Reaction progress is typically monitored by analyzing the distribution of chito-oligosaccharides (COS) over time. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A rapid and simple method for qualitative analysis of the product mixture.[4][10]
-
High-Performance Liquid Chromatography (HPLC): The most common method for both qualitative and quantitative analysis, often using an amino column or hydrophilic interaction chromatography (HILIC) to separate oligosaccharides by their degree of polymerization (DP).[11][12][13]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF-MS are used to determine the molecular weight and confirm the identity of the synthesized oligosaccharides.[4][14]
Q4: What are the most effective methods for purifying this compound from the reaction mixture?
A4: Purifying this compound from a mixture of different-sized oligosaccharides requires chromatographic techniques. The most common methods are:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates oligosaccharides based on their molecular size.[10][12]
-
Ion-Exchange Chromatography (IEC): Separates COS based on the charge of their amino groups. Oligomers with a higher degree of polymerization bind more tightly and elute at higher salt concentrations.
-
Preparative HPLC: Using columns similar to those in analytical HPLC (e.g., amino columns) but on a larger scale to isolate pure fractions of this compound.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Q: My enzymatic reaction is producing very low yields of the target this compound. What are the potential causes and how can I fix it?
A: Low yield in enzymatic synthesis is a frequent issue that can be traced back to several factors. A systematic troubleshooting approach is recommended.[15][16]
Possible Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Inactive or Insufficient Enzyme | 1. Verify Enzyme Activity: Perform a standard activity assay on your enzyme stock before the main reaction to confirm its viability.[15] 2. Increase Enzyme Concentration: Systematically increase the enzyme-to-substrate ratio in small-scale pilot reactions. 3. Check Storage: Ensure the enzyme has been stored at the correct temperature and handled properly to prevent denaturation. |
| Suboptimal Reaction Conditions | 1. Optimize pH: The activity of chitosanases/chitinases is highly pH-dependent. The optimal pH is often slightly acidic (e.g., pH 4.5-6.0).[17][18] Verify the pH of your buffer and perform small-scale reactions across a pH range to find the optimum. 2. Optimize Temperature: Check the optimal temperature for your specific enzyme (commonly 37-60°C).[18][19] Temperatures that are too high can lead to enzyme denaturation over time.[15] |
| Substrate Issues | 1. Substrate Solubility: Chitosan solubility can be a limiting factor. Ensure it is fully dissolved in the acidic buffer before adding the enzyme. Vigorous stirring may be required initially.[17] 2. Substrate Inhibition: Very high concentrations of substrate can sometimes inhibit enzyme activity.[15] Test a range of substrate concentrations (e.g., 0.5% - 5% w/v). |
| Presence of Inhibitors | 1. Check Reagents: Ensure buffers and water are free of heavy metal ions or other potential enzyme inhibitors.[16] 2. Substrate Purity: Impurities in the chitosan source material could inhibit the enzyme. Consider using a higher purity substrate. |
Problem 2: Poor Product Specificity (Broad Distribution of Oligosaccharides)
Q: My reaction produces a wide range of oligosaccharides instead of being specific for this compound. How can I improve the selectivity?
A: Achieving a narrow product distribution is key to simplifying purification and increasing yield.
Possible Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Incorrect Reaction Time | 1. Perform a Time-Course Experiment: The distribution of oligosaccharides changes significantly over time. Short reaction times may yield larger oligomers, while very long times can lead to complete hydrolysis into monomers and dimers.[20] Take samples at various time points (e.g., 1, 4, 8, 12, 24 hours), stop the reaction (e.g., by boiling), and analyze the product distribution by HPLC or TLC to identify the optimal time to maximize this compound.[17] |
| Non-Optimal Enzyme Choice | 1. Enzyme Specificity: Different chitinases and chitosanases have different cleavage patterns and specificities.[2][8] Some may produce a broader range of products than others. Consult the literature for enzymes known to yield specific oligosaccharide lengths or screen different commercially available enzymes. |
| Suboptimal Reaction Conditions | 1. Adjust pH and Temperature: These parameters can sometimes influence the processivity and cleavage pattern of the enzyme. Experiment with conditions slightly deviating from the optimal activity point to see if product distribution is affected favorably. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general procedure for the enzymatic hydrolysis of chitosan.
-
Substrate Preparation:
-
Prepare a 1% (w/v) chitosan solution. For example, suspend 1 gram of chitosan powder in 90 mL of deionized water.
-
While stirring vigorously, slowly add an acid (e.g., acetic acid or hydrochloric acid) to dissolve the chitosan and adjust the pH to the desired value (e.g., pH 5.5).[17]
-
Add deionized water to bring the final volume to 100 mL. The solution should be clear and viscous.[17]
-
-
Enzymatic Reaction:
-
Pre-heat the chitosan solution to the optimal temperature for the chosen enzyme (e.g., 50°C).
-
Add the chitosanase or chitinase (B1577495) enzyme. The optimal enzyme concentration should be determined empirically, but a starting point could be 0.05 - 1.0 U/mL.[2]
-
Incubate the reaction mixture with gentle shaking for a predetermined time (e.g., 4-24 hours), as identified by a time-course study.
-
-
Reaction Termination:
-
Downstream Processing:
-
Centrifuge the reaction mixture to pellet any insoluble chitosan.
-
Collect the supernatant containing the chito-oligosaccharides for analysis and purification.
-
Protocol 2: HPLC Analysis of Chito-oligosaccharides
This protocol provides a general method for analyzing the reaction products.
-
System: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at ~210 nm).[12][13]
-
Column: An amino-terminated silica (B1680970) column (e.g., Amide-80 or similar HILIC column) is commonly used.[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for elution. A common starting point is a high concentration of acetonitrile (e.g., 80%) linearly decreased to a lower concentration (e.g., 60%) over 40-60 minutes to elute oligosaccharides of increasing size.[11]
-
Sample Preparation: Dilute the supernatant from the reaction mixture with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram. Identify peaks by comparing their retention times to those of known chito-oligosaccharide standards (chito-biose to -hexaose).[13][21] The retention time typically increases with the degree of polymerization.[11]
Visual Guides
References
- 1. Production of Chitooligosaccharides and Their Potential Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chitotetraose and this compound based on dimethylmaleoyl protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jfda-online.com [jfda-online.com]
- 12. Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl4 [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Fragmentation of Chitosan by Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Chitohexaose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of chitohexaose during storage. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the storage and use of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency or Altered Biological Activity | Degradation of this compound into smaller oligosaccharides or other byproducts due to improper storage conditions (e.g., high temperature, non-neutral pH). | Verify storage conditions. Store this compound at recommended temperatures and protect from extreme pH. Re-evaluate the purity of the stored this compound using a validated analytical method. |
| Discoloration (e.g., browning) of Solid this compound | Maillard-type reactions between the free amino groups and the reducing end of the oligosaccharide, often accelerated by humidity and temperature. | Store solid this compound in a desiccator at low temperature. Consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative browning. |
| Unexpected Peaks in Analytical Chromatograms (e.g., HPLC) | Presence of degradation products resulting from hydrolysis, oxidation, or other chemical reactions. | Perform forced degradation studies to identify potential degradation products and confirm the specificity of the analytical method. Re-evaluate storage and handling procedures to minimize exposure to degradative conditions. |
| Inconsistent Experimental Results | Variability in the integrity of the this compound stock due to degradation between experiments. | Prepare fresh stock solutions for each experiment whenever possible. If storing solutions, validate their stability over the intended storage period and conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and storage of this compound.
What are the primary degradation pathways for this compound during storage?
The primary degradation pathways for this compound are hydrolysis and oxidation .
-
Hydrolysis: The glycosidic bonds linking the N-acetylglucosamine units are susceptible to cleavage, especially under acidic or alkaline conditions.[1][2] This results in the formation of smaller chito-oligosaccharides (e.g., chitopentaose, chitotetraose) and eventually N-acetylglucosamine monomers. The rate of acid hydrolysis is influenced by the concentration of the acid and the temperature, with higher temperatures accelerating degradation.[1]
-
Oxidation: The functional groups on the this compound molecule can be oxidized, particularly in the presence of oxidizing agents or upon exposure to light and air. This can lead to the formation of various oxidized derivatives, potentially altering the biological activity of the molecule. Storing this compound under an inert atmosphere can help minimize oxidative degradation.
What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound and its acetylated form, hexaacetyl-chitohexaose, should be stored in a cool, dry, and dark place.
| Parameter | Recommendation | Rationale |
| Temperature | Ambient or refrigerated (2-8 °C) | Lower temperatures slow down the rate of chemical degradation. |
| Humidity | Low humidity (store in a desiccator) | Minimizes water absorption, which can facilitate hydrolytic degradation and Maillard reactions. |
| Light | Protect from light (store in an opaque container) | Prevents photodegradation, which can lead to the formation of reactive species and subsequent degradation. |
| Atmosphere | Consider storage under an inert gas (e.g., nitrogen, argon) | Reduces the risk of oxidative degradation. |
Note: Hexaacetyl-chitohexaose has been reported to be stable for over two years under recommended storage conditions.[3]
How should I store this compound solutions?
This compound solutions are more susceptible to degradation than the solid form. Therefore, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Frozen (-20 °C or -80 °C) | Significantly reduces the rate of hydrolysis and microbial growth. |
| pH | Neutral pH (around 7.0) | Minimizes acid- or base-catalyzed hydrolysis of glycosidic bonds. |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles which can physically stress the molecule and introduce contaminants. |
| Container | Use sterile, tightly sealed containers | Prevents microbial contamination and evaporation. |
How can I detect and quantify the degradation of this compound?
A stability-indicating analytical method is crucial for detecting and quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
Key considerations for a stability-indicating HPLC method:
-
Specificity: The method must be able to separate the intact this compound from all potential degradation products and any other components in the sample matrix.[4][5]
-
Forced Degradation Studies: To ensure specificity, forced degradation studies should be performed. This involves intentionally degrading this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[4][6][7][8]
-
Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust.[5]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization will be required based on the specific instrumentation and degradation products observed.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column or an amino-functionalized column. A LiChrospher 100 NH2 column (5 µm, 4 x 250 mm) has been shown to be effective for separating N-acetyl-chito-oligosaccharides.[1]
2. Mobile Phase and Elution:
-
A gradient elution with acetonitrile (B52724) and water is often effective. For example, a linear gradient from 80:20 (v/v) acetonitrile:water to 60:40 over 60 minutes can provide good resolution of chito-oligosaccharides.[1]
-
The flow rate is typically set to 1 mL/min.
3. Detection:
-
UV detection at a low wavelength, such as 205 nm, is suitable for detecting the amide bonds in this compound.[1]
4. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
5. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Incubate a this compound solution with 0.1 M HCl at 60 °C for various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Incubate a this compound solution with 0.1 M NaOH at 60 °C for various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 105 °C) for a defined period.
-
Photodegradation: Expose a this compound solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Visualizations
Logical Workflow for Investigating this compound Degradation
Potential Chemical Degradation Pathway of this compound
References
- 1. jfda-online.com [jfda-online.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry [mdpi.com]
- 6. Forced Degradation [sgs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharmaspec.com [biopharmaspec.com]
Dealing with batch-to-batch variability of commercial chitohexaose.
Welcome to the technical support center for commercial chitohexaose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges arising from the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an oligosaccharide composed of six β-(1→4)-linked N-acetyl-D-glucosamine units. It is derived from chitin (B13524), the second most abundant biopolymer in nature.[1] Due to its biocompatibility and various biological activities, this compound is utilized in research and development for applications such as immunopotentiation, as a substrate for chitinolytic enzymes, and in studying plant defense mechanisms.[2][3]
Q2: What are the primary sources of batch-to-batch variability in commercial this compound?
A2: Batch-to-batch variability in commercial this compound can stem from several factors related to its production and purification:
-
Source of Chitin: The properties of the initial chitin raw material, sourced from crustacean shells, can vary.
-
Production Method: this compound is typically produced by acid or enzymatic hydrolysis of chitin or chitosan.[2][4][5] Variations in reaction conditions (e.g., acid concentration, temperature, reaction time) can lead to differences in the final product.[2][4][6]
-
Purification Process: The methods used to isolate and purify this compound, such as chromatography and filtration, can influence the final purity and the profile of residual impurities.[5]
Q3: What are the common impurities found in commercial this compound preparations?
A3: Common impurities can include:
-
Other Oligosaccharides: Presence of chito-oligosaccharides with different degrees of polymerization (DP), such as chitopentaose or chitoheptaose.[7]
-
Inorganic Salts: Residual salts from the production and purification processes.[8]
-
Moisture and Ash: Water content and inorganic residues.[8]
-
Partially Deacetylated Variants: this compound with some N-acetyl groups removed, which alters its chemical properties.
Q4: How can batch-to-batch variability impact my experimental results?
A4: The variability in purity and structure of this compound can significantly affect experimental outcomes. For instance, the degree of acetylation is known to influence its biological activity.[9] The presence of other oligosaccharides can lead to misleading results in bioassays.[7] Inconsistent results between experiments using different batches of this compound are a common indicator of such variability.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Observed Between Batches
Possible Cause:
-
Variable Purity/Polydispersity: The presence of other oligosaccharide chain lengths (e.g., chitopentaose, chitoheptaose) can alter the overall biological effect.[7]
-
Different Degree of Acetylation (DA): The DA can significantly impact the biological activity of this compound.[9]
Solution:
-
Characterize the Batch: Before use, characterize each new batch of this compound.
-
Purity Assessment: Perform High-Performance Liquid Chromatography (HPLC) to determine the purity and the distribution of oligosaccharide chain lengths.[2][4][12] Compare the chromatogram of the new batch with a previously validated batch.
-
Structural Analysis: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure, including the degree of acetylation.[1][9][13][14][15]
Issue 2: Poor Solubility or Presence of Particulates
Possible Cause:
-
Incorrect Solvent/pH: this compound solubility can be pH-dependent.
-
Presence of Insoluble Impurities: Contaminants from the manufacturing process may be present.[8]
-
Product Degradation: Improper storage may have led to degradation.
Solution:
-
Optimize Solubilization: Ensure the solvent and pH are appropriate for dissolving this compound, which is typically soluble in aqueous solutions. For partially deacetylated forms, slightly acidic conditions may be required.
-
Remove Insoluble Material: Centrifuge the solution to pellet any insoluble material. Analyze the supernatant for this compound concentration. Consider filtering the solution through a 0.22 µm filter.
-
Assess Product Integrity: Visually inspect the product for changes in color or texture. Re-evaluate the purity and molecular weight using HPLC and Mass Spectrometry.
Issue 3: Unexpected Peaks in Analytical Chromatography (HPLC)
Possible Cause:
-
Impurities: The additional peaks may correspond to other chito-oligosaccharides or contaminants.[8]
-
Degradation Products: The sample may have degraded due to improper handling or storage.
-
Anomeric Forms: The presence of α and β anomers can sometimes lead to peak splitting under certain chromatographic conditions.
Solution:
-
Identify Unknown Peaks: If possible, use mass spectrometry coupled with HPLC (LC-MS) to identify the molecular weights of the species corresponding to the unexpected peaks.[12][13]
-
Use Standards: If available, run standards for other chito-oligosaccharides (DP2-DP7) to identify them in your sample.
-
Review Handling Procedures: Ensure that the this compound is stored under the recommended conditions (typically cool and dry) and that solutions are prepared freshly for each experiment to minimize degradation.[16]
Data Presentation
Table 1: Typical Purity Specifications for Commercial this compound
| Parameter | Specification | Analytical Method |
| Purity | >85% to >95% | HPLC[8] |
| Degree of Polymerization (DP) | 6 | HPLC, MS[2][9] |
| Appearance | White to off-white powder | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
Note: Purity is often reported on a ">" basis in increments of 5% (e.g., >85%, >90%, >95%) by commercial vendors.[8] Precise weight/weight percentage purity is rarely stated due to the challenge of identifying and quantifying all impurities.[8]
Experimental Protocols
Protocol 1: Purity Analysis of this compound using HPLC
This protocol provides a general method for the analysis of this compound purity. Optimization may be required depending on the specific HPLC system and column used.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)
-
Amine-based column (e.g., LiChrospher 100 NH2)[2]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 80:20 (v/v) acetonitrile:water to 60:40 over 60 minutes.[2][4]
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be compared to a standard if available.
-
Calculate the purity of this compound as the percentage of the peak area of this compound relative to the total peak area of all detected components.
-
Protocol 2: Molecular Weight Confirmation using Mass Spectrometry
This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Formic acid
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 (v/v) mixture of methanol and water with 0.1% formic acid.
-
MS Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of this compound (1237.2 g/mol ).[18]
-
-
Data Analysis:
-
Look for the protonated molecule [M+H]⁺ at m/z 1238.2.
-
Other adducts, such as sodium [M+Na]⁺ (m/z 1260.2) or potassium [M+K]⁺ (m/z 1276.2), may also be observed.
-
The presence of ions corresponding to other degrees of polymerization can indicate impurities.
-
Visualizations
Caption: Workflow for qualifying a new batch of commercial this compound.
References
- 1. NMR spectroscopic studies of chitin oligomers - Resolution of individual residues and characterization of minor amide cis conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Hexaacetyl-chitohexaose, a chitin-derived oligosaccharide, transiently activates citrus defenses and alters the feeding behavior of Asian citrus psyllid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 5. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. libios.fr [libios.fr]
- 9. researchgate.net [researchgate.net]
- 10. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aquaculture.ugent.be [aquaculture.ugent.be]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. iris.unina.it [iris.unina.it]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Hexaacetyl-Chitohexaose Oligosaccharide | Megazyme [megazyme.com]
Technical Support Center: Endotoxin Removal from Chitohexaose Preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of endotoxins from chitohexaose preparations.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove endotoxins from this compound preparations?
A1: Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent activators of the immune system. Even minute amounts of endotoxin (B1171834) contamination in this compound preparations can trigger significant inflammatory responses in cell-based assays and in vivo studies, leading to inaccurate experimental results and potentially severe adverse effects in pre-clinical and clinical applications.
Q2: What are the primary sources of endotoxin contamination in this compound preparations?
A2: Endotoxin contamination can be introduced at various stages of production and handling. Common sources include:
-
Raw materials: Chitin, the source of this compound, is a natural polymer and can be contaminated with endotoxins from its environment.
-
Water: Water used in the preparation and purification process can be a significant source if not certified as endotoxin-free.
-
Reagents and equipment: Enzymes, buffers, and chromatography resins can harbor endotoxins. Glassware and plasticware that are not properly depyrogenated can also introduce contamination.
-
Airborne particles: Dust and aerosols in the laboratory environment can carry endotoxins.
-
Personnel: Improper handling can introduce endotoxins from the skin.
Q3: Which methods are suitable for removing endotoxins from a low-molecular-weight oligosaccharide like this compound?
A3: Given the small size of this compound, methods must be chosen carefully to avoid product loss. Suitable methods include:
-
Triton X-114 Phase Separation: This method utilizes the temperature-dependent phase separation of the non-ionic detergent Triton X-114 to partition hydrophobic endotoxins into a detergent-rich phase, leaving the hydrophilic this compound in the aqueous phase.
-
Anion-Exchange Chromatography (AEC): Endotoxins are negatively charged at a pH above 2, allowing them to bind to a positively charged anion-exchange resin while the neutral or slightly positively charged this compound flows through.[]
-
Ultrafiltration: This method can be effective if the appropriate molecular weight cutoff (MWCO) membrane is chosen. Since endotoxins often form large aggregates (up to 1000 kDa), a membrane with a cutoff significantly larger than this compound but smaller than the endotoxin aggregates can be used.[]
-
Sodium Hydroxide (NaOH) Treatment: Mild alkaline hydrolysis can inactivate endotoxins by cleaving the lipid A moiety, which is responsible for its toxic activity.[2] This method must be carefully optimized to prevent degradation of the this compound.
Troubleshooting Guides
Issue 1: High Endotoxin Levels Detected After Purification
| Possible Cause | Troubleshooting Step |
| Ineffective removal method | The chosen method may not be optimal for this compound. Consider switching to an alternative method or combining methods (e.g., Triton X-114 phase separation followed by anion-exchange chromatography). |
| Product loss during purification | For methods like ultrafiltration, ensure the MWCO of the membrane is appropriate to retain this compound while allowing endotoxin aggregates to be removed. For chromatography, optimize elution conditions to maximize this compound recovery. |
| Re-contamination after purification | Ensure all subsequent handling steps use endotoxin-free water, reagents, and depyrogenated labware. Work in a laminar flow hood to minimize airborne contamination. |
| Endotoxin aggregation state | The effectiveness of size-based removal methods depends on endotoxin aggregation. The presence of divalent cations can promote aggregation, which can be beneficial for ultrafiltration. |
Issue 2: Interference with the Limulus Amebocyte Lysate (LAL) Assay
| Possible Cause | Troubleshooting Step |
| Product-related inhibition or enhancement | This compound or residual purification reagents (e.g., Triton X-114) may interfere with the enzymatic cascade of the LAL assay.[3][4][5] |
| Dilute the this compound sample with endotoxin-free water to a point where the interference is minimized but the endotoxin can still be detected. The maximum valid dilution (MVD) should be determined.[6] | |
| If dilution is not sufficient, consider using a sample treatment method to neutralize the interfering substance, such as adding a buffer.[4] | |
| Incorrect sample pH | The LAL assay is sensitive to pH. Ensure the pH of the this compound sample is within the optimal range for the specific LAL kit being used (typically 6.0-8.0).[6] Adjust the pH with endotoxin-free NaOH or HCl if necessary. |
| Presence of (1→3)-β-D-glucans | Some LAL reagents can be activated by (1→3)-β-D-glucans, which can be present in carbohydrate preparations, leading to false-positive results.[7] Use an endotoxin-specific LAL reagent that is not sensitive to glucans. |
Data Presentation: Comparison of Endotoxin Removal Methods
| Method | Principle | Reported Removal Efficiency | Advantages for this compound | Disadvantages for this compound |
| Triton X-114 Phase Separation | Partitioning of hydrophobic endotoxin into a detergent phase.[8][9][10] | Up to 99% for proteins.[11] A 1000-fold reduction in a single cycle has been reported.[9][10] | Gentle on the product; relatively simple and inexpensive.[8] | Residual detergent may interfere with the LAL assay and downstream applications; multiple cycles may be needed for complete removal.[8][12] |
| Anion-Exchange Chromatography | Electrostatic interaction between negatively charged endotoxin and a positively charged resin.[][13] | Can achieve high removal rates (>99%). | High specificity for endotoxins; can be highly effective if this compound does not bind to the resin. | Binding of this compound to the resin could lead to product loss; requires careful optimization of pH and buffer conditions. |
| Ultrafiltration | Size-based separation of large endotoxin aggregates from smaller molecules.[] | 28.9% to 99.8%, depending on conditions.[11] | Can be effective for removing large endotoxin aggregates. | Risk of this compound loss if the MWCO is too large; may not remove smaller endotoxin monomers. |
| Sodium Hydroxide (NaOH) Treatment | Inactivation of endotoxin via hydrolysis of lipid A.[2] | Can reduce endotoxin to below FDA-approved limits (<0.5 EU/mL) for medical devices.[2] | Can be a simple and effective method for inactivation. | Risk of this compound degradation if conditions are too harsh; requires careful optimization of NaOH concentration, temperature, and time. |
Experimental Protocols
Protocol 1: Triton X-114 Phase Separation
Materials:
-
This compound solution
-
Triton X-114 (pre-condensed and endotoxin-free)
-
Endotoxin-free phosphate-buffered saline (PBS)
-
Endotoxin-free water
-
Ice bath
-
Water bath at 37°C
-
Centrifuge
Procedure:
-
Cool the this compound solution and a stock solution of 10% (v/v) Triton X-114 in PBS on ice.
-
Add the Triton X-114 stock solution to the this compound solution to a final concentration of 1-2% (v/v).
-
Incubate the mixture on ice for 30 minutes with gentle stirring.
-
Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation.
-
Centrifuge the mixture at 20,000 x g for 10-20 minutes at 25-37°C.[12]
-
Carefully collect the upper aqueous phase containing the this compound, avoiding the lower detergent-rich phase.
-
Repeat the cycle 2-3 times for optimal endotoxin removal.
-
To remove residual Triton X-114, perform buffer exchange using an appropriate method such as size-exclusion chromatography with endotoxin-free beads.
Protocol 2: Anion-Exchange Chromatography (AEC)
Materials:
-
This compound solution
-
Strong anion-exchange chromatography column (e.g., Q-sepharose)
-
Endotoxin-free equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Endotoxin-free elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Endotoxin-free regeneration solution (e.g., 1 M NaOH)
-
Chromatography system
Procedure:
-
Equilibrate the anion-exchange column with endotoxin-free equilibration buffer.
-
Adjust the pH and conductivity of the this compound solution to match the equilibration buffer.
-
Load the this compound solution onto the column.
-
Collect the flow-through fraction, which should contain the purified this compound.
-
Wash the column with several column volumes of equilibration buffer.
-
Elute the bound endotoxins with the high-salt elution buffer.
-
Regenerate the column with 1 M NaOH to remove any remaining tightly bound endotoxins.
-
Test the flow-through fraction for endotoxin levels using the LAL assay.
Mandatory Visualizations
Caption: Experimental workflow for endotoxin removal from this compound.
Caption: TLR4 signaling pathway activated by endotoxin (LPS).
References
- 2. Effective Endotoxin Removal from Chitosan That Preserves Chemical Structure and Improves Compatibility with Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. acciusa.com [acciusa.com]
- 5. Overcoming Sample Interference in the LAL Assay [rapidmicrobiology.com]
- 6. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 7. How to Avoid Common Mistakes with LAL Assay |PTROSTAR [wakopyrostar.com]
- 8. Endotoxin Removal by Triton X-114 partitioning - Arvys Proteins [arvysproteins.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. Optimized Triton X-114 assisted lipopolysaccharide (LPS) removal method reveals the immunomodulatory effect of food proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Chitohexaose Concentration for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing chitohexaose in in-vitro assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in-vitro effects?
A1: this compound is a chitooligosaccharide, a small-molecular-weight polysaccharide, that has demonstrated significant immunomodulatory properties.[1] In-vitro, it is primarily known for its ability to activate macrophages through an alternative pathway via Toll-like receptor 4 (TLR4).[1][2] This leads to the production of the anti-inflammatory cytokine IL-10 and the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Q2: What is a typical starting concentration range for this compound in in-vitro assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. However, based on published studies, a starting range of 8 µM to 80 µM is recommended for assessing its effects on pro- and anti-inflammatory cytokine modulation in human peripheral blood mononuclear cells (hPBMCs).[3] For other applications, such as anti-angiogenic effects, concentrations between 6.25-50µ g/egg have been used in chick chorioallantoic membrane (CAM) assays. It is always advisable to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cytotoxic to cells in culture?
A3: this compound and other chitooligosaccharides (COS) are generally considered to have low cytotoxicity.[4] Studies on L929 fibroblast cells have shown no signs of toxicity at concentrations up to 10 mg/mL.[5] However, cytotoxicity can be concentration-dependent, with some studies observing a compromising effect on cell viability at very high concentrations (e.g., 100 mg/mL).[5] It is also crucial to ensure that the this compound preparation is free from endotoxin (B1171834) contamination, as endotoxins themselves can have cytotoxic effects.[6]
Q4: What are the known signaling pathways activated by this compound?
A4: The primary signaling pathway modulated by this compound is mediated through Toll-like receptor 4 (TLR4) .[1][2] Unlike lipopolysaccharide (LPS), which activates a classical inflammatory pathway through TLR4, this compound activates an alternative, non-inflammatory pathway.[1][3] This leads to the upregulation of anti-inflammatory mediators like IL-10.[1][3] There is also evidence suggesting that this compound can modulate TLR2 signaling.
Q5: How should I prepare this compound for use in cell culture?
A5: this compound is generally water-soluble. To prepare it for cell culture, it should be dissolved in sterile, endotoxin-free water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a stock solution. This stock solution can then be further diluted in your complete cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of any solvent is compatible with your cells and does not exceed cytotoxic levels (e.g., DMSO should typically be below 0.5%).[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no cellular response to this compound | Suboptimal Concentration: The concentration of this compound may be too high or too low for the specific cell type and assay. | Perform a dose-response experiment to determine the optimal concentration range. A good starting point for immunomodulatory assays is 8-80 µM.[3] |
| Poor Solubility: this compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure complete dissolution of this compound in a suitable sterile solvent before adding it to the cell culture medium. Gentle warming or vortexing may aid dissolution. | |
| Cell Line Variation: Different cell lines or cells at different passage numbers may exhibit varying sensitivity to this compound. | Use cells with a consistent and low passage number. If possible, test the response in multiple cell lines. | |
| Reagent Quality: The this compound preparation may be of low purity or degraded. | Use high-purity this compound from a reputable supplier. Store the compound as recommended by the manufacturer. | |
| High background or unexpected pro-inflammatory response | Endotoxin Contamination: Chito-oligosaccharides can be contaminated with bacterial lipopolysaccharides (LPS/endotoxin), which are potent activators of pro-inflammatory pathways.[6] This can mask the anti-inflammatory effects of this compound. | Use endotoxin-free this compound. If the endotoxin level is unknown, consider treating the this compound solution with an endotoxin removal method, such as treatment with 1.0 M NaOH.[6] Always use endotoxin-free water, buffers, and other reagents. |
| Incorrect Chito-oligosaccharide Derivative: The specific derivative of chito-oligosaccharide may have different biological activities. | Verify the identity and purity of your this compound. | |
| Observed Cytotoxicity | High Concentration: While generally having low toxicity, very high concentrations of this compound may be cytotoxic.[5] | Perform a cytotoxicity assay (e.g., MTT, LDH, or using a live/dead stain) to determine the non-toxic concentration range for your specific cells.[8][9][10] |
| Endotoxin Contamination: Endotoxins are known to have cytotoxic effects.[6] | As mentioned above, ensure your this compound and all other reagents are endotoxin-free. | |
| Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration used. | Ensure the final concentration of any solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).[7] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response Assay)
This protocol outlines a general method for determining the optimal working concentration of this compound for a specific in-vitro assay using a cytotoxicity assessment.
Materials:
-
This compound
-
Your mammalian cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, XTT, or a fluorescence-based live/dead assay)[8][9][10]
-
Sterile, endotoxin-free PBS and water
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Perform serial dilutions of the stock solution in complete cell culture medium to create a range of concentrations to be tested (e.g., 0, 1, 5, 10, 25, 50, 80, 100 µM).
-
Cell Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of this compound. Include a "medium only" control and a "vehicle control" if a solvent other than water or PBS was used.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Following incubation, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The optimal concentration for your experiments should be the highest concentration that does not cause significant cytotoxicity.
Protocol 2: Macrophage Activation Assay for Cytokine Profiling
This protocol is designed to assess the effect of this compound on the production of IL-10 (anti-inflammatory) and TNF-α (pro-inflammatory) by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (endotoxin-free)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (DMEM with 10% FBS)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Treatment:
-
Control Group: Add fresh medium only.
-
This compound Group: Treat cells with the predetermined optimal concentration of this compound.
-
LPS Group: Stimulate cells with LPS (e.g., 100 ng/mL) as a positive control for pro-inflammatory cytokine production.
-
Co-treatment Group: Treat cells with this compound for 1-2 hours before stimulating with LPS.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the culture supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentrations of IL-10 and TNF-α in the collected supernatants using the respective ELISA kits, following the manufacturer's protocols.[11][12][13][14][15]
-
Data Analysis: Compare the cytokine levels between the different treatment groups.
Protocol 3: NF-κB Activation Reporter Assay
This protocol describes how to measure the effect of this compound on NF-κB activation using a luciferase reporter assay.
Materials:
-
HEK293T cells (or another suitable cell line)
-
NF-κB luciferase reporter plasmid
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
TNF-α (as a positive control for NF-κB activation)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system[16]
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent, following the manufacturer's instructions. Plate the transfected cells in a 96-well plate.[17][18]
-
Cell Treatment: After 24 hours, treat the cells with:
-
Medium only (negative control)
-
This compound at the desired concentration
-
TNF-α (e.g., 10 ng/mL) as a positive control
-
This compound and TNF-α in combination
-
-
Incubation: Incubate the plate for 6-24 hours.[19]
-
Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.[16]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity between the different treatment groups to determine the effect of this compound on NF-κB activation.
Protocol 4: Caco-2 Cell Permeability Assay
This protocol is for assessing the permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.[20][21][22][23][24]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well format)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer
-
This compound
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on the apical side of the Transwell inserts at a high density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.[22]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with a TEER value above a certain threshold (e.g., >250 Ω·cm²), indicating a well-formed barrier.[21]
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (A) chamber (for A to B transport) or the basolateral (B) chamber (for B to A transport).
-
Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace the volume with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for this compound in both directions.
Quantitative Data Summary
| Cell Type | Assay | This compound Concentration | Observed Effect | Citation(s) |
| Human PBMCs | Cytokine Production (ELISA) | 8 - 80 µM | Decreased LPS-induced IL-6 and TNF-α; increased IL-10 production. | [3] |
| Murine Macrophages | Cytokine Production | Not specified | Inhibited LPS-induced TNF-α, IL-1β, and IL-6. | [1] |
| Human Monocytes | Cytokine Production | Not specified | Upregulated Arginase-1 and increased IL-10 release. | [1] |
| L929 Fibroblasts | Cytotoxicity Assay | ≤ 10 mg/mL | No significant toxicity. | [5] |
| L929 Fibroblasts | Cytotoxicity Assay | 100 mg/mL | Compromised cell viability. | [5] |
Visualizations
Signaling Pathway
Caption: this compound-mediated TLR4 signaling in macrophages.
Experimental Workflow
References
- 1. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel this compound Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan and Chitooligosaccharide: The Promising Non-Plant-Derived Prebiotics with Multiple Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective Endotoxin Removal from Chitosan That Preserves Chemical Structure and Improves Compatibility with Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. sartorius.com [sartorius.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. elkbiotech.com [elkbiotech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. biossusa.com [biossusa.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. oncology.wisc.edu [oncology.wisc.edu]
- 18. researchgate.net [researchgate.net]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. mdpi.com [mdpi.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Characterization and Caco-2 Cell Transport Assay of Chito-Oligosaccharides Nano-Liposomes Based on Layer-by-Layer Coated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of Chitohexaose
Welcome to the technical support center for the large-scale purification of chitohexaose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of this compound at an industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The main challenges include:
-
Resolution: Achieving baseline separation of this compound from other chitooligosaccharides (COS) with similar degrees of polymerization (DP), such as chitopentaose and chitoheptaose, is difficult due to their similar physicochemical properties.
-
Yield and Purity: Attaining high yield and purity simultaneously is a significant hurdle. Aggressive purification steps to increase purity often lead to a loss of product.[1][2]
-
Cost-Effectiveness: The high cost of large-scale chromatography resins, solvents, and the enzymes used in the initial hydrolysis of chitosan (B1678972) can make the process economically challenging.[3]
-
Process Time: Long purification cycles can be a bottleneck in production, impacting overall throughput.
-
Scalability: Transferring a purification method from laboratory to an industrial scale often presents unforeseen challenges, including changes in resolution and efficiency.[4][5]
Q2: Which chromatographic techniques are most suitable for large-scale this compound purification?
A2: The most commonly employed techniques are:
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge. Since this compound has a specific charge at a given pH, IEX can be highly effective for separating it from other oligosaccharides. It is a robust and scalable method.[1]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. While effective, its resolution for oligosaccharides of similar sizes can be limited, and it is often used as a final polishing step.[6][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution but can be expensive to scale up due to the high pressures and solvent consumption involved.
Q3: What are the critical parameters to consider when scaling up a this compound purification process?
A3: Key parameters for successful scale-up include:
-
Maintaining Bed Height: The height of the chromatography column bed should be kept constant between the lab-scale and large-scale process.
-
Linear Flow Rate: The linear flow rate (cm/hr) should be maintained to ensure comparable separation performance.
-
Sample Load: The ratio of the sample volume to the column volume should be kept constant.
-
Gradient Slope: In gradient elution, the change in solvent composition per column volume should remain the same.[4]
Troubleshooting Guides
Issue 1: Poor Peak Resolution in Preparative Chromatography
Symptoms:
-
Overlapping peaks for this compound and adjacent oligosaccharides (chitopentaose, chitoheptaose).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Column/Resin | Select a resin with a smaller particle size for higher resolution. For SEC, ensure the pore size is optimal for the molecular weight range of your oligosaccharides. For IEX, choose a resin with appropriate ion-exchange capacity. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. In IEX, adjust the salt concentration or pH to improve selectivity. In preparative HPLC, fine-tune the solvent gradient to better separate the target peaks.[9] |
| Flow Rate Too High | Reduce the flow rate to allow for better equilibrium between the stationary and mobile phases, which can enhance resolution.[8] |
| Column Overloading | Decrease the sample load. Overloading the column is a common cause of peak broadening and poor separation.[9] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause peak broadening.[10] |
Issue 2: Low Yield of Purified this compound
Symptoms:
-
The final amount of purified this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Product Loss During Fraction Collection | Optimize the fraction collection parameters. Use a fraction collector with a peak detection algorithm to ensure accurate collection of the this compound peak. |
| Adsorption to Column Matrix | Non-specific binding of this compound to the column can occur. Modify the mobile phase by adding a small amount of organic solvent or adjusting the ionic strength to reduce these interactions. |
| Degradation of this compound | Ensure the pH and temperature of the mobile phase are within the stability range of this compound. Avoid harsh chemical conditions. |
| Inefficient Elution | In IEX, ensure the elution buffer has sufficient ionic strength to displace the bound this compound from the resin. A steeper gradient or a step elution might be necessary. |
Issue 3: High Backpressure in the Chromatography System
Symptoms:
-
The pressure in the HPLC or preparative chromatography system exceeds the recommended limits.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Clogged Column Frit | Filter all samples and mobile phases through a 0.22 µm filter before use. If a clog occurs, try back-flushing the column at a low flow rate. If this fails, the frit may need to be replaced. |
| Precipitation of Sample or Buffer | Ensure that the sample is fully dissolved in the mobile phase and that the buffer components are soluble at the concentrations used. Buffer precipitation can occur with high organic solvent concentrations. |
| Contamination of the Column | Implement a regular column cleaning and regeneration protocol to remove any adsorbed contaminants. |
| High Viscosity of Mobile Phase | High viscosity can lead to increased backpressure. Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity. |
Quantitative Data Summary
The following tables provide a summary of typical performance data for large-scale oligosaccharide purification. Note that specific results for this compound may vary depending on the exact process and scale.
Table 1: Comparison of Large-Scale Purification Methods for Oligosaccharides
| Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ion-Exchange Chromatography | >95[2] | 90[2] | High capacity, scalable, robust | Can require salt removal post-purification |
| Size-Exclusion Chromatography | >90 | >85 | Mild conditions, good for final polishing | Lower resolution for similar-sized molecules, limited sample volume |
| Preparative HPLC | >98[11] | 70-80 | High resolution | High cost, high solvent consumption |
Table 2: Example Parameters for Large-Scale Ion-Exchange Chromatography of an Oligonucleotide (Adaptable for this compound) [2]
| Parameter | Value |
| Column | YMC Pilot glass preparative column (100 mm ID × 500 mm) |
| Resin | SOURCE 15Q (strong anion exchanger) |
| Mobile Phase | Phosphate and sodium bromide buffers (gradient elution) |
| Flow Rate | 0-220 mL/min |
| Detection | UV at 260 nm |
| Sample Load | 1 L |
| Purity Achieved | 95% |
| Yield | 90% |
Experimental Protocols
Protocol 1: Large-Scale Purification of this compound using Ion-Exchange Chromatography (IEX)
This protocol is a generalized procedure based on principles of scaling up laboratory methods.
1. Column Preparation and Equilibration:
-
Pack a large-scale chromatography column with a suitable strong cation exchange resin.
-
Equilibrate the column with at least 5 column volumes (CVs) of the starting buffer (e.g., 20 mM sodium acetate, pH 4.5) at the operational flow rate.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound mixture in the starting buffer.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
Load the filtered sample onto the equilibrated column at a controlled flow rate.
3. Elution:
-
Wash the column with 2-3 CVs of the starting buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of an elution buffer (e.g., 20 mM sodium acetate, 1 M NaCl, pH 4.5). The gradient should be optimized to provide the best separation between this compound and other oligosaccharides.
4. Fraction Collection:
-
Monitor the column eluate using a UV detector (at a low wavelength like 210 nm) and a conductivity meter.
-
Collect fractions based on the UV absorbance profile.
5. Desalting and Analysis:
-
Pool the fractions containing pure this compound.
-
Desalt the pooled fractions using a suitable method such as size-exclusion chromatography or diafiltration.
-
Analyze the purity of the final product using analytical HPLC or mass spectrometry.
Visualizations
Caption: Workflow for Large-Scale IEX Purification of this compound.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Purification of a synthetic oligonucleotide by anion exchange chromatography: method optimisation and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Large scale preparation of selected glucose oligomers and polymers by gel filtration chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. researchgate.net [researchgate.net]
- 10. halocolumns.com [halocolumns.com]
- 11. Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Heterogeneity in Chitohexaose Production
Welcome to the technical support center for chitohexaose production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound. Our goal is to help you minimize product heterogeneity and maximize the yield of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in this compound production?
A1: Heterogeneity in this compound production primarily arises from the distribution of chitooligosaccharides (COS) with varying degrees of polymerization (DP) and degrees of deacetylation (DD). During the hydrolysis of chitin (B13524) or chitosan (B1678972), a mixture of oligosaccharides (from dimers to higher-order oligomers) is typically produced.[1] The key factors influencing this heterogeneity include the choice of hydrolysis method (enzymatic or chemical), the type and specificity of the enzyme used, the characteristics of the initial substrate (e.g., degree of deacetylation of chitosan), and the reaction conditions (pH, temperature, and duration).[2][3]
Q2: Which is a better starting material for this compound production: chitin or chitosan?
A2: The choice between chitin and chitosan depends on the selected enzyme and the desired final product. Chitin is a fully acetylated polymer, while chitosan is its partially deacetylated form. Chitinases are enzymes that specifically cleave the glycosidic bonds in chitin, primarily producing N-acetyl-chitooligosaccharides.[4] Chitosanases, on the other hand, act on chitosan and can hydrolyze linkages between N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) as well as between two GlcN units.[3] For producing fully deacetylated this compound, a highly deacetylated chitosan is the preferred starting material, to be used with a suitable chitosanase.
Q3: How can I control the degree of polymerization to favor this compound?
A3: Controlling the degree of polymerization is critical for maximizing the yield of this compound. In enzymatic hydrolysis, this can be achieved by:
-
Enzyme Selection: Utilize an enzyme with a known specificity for producing intermediate-length oligosaccharides. Some endo-chitosanases have been shown to initially produce a mixture of oligomers including this compound.[5]
-
Reaction Time: Shorter reaction times tend to yield larger oligosaccharides, while longer incubation can lead to the breakdown of this compound into smaller units. Time-course analysis is essential to determine the optimal hydrolysis duration.
-
Substrate Concentration: The initial concentration of the substrate can influence the product distribution.[2]
-
Process Conditions: Factors such as pH, temperature, and agitator speed can affect the reaction rate and mass transfer, thereby influencing the composition of the resulting oligosaccharides.[2]
Q4: What are the most effective methods for purifying this compound from a heterogeneous mixture?
A4: Chromatographic techniques are the most effective for purifying this compound.
-
Ion-Exchange Chromatography (IEC): This method separates oligosaccharides based on the number of charged amino groups. It is highly effective for separating fully deacetylated chitooligomers, with higher DPs eluting at higher salt concentrations.[6][7]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is a common method for fractionating chitooligosaccharides, where larger oligomers elute first.[1][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with amine-based columns, can provide high-resolution separation of chitooligosaccharides for both analytical and preparative purposes.[9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Verify that the pH and temperature of your reaction are optimal for the specific enzyme you are using. Enzyme activity is highly sensitive to these parameters.[10][11] |
| Incorrect Reaction Time | Perform a time-course experiment to identify the point of maximum this compound accumulation. Prolonged hydrolysis can lead to the degradation of the target product into smaller oligosaccharides. |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly and is within its expiry date. If possible, perform an activity assay on the enzyme stock. Consider increasing the enzyme concentration if activity is low.[10] |
| Substrate Characteristics | The degree of deacetylation and the physical form of the chitosan/chitin can significantly impact enzyme activity. Ensure you are using a substrate with properties suitable for your chosen enzyme. |
| Product Inhibition | High concentrations of hydrolysis products can inhibit enzyme activity. Consider a fed-batch approach or continuous product removal to mitigate this effect.[10] |
Issue 2: High Heterogeneity in the Final Product (Broad DP Distribution)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Enzyme | The enzyme used may have broad specificity, leading to a wide range of products. Screen different chitinases or chitosanases to find one with higher selectivity for producing this compound.[5] |
| Inadequate Reaction Control | Tightly control reaction parameters such as pH, temperature, and time. Even small deviations can alter the product profile.[2] |
| Inefficient Purification | Your purification strategy may not be providing sufficient resolution. Optimize the gradient in ion-exchange chromatography or select a size-exclusion column with a more appropriate fractionation range.[6][8] Consider multi-step purification, for example, SEC followed by IEC. |
| Improper Sample Preparation for Analysis | Ensure that your analytical method (e.g., HPLC) is optimized to resolve this compound from other oligomers. This includes using the correct column, mobile phase, and gradient.[9] |
Quantitative Data Summary
Table 1: Optimal Conditions for Enzymatic Production of Chitooligosaccharides
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Products | Reference |
| Bacillus paramycoides BP-N07 Chitosanase | 6.0 | 50 | Chitobiose, chitotriose, chitotetraose | [5] |
| Paenibacillus pabuli Chitinase | 6.0 | 45 | GlcN-β-1,4-GlcN-β-1,4-GlcNAcR and GlcN-β-1,4-GlcN-β-1,4-GlcN-β-1,4-GlcNAcR | [12][13] |
| Mestchnikowia pulcherrima Chitinases | 5.0 | 55 | N-acetyl-D-glucosamine (GlcNAc) and (GlcNAc)2 | [11] |
| Aspergillus fumigatus Endochitosanase | Not specified | Not specified | Chitobiose, chitotriose, chitotetraose from this compound | [1] |
Table 2: Purification of Chito-oligosaccharides by Ion-Exchange Chromatography
| Oligomer | Yield per Separation Round (mg) | Purity (%) | Reference |
| Dimer | 75 | >98 | [6] |
| Trimer | 60 | >98 | [6] |
| Tetramer | 60 | >98 | [6] |
| Pentamer | 55 | >98 | [6] |
| Hexamer | 35 | >98 | [6] |
| Heptamer | 20 | 93 | [6] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Chitosan for this compound Production
This protocol provides a general framework for the enzymatic hydrolysis of chitosan. Optimal conditions should be determined empirically for each specific enzyme and substrate.
Materials:
-
High-purity chitosan (degree of deacetylation > 90%)
-
Chitosanase (e.g., from Bacillus sp.)
-
Acetate (B1210297) buffer (0.1 M, pH 5.5) or another suitable buffer for your enzyme
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Reaction vessel with temperature and agitation control
-
Water bath or incubator
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in the acetate buffer. Stir vigorously until a homogenous solution is obtained. The pH should be adjusted to the optimal pH for the chosen chitosanase.
-
Enzyme Addition: Add the chitosanase to the chitosan solution at a predetermined enzyme-to-substrate ratio. This ratio should be optimized for maximal this compound production.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant stirring for a predetermined duration.[5] It is recommended to take samples at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the optimal reaction time for this compound yield.
-
Reaction Termination: Stop the reaction by heat inactivation, for example, by boiling the mixture for 10 minutes. This will denature the enzyme and halt the hydrolysis process.
-
Clarification: Centrifuge the reaction mixture to pellet any insoluble material. Collect the supernatant containing the chitooligosaccharide mixture.
-
Analysis: Analyze the composition of the hydrolysate using HPLC to determine the relative abundance of this compound and other oligosaccharides.
Protocol 2: Purification of this compound using Ion-Exchange Chromatography
This protocol outlines the separation of this compound from a mixture of chitooligosaccharides using cation-exchange chromatography.
Materials:
-
Chitooligosaccharide hydrolysate from Protocol 1
-
Cation-exchange chromatography column (e.g., SP Sepharose)
-
Equilibration buffer (e.g., 20 mM Sodium Acetate, pH 5.0)
-
Elution buffer (e.g., Equilibration buffer containing a linear gradient of 0-1.0 M NaCl)
-
Chromatography system (e.g., ÄKTA avant)[7]
-
Fraction collector
-
HPLC for fraction analysis
Procedure:
-
Sample Preparation: The supernatant from the enzymatic hydrolysis should be filtered (0.22 µm) before loading onto the column.
-
Column Equilibration: Equilibrate the cation-exchange column with the equilibration buffer until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound molecules.
-
Elution: Elute the bound chitooligosaccharides using a linear gradient of NaCl in the equilibration buffer. Oligosaccharides will elute based on their charge, with higher DPs (more amino groups) eluting at higher salt concentrations.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pooling and Desalting: Pool the fractions containing high-purity this compound. The pooled fractions can then be desalted using size-exclusion chromatography (gel filtration).
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Key factors influencing heterogeneity in this compound production.
References
- 1. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the composition of oligosaccharides produced in chitosan hydrolysis using immobilized chitosanases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production, Characterization and Application of a Novel Chitosanase from Marine Bacterium Bacillus paramycoides BP-N07 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution separation of homogeneous chitooligomers series from 2-mers to 7-mers by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered Chitinase from Paenibacillus pabuli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Chitohexaose in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of chitohexaose in aqueous solutions. This compound, a key oligosaccharide in various biological studies, is susceptible to degradation, which can impact experimental reproducibility and the efficacy of potential therapeutic applications. This resource offers practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in an aqueous environment is primarily affected by pH, temperature, and the presence of enzymes. Acidic conditions can lead to the hydrolysis of the glycosidic bonds, while high temperatures accelerate this degradation process. Enzymatic degradation can also occur if the solution is contaminated with chitinases or other glycoside hydrolases.
Q2: What is the recommended pH range for maintaining this compound stability?
A2: To minimize acid-catalyzed hydrolysis, it is recommended to maintain the pH of this compound solutions within a neutral to slightly acidic range (pH 6.0-7.0). Buffering the solution is crucial to prevent pH fluctuations that could accelerate degradation.
Q3: How does temperature affect the shelf-life of this compound solutions?
A3: Higher temperatures significantly increase the rate of this compound degradation. For long-term storage, it is advisable to keep this compound solutions at low temperatures, such as 4°C or frozen at -20°C or -80°C, to slow down the rate of hydrolysis.[1] Short-term storage at ambient temperature is possible, but prolonged exposure should be avoided.
Q4: Can this compound be autoclaved for sterilization?
A4: Autoclaving is not recommended for this compound solutions as the high temperature and pressure will likely cause significant degradation through hydrolysis. To sterilize this compound solutions, sterile filtration using a 0.22 µm filter is the preferred method.
Q5: Are there any additives that can enhance the stability of this compound?
A5: While specific stabilizing agents for this compound are not extensively documented, general principles for oligosaccharide stability can be applied. Using a buffered solution is the most critical step. For applications where it is permissible, the addition of certain polyols or co-solvents might help to stabilize the structure of this compound by altering the water activity, though this needs to be empirically tested for each specific application.
Q6: How does the degree of acetylation affect the stability and activity of this compound?
A6: The acetyl groups on this compound can influence its biological activity. For instance, in eliciting plant defense responses, the N-acetylated form is often more potent than the non-acetylated form.[2] While the direct impact of acetylation on hydrolytic stability is complex, it is a critical parameter to consider and control for consistent experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound due to improper storage conditions (pH, temperature). | Prepare fresh solutions before each experiment. If storage is necessary, aliquot and store at -20°C or -80°C in a buffered solution (pH 6.0-7.0). Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | Variability in the purity or stability of the this compound stock solution. | Characterize the purity and concentration of your this compound stock solution using a validated analytical method like HPLC. Always use high-purity this compound and prepare solutions consistently. |
| Precipitate formation in the solution | Microbial contamination or precipitation of this compound at high concentrations and low temperatures. | Sterile-filter the solution after preparation. If working with high concentrations, ensure the storage temperature does not cause the this compound to fall out of solution. Consider preparing a more dilute stock and concentrating it just before use if necessary. |
| Unexpected degradation products observed in analysis | Hydrolysis due to acidic conditions or contamination with degradative enzymes. | Ensure all glassware and reagents are clean and sterile. Prepare solutions in a suitable buffer (e.g., phosphate (B84403) buffer) to maintain a stable pH. Handle solutions in a sterile environment to prevent microbial contamination which could introduce enzymes. |
Quantitative Stability Data
| Parameter | Condition | Expected Stability | Primary Degradation Pathway |
| pH | < 4.0 | Low | Acid Hydrolysis |
| 4.0 - 6.0 | Moderate | Acid Hydrolysis (slower rate) | |
| 6.0 - 7.0 | High | Minimal Hydrolysis | |
| > 7.0 | Moderate to High | Potential for base-catalyzed degradation, though generally slower than acid hydrolysis for glycosidic bonds. | |
| Temperature | -80°C to -20°C | Very High | - |
| 4°C | High | Slow Hydrolysis | |
| Ambient (20-25°C) | Moderate | Hydrolysis rate increases | |
| > 40°C | Low | Accelerated Hydrolysis |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
High-purity this compound powder
-
Sterile, pyrogen-free water
-
Sterile phosphate buffer (e.g., 10 mM sodium phosphate, pH 6.5)
-
Sterile 0.22 µm syringe filters
-
Sterile, conical tubes for storage
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container under aseptic conditions.
-
Add the sterile phosphate buffer to the desired final volume to achieve the target concentration.
-
Gently vortex or swirl the solution until the this compound is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile collection tube.
-
Aliquot the sterile solution into smaller, single-use volumes in sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), storage at 4°C is acceptable.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization may be required based on the specific HPLC system and column used.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.
-
Amine-based or reversed-phase C18 column suitable for oligosaccharide analysis.
-
-
Mobile Phase Preparation:
-
A common mobile phase for chito-oligosaccharides on an amine column is a gradient of acetonitrile (B52724) and water.
-
Example Gradient:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: Start with a high concentration of acetonitrile (e.g., 70-80%) and gradually increase the water content over the run time to elute the oligosaccharides.
-
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
-
Detection:
-
UV detector at a low wavelength (e.g., 195-210 nm) for N-acetylated oligosaccharides.
-
RI detector for non-acetylated or a mixture of oligosaccharides.
-
-
-
Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Incubate a this compound solution with a mild acid (e.g., 0.01 M HCl) at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before injection.
-
Base Hydrolysis: Incubate a this compound solution with a mild base (e.g., 0.01 M NaOH) at a controlled temperature. Neutralize the sample before injection.
-
Thermal Degradation: Incubate a this compound solution at an elevated temperature (e.g., 80°C).
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent this compound peak.
-
Visual Guides
References
Technical Support Center: Resolving Co-elution of Chito-oligosaccharides in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with chito-oligosaccharide (COS) co-elution during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is co-elution and how can I identify it in my chromatogram?
A: Co-elution is a phenomenon in chromatography where two or more different compounds elute from the column at the same time, resulting in overlapping or unresolved peaks.[1] You can identify co-elution by observing:
-
Peak Shoulders: A small, secondary peak on the leading or tailing edge of the main peak.[1]
-
Asymmetrical Peaks: Peaks that are not perfectly symmetrical and may exhibit tailing or fronting.
-
Broader than Expected Peaks: Peaks that are wider than those of pure standards run under the same conditions.
-
Inconsistent UV/Vis Spectra: If you are using a Diode Array Detector (DAD), the UV/Vis spectra will not be consistent across the entire peak, indicating the presence of more than one compound.[1]
Q2: My chito-oligosaccharide peaks are poorly resolved. What are the first steps I should take to troubleshoot this?
A: Poor resolution of COS peaks is a common issue. Here’s a step-by-step guide to address it:
-
Assess the Capacity Factor (k'): The capacity factor indicates how long a compound is retained on the stationary phase. If your k' is very low, your oligosaccharides are moving through the column too quickly with the mobile phase.[1]
-
Solution: Weaken your mobile phase. For reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile) to increase retention time. An ideal k' is generally between 1 and 5.[1]
-
-
Optimize the Mobile Phase Composition: The ratio of aqueous to organic solvent in the mobile phase is critical for separating polar compounds like chito-oligosaccharides.
-
Solution: Experiment with different ratios of acetonitrile (B52724) and water. The retention time of N-acetyl-chito-oligosaccharides (NACOs) decreases as the water content in the mobile phase increases.[2][3][4][5] For instance, with an 80/20 acetonitrile/water mix, N-acetyl-chito-tetraose might not elute for around 70 minutes, but with a 75/25 mix, hexa-N-acetyl-chitohexaose can be eluted in about 40 minutes.[2]
-
-
Implement a Gradient Elution: Isocratic elution (constant mobile phase composition) may not be sufficient to separate a complex mixture of COS with varying degrees of polymerization (DP).
-
Solution: A gradient elution, where the mobile phase composition changes over time, can provide better resolution. A common approach is to start with a higher concentration of organic solvent and gradually increase the aqueous component. For example, a linear gradient from an 80/20 to a 60/40 (v/v) ratio of acetonitrile to water over 60 minutes has been shown to effectively separate NACOs with DP values from 2 to 6.[2][3][4]
-
Q3: I'm still seeing co-elution after adjusting my mobile phase. What other parameters can I change?
A: If mobile phase optimization isn't enough, consider these additional factors:
-
Change the Stationary Phase: The choice of HPLC column is crucial. If you are using a standard C18 column, it may not be suitable for highly polar, underivatized oligosaccharides.[6]
-
Recommended Columns: Amino-bonded silica (B1680970) columns (e.g., NH2P-50 4E, LiChrospher 100 NH2) are frequently used for COS separation.[3][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating polar and hydrophilic compounds like COS.[8] For some applications, a RPM-Monosaccharide Pb2+ column with water as the mobile phase has shown good results.
-
-
Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation.
-
Modify the Flow Rate: A lower flow rate can sometimes improve separation, although it will increase the run time.
Q4: Can my sample preparation be causing co-elution issues?
A: Yes, improper sample preparation can lead to poor chromatographic results.
-
Sample Diluent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[9]
-
Sample Purity: Ensure that your sample is properly filtered to remove any particulates that could clog the column. For samples derived from acid hydrolysis of chitin, it's important to remove as much residual HCl as possible, neutralize the sample, and filter it to remove impurities.[2]
Quantitative Data for HPLC Separation of Chito-oligosaccharides
The following tables summarize effective HPLC conditions for the separation of chito-oligosaccharides as reported in the literature.
Table 1: Mobile Phase Composition and its Effect on Retention Time
| Acetonitrile/Water (v/v) Ratio | Observed Elution Characteristics for N-acetyl-chito-oligosaccharides (NACOs) | Reference |
| 80/20 | (GlcNAc)₄ not eluted until ~70 minutes. | [2] |
| 75/25 | (GlcNAc)₆ eluted at an average of 40 minutes. | [2] |
| 70/30 | Elution time for (GlcNAc)₆ shortened to ~25 minutes, but peaks for GlcNAc, (GlcNAc)₂, and (GlcNAc)₃ were close. | [2] |
Table 2: Recommended HPLC Columns and Conditions
| Column Type | Dimensions | Mobile Phase | Flow Rate | Detection | Application | Reference |
| NH2P-50 4E | - | 65:35 Acetonitrile/Water | - | - | Separation of chitooligosaccharides up to octamers. | [7] |
| LiChrospher 100 NH2 | 4 x 250 mm, 5 µm | Gradient: Acetonitrile/Water from 80/20 to 60/40 (v/v) in 60 min | 1 mL/min | UV at 205 nm | Optimal resolution of NACOs (DP 2-6). | [3] |
| RPM-Monosaccharide Pb²⁺ | - | Water | - | Refractive Index | Separation of amino sugars and other related compounds. |
Detailed Experimental Protocol: Gradient HPLC for NACOs
This protocol is adapted from a method demonstrated to provide optimal resolution for N-acetyl-chito-oligosaccharides (NACOs) with a degree of polymerization from 2 to 6.[2][4]
1. HPLC System and Column:
-
HPLC System: A system equipped with a gradient pump, an autosampler, a column oven, and a UV detector.
-
Column: LiChrospher 100 NH2 (5 µm, 4 × 250 mm).[2]
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Acetonitrile.
-
Mobile Phase B: Deionized Water.
-
Preparation: Prepare the required volumes of acetonitrile and water. Degas both solvents before use.
3. Chromatographic Conditions:
-
Flow Rate: 1 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Maintain at a constant temperature (e.g., 30 °C) using a column oven.
-
Detection: UV absorbance at 205 nm.[2]
-
Gradient Program:
-
0 min: 80% A, 20% B (Acetonitrile/Water = 80/20)
-
60 min: 60% A, 40% B (Acetonitrile/Water = 60/40)
-
Note: A re-equilibration step is necessary after each run when using a gradient method.[2]
-
4. Sample Preparation:
-
Dissolve the chito-oligosaccharide standards or samples in the initial mobile phase (80/20 acetonitrile/water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify peaks by comparing their retention times with those of known standards. The natural logarithm of the retention time of NACOs has been shown to correlate linearly with their DP values.[2][4]
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and experimentation.
Caption: A logical workflow for troubleshooting co-elution in HPLC.
Caption: A standard workflow for chito-oligosaccharide analysis by HPLC.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. "HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydro" by K.L.B. Chang, J. Lee et al. [jfda-online.com]
- 5. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. HPLC determination of chitooligosaccharides [journal.buct.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Best practices for handling and weighing chitohexaose powder.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and weighing chitohexaose powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is an oligosaccharide, specifically a hexamer of N-acetylglucosamine, derived from chitin.[1] In research, it is commonly used in biochemical enzyme assays, particularly as a substrate for enzymes like endo-chitinase.[1] It also plays a role in studying plant defense mechanisms and has been investigated for its ability to activate immune responses in macrophages.
Q2: What are the key physical and chemical properties of this compound powder?
This compound is typically supplied as a white to off-white powder. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₈H₈₀N₆O₃₁ |
| Molecular Weight | 1237.2 g/mol |
| Physical Form | Powder |
| Purity | > 85% |
| Stability | > 2 years under recommended storage conditions |
Data sourced from Megazyme product information.[1]
Q3: What are the recommended storage conditions for this compound powder?
To ensure its stability, this compound powder should be stored in a cool, dry place.[2] The recommended storage temperature is ambient.[1] It is crucial to keep the container tightly sealed to minimize exposure to moisture, as chitooligosaccharides are known to have good moisture absorption properties.[3]
Q4: Is this compound powder considered hazardous?
According to available safety data sheets, this compound is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure good ventilation in the work area. In case of contact with skin or eyes, rinse with plenty of water. If inhaled, move to fresh air. If ingested, seek medical advice.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound powder.
Issue 1: Inaccurate weighing of this compound powder.
-
Symptom: Difficulty obtaining a stable reading on the analytical balance; powder appears clumpy.
-
Possible Cause: this compound, like other oligosaccharides, can be hygroscopic, meaning it readily absorbs moisture from the air. This can lead to clumping and inaccurate weight measurements.
-
Solution:
-
Minimize Exposure: Work quickly when weighing the powder. Do not leave the container open for extended periods.
-
Use a Controlled Environment: If possible, weigh the powder in a glove box with controlled humidity or in a room with a dehumidifier.
-
Proper Storage: Ensure the this compound container is tightly sealed and stored in a desiccator, especially after opening.
-
Drying: If clumping is significant, the powder may be gently dried in a vacuum oven at a low temperature. However, be cautious as excessive heat can cause decomposition. Always refer to the manufacturer's recommendations if available.
-
Issue 2: Difficulty dissolving this compound powder.
-
Symptom: The powder does not fully dissolve, forming a suspension or settling at the bottom of the solvent.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | While chitooligosaccharides generally have better solubility than chitin, water is the most common solvent.[3] For certain applications, solubility can be enhanced in slightly acidic aqueous solutions. Avoid non-polar organic solvents. |
| Insufficient Agitation | Ensure thorough mixing. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes. Gentle heating may aid dissolution, but monitor the temperature closely to prevent degradation. |
| Low-Quality Water | Use high-purity, deionized, or distilled water to avoid contaminants that might interfere with dissolution or the downstream application. |
| Concentration Too High | Attempting to prepare a solution that is too concentrated can lead to insolubility. Check the literature for typical working concentrations for your specific application. |
Issue 3: Variability in experimental results.
-
Symptom: Inconsistent outcomes in enzyme assays or cell-based experiments.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Stock Solution | Prepare a fresh stock solution for each set of experiments. If storing a stock solution, ensure it is stored under appropriate conditions (e.g., refrigerated or frozen in aliquots) and for a validated period to prevent degradation. |
| Hygroscopic Nature of Powder | As mentioned, moisture absorption can alter the effective concentration of the powder. Follow the best practices for handling hygroscopic materials described in "Issue 1". |
| pH of the Solution | The activity of this compound can be pH-dependent. Ensure the buffer used for dissolution and in the experiment is at the optimal pH for your specific assay. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution
This protocol outlines the steps for accurately preparing a stock solution of this compound for use in biochemical assays.
-
Pre-weighing Preparation:
-
Allow the this compound powder container to equilibrate to room temperature before opening to minimize condensation.
-
Use an analytical balance that has been recently calibrated.
-
-
Weighing the Powder:
-
Tare a clean, dry weighing boat or microcentrifuge tube on the balance.
-
Quickly and carefully weigh the desired amount of this compound powder.
-
Record the exact weight.
-
Immediately and tightly seal the this compound container.
-
-
Dissolution:
-
Transfer the weighed powder to an appropriate sterile container (e.g., a Falcon tube).
-
Add the required volume of high-purity water or a suitable buffer (e.g., 20 mM sodium acetate (B1210297) buffer, pH 6.0) to achieve the desired concentration.[4]
-
Vortex or stir the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary.
-
-
Sterilization and Storage:
-
If required for cell culture experiments, sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
-
Visualizations
Diagram 1: Experimental Workflow for Handling this compound Powder
Caption: Workflow for proper handling and preparation of this compound solutions.
Diagram 2: this compound-Induced Macrophage Activation Pathway
References
- 1. Hexaacetyl-Chitohexaose Oligosaccharide | Megazyme [megazyme.com]
- 2. Item - this compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - Public Library of Science - Figshare [plos.figshare.com]
- 3. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Calibrating Analytical Standards for Chitohexaose Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of chitohexaose.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying this compound?
A1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and efficient method for the direct quantification of underivatized carbohydrates like this compound.[1][2] This technique offers excellent resolution and can detect this compound at picomole levels without the need for derivatization.[1] High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) or UV detection (at low wavelengths like 205 nm) are also viable alternatives, though they may offer different sensitivity and specificity.[3][4][5]
Q2: How do I prepare this compound standards for creating a calibration curve?
A2: To prepare this compound standards, start by creating a stock solution of high-purity this compound (e.g., >95%) in ultrapure water. From this stock, perform serial dilutions to generate a series of calibration standards. For HPAEC-PAD, a typical linear range for this compound is 0.2 to 10 mg/L.[1][2] For HPLC-RID, the concentration range may be higher, for example, from 0.2 to 25.5 g/L for similar oligosaccharides.[4] It is crucial to use accurately calibrated pipettes and high-quality volumetric flasks to ensure the precision of your standards.
Q3: What are the critical factors for achieving reproducible results in this compound quantification?
A3: Several factors are critical for reproducibility:
-
Eluent/Mobile Phase Preparation: Improper eluent preparation is a common source of problems in HPAE-PAD analysis.[6] Use high-purity water (18 MΩ·cm) and high-quality reagents (e.g., NaOH, sodium acetate). For HPLC, ensure the mobile phase is properly degassed and that the composition is consistent between runs.[6]
-
Column Integrity: The analytical column's performance can degrade over time. Regular cleaning and proper storage are essential. Using a guard column can help protect the analytical column from contaminants.
-
Sample Preparation: Ensure your sample is free of particulates by filtering it through a 0.22 µm or 0.45 µm syringe filter before injection.[5][7] The sample solvent should be compatible with the mobile phase to avoid peak distortion.[7]
-
System Stability: Allow the HPLC/HPAEC system to equilibrate thoroughly with the mobile phase to ensure a stable baseline and consistent retention times.
Q4: What are matrix effects and how can they affect my this compound quantification?
A4: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix. These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. To mitigate matrix effects, consider strategies such as matrix-matched calibration standards, standard addition, or thorough sample cleanup procedures like solid-phase extraction (SPE).
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound quantification experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No peak or very small peak for this compound standard | - Incorrect detector settings.- Standard degradation.- Injection issue. | - Check Detector Settings: For PAD, ensure the waveform potentials and timings are correctly set for carbohydrate analysis. For RID, allow adequate warm-up time.- Prepare Fresh Standards: this compound solutions can be susceptible to microbial growth. Prepare fresh standards from a reliable source.- Verify Injection: Ensure the autosampler is functioning correctly and the injection volume is appropriate. Manually inject a standard to confirm. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation or contamination. | - Prepare Fresh Mobile Phase: Ensure accurate composition and thorough degassing.- Use a Column Oven: Maintain a constant column temperature (e.g., 35 °C) to ensure stable chromatography.[5][7]- Column Washing: Implement a column washing protocol between sample sets to remove strongly retained compounds. If the problem persists, consider replacing the column. |
| Peak Tailing | - Column overload.- Secondary interactions with the stationary phase.- Extra-column dead volume. | - Dilute the Sample: Inject a more dilute sample to see if peak shape improves.- Adjust Mobile Phase pH: For HPAEC, ensure the eluent is sufficiently alkaline to maintain the anionic state of the carbohydrate.- Check Connections: Ensure all fittings and tubing are properly connected and have minimal dead volume. |
| Baseline Noise or Drift | - Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp aging (UV/RID). | - Purge the System: Purge the pump and detector to remove any air bubbles.- Filter Mobile Phase: Use high-purity solvents and filter them before use.- Detector Maintenance: Check the detector's diagnostic parameters. The lamp may need replacement. |
| Poor Resolution Between this compound and Other Oligosaccharides | - Inappropriate mobile phase composition.- Column is not suitable for the separation. | - Optimize Mobile Phase: For HPLC with an amino column, adjust the acetonitrile/water ratio. A gradient elution may improve resolution.[3]- Select an Appropriate Column: For HPAE-PAD, columns like the CarboPac™ PA1 or PA100 are specifically designed for oligosaccharide separations.[8] |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for this compound analysis using HPAEC-PAD.
Table 1: HPAEC-PAD Method Parameters for Chito-oligosaccharide Analysis
| Parameter | Value | Reference |
| Column | CarboPac-PA100 (4 x 250 mm) | [1][2] |
| Mobile Phase | Isocratic elution with 20 mM NaOH (0.2 M aqueous sodium hydroxide-water mixture, 10:90, v/v) | [1][2] |
| Flow Rate | 0.4 mL/min | [1][2] |
| Detection | Pulsed Amperometric Detection (PAD) | [1][2] |
| Linear Range | 0.2 - 10 mg/L | [1][2] |
| **Correlation Coefficient (R²) ** | > 0.999 | [1][2] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound by HPAEC-PAD
| Analyte | LOD (mg/L) | LOQ (mg/L) | LOD (pmol) | LOQ (pmol) | Reference |
| This compound ((GlcN)₆) | 0.016 | 0.054 | 0.6 | 2.0 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Prepare a 100 mg/L this compound Stock Solution:
-
Accurately weigh 10 mg of high-purity (>95%) this compound.
-
Dissolve it in a small amount of ultrapure water in a 100 mL Class A volumetric flask.
-
Bring the flask to volume with ultrapure water and mix thoroughly. This is your stock solution.
-
-
Perform Serial Dilutions:
-
Label a series of volumetric flasks (e.g., 10 mL) for your desired concentrations (e.g., 10, 5, 2, 1, 0.5, 0.2 mg/L).
-
Use the stock solution and the formula C₁V₁ = C₂V₂ to calculate the volume of stock or the previously diluted standard needed for each concentration.
-
Carefully pipette the required volume into each volumetric flask and bring to volume with ultrapure water.
-
-
Storage:
-
Store the standards at 4°C. For long-term storage, consider freezing at -20°C. It is recommended to prepare fresh standards regularly to avoid degradation.
-
Protocol 2: Quantification of this compound using HPAEC-PAD
-
System Preparation:
-
Prepare the mobile phase (e.g., 20 mM NaOH) using high-purity water and degas it thoroughly.
-
Install a CarboPac-PA100 column and equilibrate the system with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject the prepared this compound standards in increasing order of concentration.
-
Integrate the peak area for each standard.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Sample Analysis:
-
Prepare your sample by dissolving it in ultrapure water to an expected concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the prepared sample into the HPAEC-PAD system.
-
-
Quantification:
-
Integrate the peak area of this compound in your sample chromatogram.
-
Use the equation from the linear regression of your calibration curve to calculate the concentration of this compound in your sample.
-
Account for any dilution factors used during sample preparation.
-
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting inconsistent chromatographic peaks.
References
- 1. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. archemica-international.com [archemica-international.com]
Technical Support Center: Chitohexaose Treatment & Cell Viability
Welcome to the Technical Support Center for chitohexaose-related cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor cell viability during this compound treatment.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: this compound, a chitooligosaccharide (COS), is generally considered to have low cytotoxicity to normal cells.[1][2] However, its effect can be cell-type dependent, and at high concentrations, it may impact cell viability.[3] Some studies have shown that certain chitooligosaccharides can induce apoptosis in cancer cell lines.[4][5][6][7]
Q2: What are the common causes of unexpected low cell viability in my this compound experiment?
A2: Poor cell viability in this compound experiments can stem from several factors beyond inherent cytotoxicity. These can include:
-
High Concentration of this compound: Like many treatments, high concentrations of this compound can lead to cytotoxic effects.[3]
-
Purity of this compound: Impurities in the this compound preparation can have unexpected effects on cell viability.
-
Suboptimal Culture Conditions: General cell culture issues such as incorrect CO2 levels, temperature, humidity, or microbial contamination can lead to poor cell health.[8][9][10][11]
-
Media and Reagent Quality: Degradation of media components, incorrect pH, or issues with serum quality can all negatively impact cell viability.[9]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound treatment.[12]
Q3: How can I differentiate between this compound-induced cytotoxicity and other experimental artifacts?
A3: It is crucial to include proper controls in your experimental design. These should include:
-
Untreated Control: Cells cultured in the same conditions without this compound.
-
Vehicle Control: If this compound is dissolved in a solvent (like DMSO), a control group of cells should be treated with the highest concentration of the solvent used in the experiment.
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
By comparing the viability of this compound-treated cells to these controls, you can more accurately determine if the observed effect is due to the this compound itself.
Troubleshooting Guides
Problem 1: High levels of cell death observed shortly after this compound treatment.
This often points to issues with the treatment solution or acute cellular stress.
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response experiment with a wide range of concentrations to determine the optimal non-toxic concentration for your cell line.[13] |
| This compound Solution Contamination | Ensure the this compound stock solution is sterile. Filter-sterilize if necessary. |
| Osmotic Stress | High concentrations of oligosaccharides can alter the osmolarity of the culture medium. Calculate the osmolarity of your final treatment medium and compare it to your normal culture medium. |
| Rapid pH Shift | Check the pH of the medium after adding the this compound solution. Buffer the medium if necessary. |
Problem 2: Gradual decline in cell viability over the course of the experiment.
A slower decline in viability may indicate issues with the long-term effects of the treatment or suboptimal culture conditions.
| Potential Cause | Troubleshooting Steps |
| Induction of Apoptosis or Autophagy | This compound and other chitooligosaccharides have been shown to induce programmed cell death pathways in some cell types.[4][6] Consider performing assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or autophagy. |
| Nutrient Depletion | For longer experiments, ensure that essential nutrients in the culture medium are not being depleted. Consider replenishing the medium during the experiment.[14] |
| Accumulation of Toxic Byproducts | Cellular metabolism can lead to the buildup of toxic byproducts like ammonia (B1221849) and lactate. For long-term cultures, consider changing the medium periodically.[14] |
| This compound Degradation | Ensure the stability of this compound in your culture medium over the time course of your experiment. Prepare fresh solutions if degradation is suspected.[13] |
Problem 3: Inconsistent results or high variability between replicates.
This often points to issues with experimental technique or cell handling.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate pipettes regularly. Ensure thorough mixing of cell suspensions and reagent solutions.[13] |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to prevent settling. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Cell Clumping | Gently pipette to break up cell clumps before and during plating. |
Data Presentation
Table 1: Reported IC50 Values of Chitooligosaccharides (COS) in Various Cell Lines
| Cell Line | Chitooligosaccharide (COS) | IC50 Value (mg/mL) | Reference |
| MCF-7 (Breast Cancer) | COS | 0.87 | |
| HepG2 (Liver Cancer) | COS | 2.21 | |
| PANC-1 (Pancreatic Cancer) | COS | >10 | [15] |
| MIAPaCa-2 (Pancreatic Cancer) | COS | >2.5 | [15] |
| 3T3 (Fibroblast) | COS | Not Detectable (>4 mg/mL) | [1] |
Note: IC50 values can vary depending on the specific chitooligosaccharide mixture, molecular weight, degree of deacetylation, and the experimental conditions used.[12]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[16][17][18]
Materials:
-
Cells in culture
-
This compound solution
-
96-well plate
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Cell Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm using a microplate reader.[17][18]
Visualizations
Signaling Pathways
Caption: this compound-induced TLR4 signaling pathway.
Caption: Intrinsic apoptosis pathway induced by chitooligosaccharides.
Experimental & Troubleshooting Workflows
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for poor cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chitopentaose inhibits hepatocellular carcinoma by inducing mitochondrial mediated apoptosis and suppressing protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan derivatives inhibit cell proliferation and induce apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effects and Induction of Apoptosis by Different Molecular Weight Chitosan Oligosaccharides in Head Kidney Macrophages From Blunt Snout Bream (Megalobrama amblycephala) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitooligosaccharides induce apoptosis in human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
- 8. promocell.com [promocell.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Chito-oligosaccharide impairs the proliferation, invasion and migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Chitohexaose Purity: A Comparative Guide to HPLC-MS Validation
For researchers, scientists, and drug development professionals, establishing the purity of chitohexaose is critical for ensuring experimental accuracy, elucidating structure-activity relationships, and maintaining quality control in therapeutic applications. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the validation of this compound purity, supported by experimental data and detailed methodologies.
This compound, a hexamer of β-(1→4)-linked D-glucosamine, may contain various impurities, including oligosaccharides with different degrees of polymerization (e.g., chitopentaose, chitoheptaose), partially acetylated derivatives, and isomers.[1][2][3] The choice of analytical methodology is therefore paramount for the accurate characterization and quantification of this compound and its potential contaminants.
Executive Summary of Analytical Techniques
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of this compound, offering both separation and sensitive detection. An alternative and widely used method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), which excels in the high-resolution separation of underivatized carbohydrates.[4]
| Feature | HPLC-MS | HPAE-PAD |
| Principle | Separation by chromatography followed by mass-to-charge ratio detection. | Anion-exchange chromatography at high pH with electrochemical detection.[4] |
| Primary Use | Separation, identification, and quantification of this compound and its impurities. | High-resolution separation and quantification of underivatized oligosaccharides.[4] |
| Sample Derivatization | Can be performed with or without derivatization. Derivatization can improve chromatographic separation and sensitivity.[5] | Not required.[4] |
| Sensitivity | High, capable of detecting low-level impurities. | Very high, with detection limits in the picomole range.[6] |
| Structural Information | Provides molecular weight information, aiding in impurity identification. | Indirectly, through retention time comparison with standards. |
| Isomer Separation | Can separate isomers, often with specialized columns (e.g., HILIC).[7] | Excellent capability for separating closely related oligosaccharides and isomers. |
| Matrix Tolerance | Can be susceptible to ion suppression from matrix components. | Robust against many matrix components. |
In-Depth Comparison of Analytical Methods
HPLC-MS for this compound Purity Validation
HPLC-MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. For this compound analysis, hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation mode, as it is well-suited for polar compounds like oligosaccharides.[7] Coupling HILIC with MS allows for the effective separation of chito-oligosaccharides based on their degree of polymerization.
Advantages of HPLC-MS:
-
High Specificity: The mass spectrometer provides molecular weight information for each eluting peak, allowing for confident identification of this compound and potential impurities.
-
Sensitivity: Modern MS detectors offer high sensitivity, enabling the detection and quantification of trace-level impurities.
-
Structural Elucidation: Tandem MS (MS/MS) capabilities can provide fragmentation patterns that aid in the structural characterization of unknown impurities.[8]
Limitations of HPLC-MS:
-
Matrix Effects: Co-eluting matrix components can sometimes suppress the ionization of the target analyte, affecting quantification.
-
Isomer Separation: While possible, the separation of certain isomers may require specialized chromatographic conditions or columns.
-
Derivatization: For reversed-phase HPLC, pre-column derivatization may be necessary to improve retention and sensitivity, adding a step to the workflow.[5]
HPAE-PAD as an Alternative
HPAE-PAD is a highly sensitive and efficient method for the separation and quantification of underivatized carbohydrates.[4] It utilizes a high-pH mobile phase to ionize the hydroxyl groups of carbohydrates, allowing for their separation on a strong anion-exchange column. Pulsed amperometric detection provides direct and highly sensitive detection without the need for chromophores.
Advantages of HPAE-PAD:
-
Exceptional Resolution: HPAE-PAD is known for its excellent ability to separate closely related oligosaccharides, including isomers.
-
High Sensitivity: The detection limits for oligosaccharides are typically in the low picomole range.[6]
-
No Derivatization Required: This simplifies the sample preparation process and avoids potential side reactions.[4]
Limitations of HPAE-PAD:
-
Limited Structural Information: Detection is based on electrochemical properties, providing no direct information on the molecular weight of the analytes.
-
Mobile Phase Constraints: The high-pH mobile phase is not directly compatible with standard MS interfaces without a suppressor.
Experimental Protocols
HPLC-MS Method for this compound Purity
This protocol describes a general method for the purity analysis of this compound using HPLC with ESI-MS detection, which may include a pre-column derivatization step for enhanced sensitivity and chromatographic performance.[5]
1. Sample Preparation and Derivatization:
- Dissolve the this compound sample in deionized water to a concentration of 1 mg/mL.
- For derivatization, a reagent such as 3-amino-9-ethylcarbazole (B89807) (AEC) can be used. The reaction involves the formation of an enamine between the reducing end of the this compound and the primary amine of AEC, followed by reduction to a stable secondary amine.[5]
2. Chromatographic Conditions:
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for the separation of derivatized oligosaccharides.[5]
- Mobile Phase A: 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).[5]
- Mobile Phase B: Acetonitrile.[5]
- Gradient: A linear gradient from 25% to 50% Mobile Phase B over 30 minutes.
- Flow Rate: 0.5 mL/min.[5]
- Column Temperature: 30 °C.[5]
- Injection Volume: 10 µL.[5]
3. Mass Spectrometry Conditions (ESI-MS):
- Ionization Mode: Positive ion mode.[5]
- Scan Range: m/z 200-2000.
- Capillary Voltage: 3.5 kV.
- Drying Gas Temperature: 300 °C.
HPAE-PAD Method for Chito-oligosaccharide Analysis
This protocol is adapted from a validated method for fully deacetylated chitooligosaccharides and is suitable for the analysis of this compound.
1. Sample Preparation:
- Dissolve the this compound sample in deionized water to a concentration of 100 µg/mL. Dilute further as needed to fall within the linear range of the detector.
2. Chromatographic Conditions:
- Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac series).
- Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 25 µL.
3. Pulsed Amperometric Detection (PAD):
- A gold working electrode and a silver/silver chloride reference electrode are typically used.
- A four-potential waveform is applied for detection, cleaning, and equilibration of the electrode surface.
Quantitative Data Comparison
The following table summarizes representative quantitative performance data for HPLC-MS and HPAE-PAD in the analysis of oligosaccharides. Note that the data for HPAE-PAD is for fully deacetylated chitooligosaccharides from (GlcN)₂ to (GlcN)₆, and provides a strong indication of the expected performance for this compound.
| Parameter | HPLC-MS (Derivatized Oligosaccharides) | HPAE-PAD (Deacetylated Chitooligosaccharides) |
| Limit of Detection (LOD) | In the low ng/mL range is achievable. | 0.4–0.6 pmol.[6] |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range. | 1.2–2.0 pmol.[6] |
| Linear Range | Dependent on the analyte and ionization efficiency, but typically spans 2-3 orders of magnitude. | 0.2 to 10 mg/L.[6] |
| Precision (RSD) | Typically <5% for peak area repeatability. | 0.9–4.7% for peak area repeatability.[6] |
Visualizations
Caption: Experimental workflow for this compound purity validation by HPLC-MS.
Caption: Logical comparison of HPLC-MS and HPAE-PAD for this compound analysis.
Conclusion
Both HPLC-MS and HPAE-PAD are powerful techniques for the validation of this compound purity. HPLC-MS offers the significant advantage of providing molecular weight information, which is invaluable for the confident identification of impurities. HPAE-PAD, on the other hand, provides exceptional resolution for closely related oligosaccharides without the need for derivatization and demonstrates very high sensitivity.
The choice of method will depend on the specific requirements of the analysis. For routine quality control where high throughput and excellent quantification of known components are key, HPAE-PAD is a strong candidate. For in-depth characterization, impurity identification, and structural elucidation, the specificity and structural information provided by HPLC-MS make it the superior choice. In many cases, the use of both techniques orthogonally can provide the most comprehensive understanding of this compound purity.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. shodex.com [shodex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS analysis of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitohexaose vs. Fully Acetylated Chitohexaose: A Comparative Guide for Researchers
A detailed analysis of the physicochemical properties, biological activities, and experimental considerations for chitohexaose and its peracetylated derivative, offering researchers a comprehensive guide for selecting the optimal compound for their studies.
In the realm of carbohydrate research, chitooligosaccharides have garnered significant attention for their diverse biological activities and potential therapeutic applications. Among these, this compound, a six-unit oligomer of glucosamine, and its fully N-acetylated counterpart, peracetylated this compound, represent two molecules with distinct physicochemical characteristics that translate into different biological effects. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed protocols, to aid researchers in drug development and scientific investigation.
Physicochemical Properties: A Tale of Two Solubilities
The primary difference between this compound and its peracetylated form lies in their degree of N-acetylation, which profoundly influences their solubility and, consequently, their handling and application in experimental settings. This compound, with its free amino groups, is readily soluble in aqueous solutions, particularly under acidic conditions. In contrast, the full N-acetylation of peracetylated this compound masks these polar amino groups, rendering it insoluble in water but soluble in various organic solvents.
| Property | This compound | Fully Acetylated this compound (Peracetylated) |
| Synonyms | COS-6, Deacetylated this compound | NACOS-6, Hexa-N-acetylthis compound |
| Molecular Formula | C₃₆H₇₀N₆O₂₅ | C₄₈H₈₀N₆O₃₁ |
| Molecular Weight | 991.0 g/mol | 1237.2 g/mol [1] |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | ||
| Water | Soluble (especially in acidic conditions) | Insoluble |
| PBS | Soluble | Soluble (≥ 10 mg/mL) |
| DMSO | Soluble | Soluble |
| Ethanol | Sparingly soluble | Sparingly soluble |
Biological Activity: A Divergence in Immunomodulation
The structural differences between this compound and peracetylated this compound lead to distinct interactions with cellular receptors and signaling pathways, resulting in varied immunomodulatory profiles.
This compound:
This compound is recognized for its anti-inflammatory properties, primarily mediated through its interaction with Toll-like receptor 4 (TLR4). It can competitively inhibit the binding of lipopolysaccharide (LPS), a potent inflammatory stimulant, to TLR4.[2][3][4] This interaction leads to an "alternate" activation of macrophages, characterized by the upregulation of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][3]
Fully Acetylated this compound (Peracetylated):
In contrast, peracetylated this compound (NACOS-6) has been shown to enhance certain innate immune responses. Studies on RAW264.7 macrophages indicate that NACOS-6 can increase the production of reactive oxygen species (ROS) and enhance phagocytosis. While it can also inhibit nitric oxide (NO) production, its overall effect appears to be more aligned with immune stimulation rather than the profound anti-inflammatory response observed with the deacetylated form. The immunomodulatory effects of peracetylated this compound are mediated, at least in part, through the NF-κB signaling pathway.
Comparative Immunomodulatory Effects on Macrophages:
| Parameter | This compound | Fully Acetylated this compound (Peracetylated) |
| Primary Target | TLR4[2][3][4] | NF-κB pathway |
| Effect on LPS-induced Inflammation | Inhibitory[2][3] | Inhibitory (for NO production) |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Suppresses | Can induce under certain conditions |
| Anti-inflammatory Cytokine Production (IL-10) | Upregulates[2][3] | Not significantly reported |
| Reactive Oxygen Species (ROS) Production | Not a primary effect | Enhances |
| Phagocytosis | Not a primary effect | Enhances |
Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for key experiments used to evaluate the biological activities of this compound and peracetylated this compound.
Measurement of Cytokine Production in Macrophages by ELISA
Objective: To quantify the concentration of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) secreted by macrophages in response to treatment with this compound or peracetylated this compound.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and/or Peracetylated this compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, and IL-10
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
For anti-inflammatory assessment, pre-treat the cells with various concentrations of this compound or peracetylated this compound for 1 hour.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include control wells with media alone, LPS alone, and each oligosaccharide alone.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.[5][6][7][8][9] This typically involves:
-
Adding the collected supernatants and standards to the antibody-coated microplate.
-
Incubating to allow cytokine binding.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing again and adding a substrate solution that develops color in proportion to the amount of bound cytokine.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Preparation of Chitosan and Peracetylated Chitosan Nanoparticles
Objective: To formulate nanoparticles for potential drug delivery applications using either this compound or peracetylated this compound.
Materials for this compound Nanoparticles (Ionic Gelation):
-
This compound
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure for this compound Nanoparticles:
-
Prepare a this compound solution (e.g., 1 mg/mL) by dissolving it in a 1% acetic acid solution.
-
Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Under constant magnetic stirring, add the TPP solution dropwise to the this compound solution.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of nanoparticles.[10][11]
-
The resulting nanoparticle suspension can be purified by centrifugation.
Materials for Peracetylated this compound Nanoparticles (Emulsion-Solvent Evaporation):
-
Peracetylated this compound
-
A water-immiscible organic solvent (e.g., dichloromethane)
-
An aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)
Procedure for Peracetylated this compound Nanoparticles:
-
Dissolve the peracetylated this compound in the organic solvent.
-
Add this organic solution to the aqueous surfactant solution under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure or by continuous stirring.
-
As the solvent evaporates, the peracetylated this compound precipitates, forming solid nanoparticles.[12]
-
Collect and wash the nanoparticles by centrifugation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Conclusion
The choice between this compound and its fully acetylated derivative hinges on the desired biological outcome and experimental design. This compound, with its aqueous solubility and potent anti-inflammatory properties mediated by TLR4, is an excellent candidate for studies aimed at mitigating inflammation. Conversely, peracetylated this compound, soluble in organic solvents and capable of enhancing innate immune responses through the NF-κB pathway, is more suited for investigations into immune stimulation. Understanding these fundamental differences is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of these versatile chitooligosaccharides. This guide provides a foundational framework for making informed decisions and designing robust experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]
- 3. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mpbio.com [mpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Design of Experiments to Achieve an Efficient Chitosan-Based DNA Vaccine Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Chitohexaose from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chitohexaose Performance and Properties
This compound, a chitin-derived oligosaccharide, is a molecule of significant interest in the fields of biomedicine, agriculture, and pharmacology due to its diverse biological activities. The properties and efficacy of this compound can vary considerably depending on its original source. This guide provides a comprehensive comparative analysis of this compound derived from two primary natural sources: crustaceans (such as shrimp and crab) and fungi. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable type of this compound for their specific applications.
Physicochemical Properties: A Tale of Two Sources
The physicochemical characteristics of this compound are intrinsically linked to the properties of its parent polymer, chitosan (B1678972). The source of chitin (B13524) significantly influences the molecular weight (MW) and degree of deacetylation (DD) of the resulting chitosan, which in turn impacts the properties of the this compound produced.[1] Fungal-derived chitosan, for instance, is often characterized by a lower molecular weight and a more consistent batch-to-batch quality due to the controlled conditions of fungal cultivation.[1]
| Property | Crustacean-Derived this compound (from Chitosan) | Fungal-Derived this compound (from Chitosan) | Key Implications for Researchers |
| Purity | May contain residual proteins and minerals requiring rigorous purification.[1] | Generally of higher purity with fewer non-chitinous residues.[1] | Higher purity from fungal sources may be advantageous for applications requiring minimal immunogenicity. |
| Molecular Weight | Typically derived from high molecular weight chitosan.[1] | Often derived from lower to medium molecular weight chitosan. | Molecular weight can influence biological activity; lower MW may enhance solubility and cellular uptake. |
| Degree of Deacetylation (DD) | DD can be variable depending on the processing conditions. | Can be produced with a more uniform and potentially higher degree of deacetylation. | The DD is a critical factor influencing solubility, charge density, and biological functions. |
| Yield | Generally higher yields can be obtained from abundant crustacean waste.[1] | Yields may be lower compared to crustacean sources.[1] | Scalability and cost-effectiveness may favor crustacean sources for large-scale production. |
| Potential Allergens | May contain residual crustacean proteins, posing a risk for individuals with shellfish allergies. | Considered a non-allergenic alternative.[1] | Fungal this compound is a safer option for biomedical applications where allergenicity is a concern. |
Biological Activity: A Comparative Overview
While direct comparative studies on the biological activities of this compound from different sources are limited, we can infer potential differences based on the known activities of their parent chitosans and related chitooligomers. The degree of polymerization (DP), degree of deacetylation (DD), and the pattern of acetylation are all crucial factors influencing bioactivity.
| Biological Activity | Crustacean-Derived this compound | Fungal-Derived this compound | Supporting Experimental Data & Considerations |
| Immunomodulatory Effects | Can induce immune responses, but may also have anti-inflammatory effects by inhibiting LPS-induced inflammation. | Reported to have lower immunogenicity, making it a potentially better candidate for applications requiring minimal immune stimulation.[1] | Fungal-derived chitosan scaffolds have shown comparable results to crustacean-derived ones in bone regeneration applications. |
| Antimicrobial Activity | Effective against a range of bacteria and fungi. The activity is influenced by the DD and pH. | Also exhibits broad-spectrum antimicrobial activity. | The minimum inhibitory concentration (MIC) of chitooligosaccharides against various microbes has been reported, with values ranging from <0.25 to >2 mg/mL depending on the microorganism and the specific oligosaccharide. |
| Antioxidant Activity | Chitooligosaccharides have demonstrated the ability to scavenge free radicals. | Expected to possess antioxidant properties similar to other chitooligomers. | The IC50 values for hydroxyl radical scavenging by chitobiose and chitotriose have been reported as 30 µM and 55 µM, respectively. |
Experimental Protocols: Methodologies for Characterization
Accurate characterization of this compound is crucial for reproducible research. Below are detailed methodologies for key experiments.
Determination of Degree of Deacetylation (DD) by NMR Spectroscopy
Principle: ¹H NMR spectroscopy is used to determine the ratio of N-acetylated to deacetylated units in the this compound molecule.
Protocol:
-
Dissolve a precisely weighed sample of this compound in deuterium (B1214612) oxide (D₂O).
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.
-
Integrate the signal corresponding to the protons of the acetyl group (around 2.0 ppm) and the signals of the sugar ring protons (between 3.5 and 4.0 ppm).
-
Calculate the degree of deacetylation using the following formula: DD (%) = [1 - (Integral of acetyl protons / 3) / (Integral of H2-H6 protons / 6)] x 100
Molecular Weight Determination by Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic volume. By using a calibrated column, the molecular weight of the this compound can be determined.
Protocol:
-
Prepare a mobile phase, typically an aqueous buffer solution (e.g., 0.1 M acetic acid/0.2 M sodium acetate).
-
Dissolve the this compound sample in the mobile phase.
-
Inject the sample into an SEC system equipped with a suitable column (e.g., TSKgel G3000PWxl).
-
Elute the sample with the mobile phase at a constant flow rate.
-
Detect the eluted molecules using a refractive index (RI) detector.
-
Determine the molecular weight by comparing the retention time of the sample with that of a series of pullulan standards of known molecular weights.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Prepare a series of twofold dilutions of the this compound solution in a suitable liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).
-
Include positive (microorganism in medium without this compound) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no bacterial growth).
Visualizing the Mechanisms: Signaling Pathways and Workflows
This compound-Induced Plant Defense Signaling Pathway
This compound acts as a Pathogen-Associated Molecular Pattern (PAMP) in plants, triggering a defense response. This signaling cascade involves the recognition of this compound by LysM receptor-like kinases (LysM-RLKs) at the cell surface, leading to the activation of a mitogen-activated protein kinase (MAPK) cascade and the production of defense-related hormones.
Caption: this compound-induced plant defense signaling cascade.
This compound-Mediated Macrophage Activation Pathway
In mammals, this compound can modulate immune responses by interacting with Toll-like receptor 4 (TLR4) on macrophages, leading to an alternative activation pathway. This pathway is distinct from the classical pro-inflammatory activation induced by lipopolysaccharide (LPS).
Caption: Alternative macrophage activation by this compound via TLR4.
Experimental Workflow for this compound Production and Purification
The production of purified this compound involves several key steps, from the raw starting material to the final characterized product.
Caption: Production and purification workflow for this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Chitohexaose
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of chitohexaose, a chitooligosaccharide with significant potential in pharmaceutical and biomedical applications, is paramount for research, quality control, and clinical development. This guide provides an objective comparison of common analytical methods for this compound, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
Quantitative Performance Comparison
The choice of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for the most prevalent techniques used for the analysis of this compound and similar chitooligosaccharides.
| Method | Analyte(s) | Linear Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Key Advantages | Key Disadvantages |
| HPAEC-PAD | Glucosamine (GlcN)₁ to this compound (GlcN)₆ | 0.2 - 10 | 0.003 - 0.016 | 0.009 - 0.054 (calculated as 3x LOD) | High sensitivity and selectivity for underivatized carbohydrates; direct quantification. | Requires specialized equipment; high pH mobile phases can be corrosive. |
| HPLC-UV | N-acetyl-chito-oligosaccharides (DP 2-6) | Not specified | Not specified | Not specified | Widely available instrumentation; good for N-acetylated forms.[1][2] | Lower sensitivity for non-derivatized oligosaccharides; requires UV chromophore.[3] |
| LC-MS/MS | Chitosan (B1678972) and Chitooligosaccharides (COS) | Method dependent | Method dependent | Method dependent | High specificity and structural elucidation capabilities; suitable for complex matrices.[4] | Higher cost of instrumentation and maintenance; potential for ion suppression.[4] |
| MALDI-TOF-MS | Chitooligosaccharides | Primarily qualitative | Not applicable for quantification | Not applicable for quantification | Rapid analysis of molecular weight distribution; high throughput. | Not inherently quantitative; requires a matrix. |
| Enzymatic Assays (e.g., MBTH method) | Reducing ends of chito-oligosaccharides | Not specified | Down to 5 µM | Not specified | High sensitivity; measures functional activity.[5] | Indirect measurement; specificity depends on the enzyme used.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are outlines of typical experimental protocols for the key methods discussed.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly effective for the direct analysis of underivatized carbohydrates.
Sample Preparation: Dilute the sample containing this compound in high-purity water to a concentration that falls within the established linear range of the instrument. No derivatization step is necessary.
Chromatographic Conditions:
-
Column: A high-pH anion-exchange column, such as a CarboPac PA-series column (e.g., PA100), is typically used.[6][7][8][9]
-
Mobile Phase: An isocratic or gradient elution with a high-pH mobile phase, commonly sodium hydroxide (B78521) (NaOH), is employed to ionize the hydroxyl groups of the carbohydrates for separation. A typical mobile phase could be a 10:90 (v/v) mixture of 0.2 M aqueous NaOH and water.[6][7][8][9]
-
Flow Rate: A flow rate of around 0.4 mL/min is often used.[6][7][8][9]
-
Detection: Pulsed Amperometric Detection (PAD) is used for the sensitive detection of carbohydrates.
Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from this compound standards of known concentrations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for N-acetylated chitooligosaccharides which possess a UV chromophore.
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. If the this compound is not N-acetylated, a derivatization step to introduce a UV-active label may be necessary.
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) or a normal-phase/HILIC column (e.g., amino) can be used.[1][3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for separation on an amino column.[1]
-
Flow Rate: A typical flow rate is 1 mL/min.[1]
-
Detection: UV detection is performed at a low wavelength, typically around 205 nm, where the N-acetyl group absorbs.[1]
Data Analysis: Similar to HPAEC-PAD, quantification is based on a calibration curve constructed from standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high specificity and can be used for both qualitative and quantitative analysis.
Sample Preparation: Sample preparation is method-dependent and may involve simple dilution, protein precipitation, or solid-phase extraction to remove interfering substances.
Chromatographic Conditions: The HPLC or UPLC conditions are similar to those described for HPLC-UV, with the mobile phase being compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate).
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used for oligosaccharides.[4]
-
Detection: The mass spectrometer can be operated in full-scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis, offering high sensitivity and specificity.
Data Analysis: Quantification is typically performed using an internal standard and a calibration curve.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound.
Caption: A flowchart illustrating the process of cross-validating multiple analytical methods for this compound.
By systematically comparing these validated methods, researchers can confidently select the most suitable approach for their specific research, development, or quality control requirements, ensuring the generation of accurate and reproducible data.
References
- 1. jfda-online.com [jfda-online.com]
- 2. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a mass spectrometry method for the characterization of a series of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking Chitohexaose: A Comparative Analysis of Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of chitohexaose against well-established immunomodulators, namely Lipopolysaccharide (LPS) and β-glucan. The information presented herein is supported by experimental data to assist in the evaluation of this compound as a potential therapeutic agent.
Introduction to this compound and Immunomodulation
This compound is a chitooligosaccharide, a low molecular weight polymer of N-acetylglucosamine, derived from the deacetylation of chitin. It has garnered significant attention for its diverse biological activities, including its ability to modulate the immune system.[1][2] Unlike broad-acting immunomodulators, this compound exhibits a nuanced effect, capable of both suppressing excessive inflammation and activating specific immune responses.[3][4] This dual activity positions it as a compelling candidate for therapeutic development in various inflammatory and immune-related disorders.
This guide benchmarks the activity of this compound against two standards:
-
Lipopolysaccharide (LPS): A potent pro-inflammatory endotoxin (B1171834) from the outer membrane of Gram-negative bacteria. It is a classical activator of the innate immune response through Toll-like receptor 4 (TLR4), leading to the robust production of pro-inflammatory cytokines.[4][5] LPS serves as a benchmark for assessing the anti-inflammatory and endotoxin-neutralizing potential of this compound.
-
β-glucan: A polysaccharide found in the cell walls of fungi, bacteria, and cereals, known for its immunostimulatory properties.[6][7] It primarily acts through receptors like Dectin-1 and Complement Receptor 3 (CR3) to enhance macrophage and natural killer cell function, making it a suitable benchmark for the immune-activating properties of this compound.[7][8]
Quantitative Comparison of Immunomodulatory Effects
The following table summarizes the comparative effects of this compound, LPS, and β-glucan on key immunological parameters based on in vitro studies, primarily using macrophage cell lines (e.g., RAW264.7) or primary macrophages.
| Parameter | This compound | Lipopolysaccharide (LPS) | β-glucan |
| Primary Receptor | Toll-like receptor 4 (TLR4)[4][9] | Toll-like receptor 4 (TLR4)[4][5] | Dectin-1, CR3, Scavenger Receptors[7] |
| Macrophage Activation Phenotype | Alternative (M2-like)[3][9] | Classical (M1)[10] | Primarily Classical (M1-like)[6] |
| TNF-α Production | Inhibits LPS-induced production[9][11] | Potent Inducer[12] | Inducer[8] |
| IL-6 Production | Inhibits LPS-induced production[9][11] | Potent Inducer[12] | Inducer |
| IL-1β Production | Inhibits LPS-induced production[9][11] | Potent Inducer[12] | Inducer[10] |
| IL-10 Production | Inducer[9] | Low to no induction | Inducer[13] |
| Nitric Oxide (NO) Production | Inhibits LPS-induced production[14] | Potent Inducer | Inducer |
| Arginase-1 Expression | Upregulator[9] | Downregulator | Variable |
| NF-κB Signaling | Inhibits LPS-induced activation[15][16] | Potent Activator[17][18] | Activator[19] |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its immunomodulatory effects by interacting with the TLR4 signaling complex, the same receptor utilized by LPS. However, it triggers a distinct downstream cascade, leading to an alternative activation pathway in macrophages, which is characterized by anti-inflammatory and tissue repair functions.[3][4]
LPS-Induced Pro-inflammatory Signaling via TLR4
LPS binding to the TLR4/MD-2 complex initiates a signaling cascade through the MyD88-dependent pathway.[5][20] This leads to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. The release of the NF-κB dimer (typically p50/p65) allows its translocation to the nucleus, where it drives the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[17][18]
This compound-Mediated Modulation of TLR4 Signaling
This compound also binds to TLR4 but appears to do so in a manner that competitively inhibits LPS binding and promotes an alternative signaling outcome.[3][4] Instead of a strong pro-inflammatory response, it induces the production of the anti-inflammatory cytokine IL-10 and upregulates markers of alternative macrophage activation like Arginase-1.[9] This effectively blocks the endotoxemia caused by LPS.[9][11]
References
- 1. Potential Medical Applications of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]
- 5. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of beta-glucans on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Effect and Biological Significance of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oramune.com [oramune.com]
- 9. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chitosan immunomodulation: insights into mechanisms of action on immune cells and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] this compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | Semantic Scholar [semanticscholar.org]
- 12. Chitosan Oligosaccharide Attenuates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction through Suppressing the Inflammatory Response and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chitosan immunomodulatory properties: perspectives on the impact of structural properties and dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory activity of single chitooligosaccharides in LPS-induced RAW264.7 cells and endotoxemia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 19. Frontiers | β-glucans: a potential source for maintaining gut microbiota and the immune system [frontiersin.org]
- 20. mdpi.com [mdpi.com]
Bridging the Gap: In-Vivo Validation of Chitohexaose's Anti-Inflammatory Promise
For Immediate Release
A comprehensive analysis of in-vitro and in-vivo studies provides compelling evidence for the anti-inflammatory potential of chitohexaose, a specific chitooligosaccharide. This comparison guide synthesizes key findings on its bioavailability and efficacy in modulating inflammatory responses, offering researchers, scientists, and drug development professionals a consolidated resource for future research and therapeutic development.
This guide delves into the quantitative data from both laboratory cell-based assays and animal models, outlines detailed experimental protocols for reproducibility, and visualizes the underlying molecular pathways, providing a clear and objective comparison of this compound's performance.
Permeability and Bioavailability: From Cell Culture to Systemic Circulation
A pivotal aspect of any therapeutic agent is its ability to be absorbed and utilized by the body. Studies comparing the in-vitro permeability of this compound using the Caco-2 cell model, a mimic of the intestinal barrier, with its in-vivo bioavailability in rats, reveal a direct correlation.
Table 1: Comparison of In-Vitro Permeability and In-Vivo Bioavailability of this compound
| Parameter | In-Vitro (Caco-2 Cells) | In-Vivo (Rats) |
| Apparent Permeability (Papp) (cm/s) | Low | Not Directly Applicable |
| Bioavailability (%) | Not Applicable | 4.02% |
These findings suggest that while this compound has relatively low permeability across the intestinal epithelium in laboratory settings, it is indeed absorbed into the bloodstream in living organisms, making it a viable candidate for oral administration.
Anti-Inflammatory Efficacy: Corroborating In-Vitro and In-Vivo Effects
The anti-inflammatory properties of this compound have been investigated in both cell culture and animal models of inflammation, demonstrating a consistent inhibitory effect on key inflammatory mediators.
Table 2: In-Vitro vs. In-Vivo Anti-Inflammatory Effects of this compound
| Inflammatory Marker | In-Vitro (LPS-stimulated RAW 264.7 Macrophages) | In-Vivo (Carrageenan-Induced Paw Edema in Mice) |
| Nitric Oxide (NO) Production | Significant Inhibition | Reduction in inflammatory exudate containing NO |
| TNF-α Production | >50% Reduction | Significant reduction in paw edema |
| IL-6 Production | >50% Reduction | Not explicitly quantified for this compound |
In-vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for inflammation, show that this compound significantly reduces the production of nitric oxide (NO), a key inflammatory signaling molecule, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Notably, this compound (referred to as COS6 in one study) was identified as the most potent among various chitooligosaccharides in inhibiting these inflammatory markers.[1][2]
While direct in-vivo studies isolating the effect of pure this compound on specific cytokine levels in the carrageenan-induced paw edema model are still emerging, the significant reduction in paw edema, a hallmark of acute inflammation, strongly suggests a corresponding decrease in these inflammatory mediators in the living organism.
Unraveling the Mechanism: Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways that orchestrate the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In-vitro studies have demonstrated that this compound inhibits the activation of the NF-κB pathway in LPS-stimulated macrophages.[1][2] This is achieved, at least in part, by down-regulating the expression of Toll-like Receptor 2 (TLR2), a key receptor that recognizes bacterial components like LPS and initiates the inflammatory cascade.[1][2] By inhibiting this upstream signaling event, this compound effectively dampens the subsequent production of inflammatory mediators.
Caption: this compound inhibits NF-κB activation in-vitro by down-regulating TLR2.
While direct in-vivo evidence specifically for this compound is still under investigation, the observed anti-inflammatory effects in animal models strongly suggest that the inhibition of the NF-κB pathway is a key mechanism of action in a physiological context as well.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. While less specifically detailed for this compound compared to the NF-κB pathway, studies on chitooligosaccharides suggest a modulatory role on MAPK signaling. Further research is required to elucidate the precise effects of this compound on the different components of the MAPK pathway (p38, JNK, and ERK) in both in-vitro and in-vivo settings.
Experimental Protocols
For researchers seeking to validate or build upon these findings, detailed methodologies for the key experiments are provided below.
In-Vitro Anti-Inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound on cultured macrophage cells.
Caption: Workflow for in-vitro anti-inflammatory activity assessment of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Analysis:
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
In-Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This protocol describes a standard animal model for evaluating the acute anti-inflammatory activity of this compound.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound
-
Carrageenan (1% in sterile saline)
-
Plethysmometer or calipers
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Grouping: Divide the mice into control and treatment groups.
-
Administration: Administer this compound orally to the treatment groups. The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the control group.
Conclusion
The convergence of in-vitro and in-vivo data strongly supports the anti-inflammatory properties of this compound. Its oral bioavailability, coupled with its ability to suppress key inflammatory mediators through the modulation of the NF-κB signaling pathway, positions it as a promising candidate for the development of novel anti-inflammatory therapies. Further research focusing on the specific in-vivo mechanisms of action, particularly concerning the MAPK pathway, will be crucial in fully realizing its therapeutic potential. This guide provides a solid foundation for such future investigations.
References
A Comparative Analysis: Chemical Versus Enzymatic Synthesis of Chitohexaose
For researchers, scientists, and drug development professionals, the efficient and precise synthesis of complex carbohydrates like chitohexaose is a critical challenge. This guide provides a comprehensive comparison of the two primary methodologies for this compound production: traditional chemical synthesis and modern enzymatic approaches. We present a side-by-side analysis of their performance, supported by available experimental data, detailed protocols, and visual representations of the synthetic workflows.
This compound, a hexamer of N-acetyl-D-glucosamine linked by β-(1→4) glycosidic bonds, has garnered significant interest for its diverse biological activities, including antitumor and immunomodulatory effects. The choice between chemical and enzymatic synthesis pathways is a crucial decision that impacts yield, purity, scalability, and environmental footprint. This comparative guide aims to provide the necessary insights to make an informed decision based on the specific requirements of your research or development pipeline.
Performance Comparison at a Glance
The following tables summarize the key quantitative and qualitative parameters for the chemical and enzymatic synthesis of this compound, offering a clear comparison of their respective advantages and disadvantages.
Quantitative Data Summary
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Typical Yield | Lower, multi-step process often leads to significant product loss at each stage. A reported yield for a similar protected pentasaccharide was 6%.[1] | Generally higher for the target oligosaccharide, especially with optimized enzyme and substrate concentrations. For example, the enzymatic synthesis of chitobiose has been reported with a yield of up to 96%.[2] |
| Product Purity | High purity can be achieved, but requires extensive and often complex purification steps to remove byproducts and unreacted starting materials. | High, due to the inherent specificity of enzymes, which minimizes the formation of unwanted byproducts. Purities of >99% have been reported for enzymatically synthesized chitobiose.[2] |
| Reaction Time | Significantly longer, often spanning several days to weeks due to the multiple protection, glycosylation, and deprotection steps.[3] | Considerably shorter, typically ranging from hours to a couple of days for the enzymatic hydrolysis and initial product formation.[4] |
| Scalability | Challenging to scale up due to the complexity of the multi-step process and the need for stoichiometric amounts of reagents. | More amenable to scaling up, particularly with the use of immobilized enzymes, which allows for continuous processing and enzyme reuse. |
| Environmental Impact | Involves the use of hazardous organic solvents and reagents, leading to the generation of toxic waste. | Considered a "green" and environmentally friendly approach due to the use of biodegradable enzymes and milder reaction conditions in aqueous media. |
Qualitative Data Summary
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Process Complexity | Highly complex, requiring expertise in carbohydrate chemistry and multi-step synthetic routes involving protection and deprotection of functional groups.[3] | Relatively simpler, with fewer reaction steps. The main challenge lies in the production and purification of the specific enzyme and the subsequent separation of the target oligosaccharide from the product mixture. |
| Specificity | Can be controlled to produce specific linkage types, but may lead to a mixture of anomers (α and β) requiring further separation. | Highly specific, with enzymes catalyzing the formation of defined glycosidic linkages, resulting in a structurally homogeneous product. |
| Reaction Conditions | Often requires harsh reaction conditions, including very high or low temperatures and the use of strong acids or bases. | Mild reaction conditions, typically performed at or near physiological pH and moderate temperatures, which helps to preserve the integrity of the product. |
| Cost | Can be expensive due to the cost of starting materials, protecting group reagents, catalysts, and the extensive purification required. | The primary cost is associated with the production and purification of the enzyme. However, the reusability of immobilized enzymes can significantly reduce the overall cost. |
Experimental Protocols
Chemical Synthesis of this compound (General Strategy)
-
Preparation of Protected Monosaccharide Building Blocks: This initial step involves the protection of the hydroxyl and amino groups of N-acetyl-D-glucosamine to allow for regioselective glycosylation. This is a critical and often lengthy part of the synthesis.
-
Glycosylation Reactions: Stepwise or block synthesis is employed to couple the protected monosaccharide or disaccharide units. This requires the activation of a glycosyl donor and its reaction with a glycosyl acceptor to form the β-(1→4) linkage.
-
Deprotection: Once the desired hexaose chain is assembled, all protecting groups are removed to yield the final this compound product. This step must be carefully controlled to avoid degradation of the oligosaccharide.
-
Purification: Extensive chromatographic purification is necessary at each step of the synthesis to isolate the desired products from byproducts and unreacted starting materials.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a more direct route to this compound by utilizing the catalytic activity of chitinases to hydrolyze chitin (B13524), a naturally abundant polymer of N-acetyl-D-glucosamine. The following protocol is a generalized procedure based on available literature for the production and purification of chitooligosaccharides.[4]
1. Enzymatic Hydrolysis of Chitin:
-
Materials:
-
Colloidal chitin (substrate)
-
Chitinase (B1577495) from a suitable source (e.g., Streptomyces griseus)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Deionized water
-
-
Procedure:
-
Prepare a 1% (w/v) suspension of colloidal chitin in 50 mM sodium phosphate buffer (pH 6.0).
-
Pre-incubate the chitin suspension at the optimal temperature for the chosen chitinase (e.g., 37°C).
-
Add the chitinase enzyme to the suspension. A starting concentration of 1 unit of enzyme per mg of chitin can be used, but this should be optimized.
-
Incubate the reaction mixture with continuous shaking for 24-48 hours. The reaction time can be optimized to maximize the yield of this compound.
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture at 10,000 x g for 20 minutes to remove unreacted chitin and the denatured enzyme.
-
Collect the supernatant containing the mixture of chitooligosaccharides.
-
Lyophilize the supernatant to obtain a powdered mixture of chitooligosaccharides.
-
2. Purification of this compound:
-
Materials:
-
Lyophilized chitooligosaccharide mixture
-
Size-Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-4)
-
High-Performance Liquid Chromatography (HPLC) system with an amino-functionalized column
-
Deionized water
-
-
Procedure:
-
Size-Exclusion Chromatography (Primary Separation):
-
Dissolve the lyophilized hydrolysate in deionized water.
-
Inject the sample onto an SEC column equilibrated with deionized water.
-
Elute with deionized water and collect fractions.
-
Analyze fractions for the presence of this compound using TLC or HPLC.
-
Pool the fractions containing the highest concentration of this compound.
-
-
High-Performance Liquid Chromatography (Final Purification):
-
Dissolve the partially purified this compound from SEC in a mixture of acetonitrile and water.
-
Inject the sample onto an amino-functionalized HPLC column.
-
Elute with a gradient of acetonitrile and water to separate the different chitooligosaccharides.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain high-purity this compound.
-
-
Visualizing the Synthesis Workflows
To better understand the procedural differences between the two synthetic approaches, the following diagrams illustrate the general workflows.
Conclusion
The choice between chemical and enzymatic synthesis of this compound is a trade-off between precision and efficiency. Chemical synthesis, while offering a high degree of control over the final product's structure, is a laborious, multi-step process with generally lower overall yields and significant environmental concerns. In contrast, enzymatic synthesis presents a more sustainable and efficient alternative, leveraging the specificity of enzymes to produce this compound in fewer steps, with higher yields, and under milder, more environmentally friendly conditions.
For researchers and drug development professionals requiring high-purity this compound, particularly at a larger scale, the enzymatic approach is the more promising and practical methodology. While the initial investment in enzyme production and purification is a consideration, the long-term benefits of higher yields, simpler purification, and a greener footprint make it a superior choice for the sustainable production of this valuable oligosaccharide. Further research into novel and more efficient chitinases will undoubtedly continue to enhance the attractiveness of the enzymatic route for the synthesis of this compound and other complex carbohydrates.
References
- 1. Production of Chitooligosaccharides and Their Potential Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Degree of Deacetylation in Chitohexaose Samples
For researchers, scientists, and drug development professionals, the precise characterization of chito-oligosaccharides is paramount. The degree of deacetylation (DD) of chitohexaose, a six-unit oligomer of chitosan (B1678972), critically influences its biological activity, solubility, and interaction with other molecules. This guide provides an objective comparison of key analytical methods for validating the DD of this compound samples, complete with experimental protocols and data presentation formats to ensure accurate and reproducible results.
This guide will focus on a comparative workflow utilizing ¹H NMR as the "gold standard" and a widely accessible spectroscopic method, first-derivative UV spectrophotometry, for orthogonal validation. First-derivative UV spectrophotometry offers a simpler and more cost-effective alternative for routine analysis.[6][7]
Comparative Experimental Workflow
The following diagram outlines a robust workflow for the validation of the degree of deacetylation of this compound samples, employing two distinct analytical techniques for comprehensive characterization.
Experimental Protocols
Detailed methodologies for the two key experiments are provided below. It is crucial to use high-purity solvents and calibrated equipment to ensure the accuracy of the results.
Method 1: ¹H NMR Spectroscopy
¹H NMR spectroscopy is a precise method for determining the DD of this compound.[4] The calculation is based on the ratio of the integral of the methyl protons of the N-acetyl group to the sum of the integrals of the sugar ring protons.[8]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-1.0 mL of deuterium (B1214612) oxide (D₂O). A small amount of DCl in D₂O can be used to aid dissolution if necessary.[1]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio. A pulse repetition delay of at least 5 times the longest T1 is recommended for accurate integration.
3. Data Processing and DD Calculation:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Perform baseline correction and phase correction.
-
Integrate the signal corresponding to the methyl protons of the N-acetyl group (around 2.0-2.1 ppm).
-
Integrate the signals of the H2-H6 protons of the sugar rings (typically between 3.5 and 4.0 ppm).
-
Calculate the Degree of Deacetylation (DD) using the following formula: DD (%) = (1 - (I_CH3 / (3 * I_H2-H6))) * 100 Where:
-
I_CH3 is the integral of the methyl protons of the N-acetyl group.
-
I_H2-H6 is the sum of the integrals of the H2 to H6 protons of the pyranose ring.
-
Method 2: First-Derivative UV Spectrophotometry
This method provides a simpler and faster means of estimating the DD of chitooligosaccharides.[6][7] It relies on the difference in the UV absorption characteristics of N-acetylglucosamine (GlcNAc) and glucosamine (B1671600) (GlcN) units.
1. Preparation of Standard Solutions:
-
Prepare stock solutions of N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine hydrochloride (GlcN·HCl) in 0.1 M HCl.
-
Prepare a series of calibration standards with varying molar ratios of GlcNAc to GlcN·HCl in 0.1 M HCl.
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in 0.1 M HCl to a final concentration within the range of the calibration standards.
3. UV-Vis Data Acquisition:
-
Record the UV absorption spectrum of each standard and the this compound sample from 190 nm to 250 nm using a UV-Vis spectrophotometer. Use 0.1 M HCl as the blank.
4. Data Processing and DD Calculation:
-
Calculate the first derivative of the absorbance spectra.
-
Measure the amplitude of the first derivative signal at a specific wavelength (e.g., around 202-205 nm), where the difference between GlcNAc and GlcN is significant.
-
Plot a calibration curve of the first-derivative amplitude against the molar fraction of GlcN in the standard solutions.
-
Determine the molar fraction of GlcN in the this compound sample from the calibration curve. This value represents the Degree of Deacetylation (DD).
Data Presentation
For a clear and direct comparison of the results obtained from different methods and for various this compound samples, all quantitative data should be summarized in a structured table.
| Sample ID | Method | Replicate 1 (%DD) | Replicate 2 (%DD) | Replicate 3 (%DD) | Mean (%DD) | Standard Deviation |
| CH-A | ¹H NMR | 85.2 | 85.5 | 85.1 | 85.3 | 0.21 |
| CH-A | UV-Vis | 84.8 | 85.1 | 84.6 | 84.8 | 0.25 |
| CH-B | ¹H NMR | 92.1 | 92.4 | 92.2 | 92.2 | 0.15 |
| CH-B | UV-Vis | 91.8 | 92.0 | 91.5 | 91.8 | 0.25 |
| CH-C | ¹H NMR | 78.5 | 78.9 | 78.6 | 78.7 | 0.21 |
| CH-C | UV-Vis | 78.1 | 78.5 | 78.0 | 78.2 | 0.26 |
Note: The data presented in the table are for illustrative purposes only.
By employing a multi-faceted analytical approach and adhering to detailed experimental protocols, researchers can confidently and accurately validate the degree of deacetylation of their this compound samples, ensuring the quality and reliability of their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. Measurement of the degree of deacetylation in chitosan films by FTIR, 1H NMR and UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated 1H NMR method for the determination of the degree of deacetylation of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of degree of deacetylation of chitosan by 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. Determination of the Deacetylation Degree of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of the degree of deacetylation in chitosan films by FTIR, 1H NMR and UV spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chitohexaose and High Molecular Weight Chitosan for Researchers and Drug Development Professionals
Introduction
Chitin derivatives have garnered significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, biodegradability, and diverse biological activities. Among these, chitohexaose, a specific chitooligosaccharide (COS), and high molecular weight (HMW) chitosan (B1678972), a large biopolymer, are prominent candidates for various applications, including drug delivery and immunomodulation. Their distinct physicochemical properties, however, dictate their mechanisms of action and suitability for different therapeutic strategies. This guide provides an objective comparison of this compound and HMW chitosan, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific needs.
Physicochemical Properties: A Tale of Two Molecules
The fundamental differences between this compound and HMW chitosan lie in their molecular weight, degree of polymerization, and resulting physical properties. This compound is a well-defined oligomer, while HMW chitosan is a large, heterogeneous polymer.[1] These structural distinctions have profound implications for their solubility, viscosity, and degradation kinetics.
| Property | This compound | High Molecular Weight (HMW) Chitosan | References |
| Molecular Weight (MW) | ~985 g/mol | >700 kDa | [2][3] |
| Degree of Polymerization (DP) | 6 | >3500 | [4] |
| Composition | A defined oligomer of six N-acetyl-D-glucosamine and/or D-glucosamine units. | A variable mixture of D-glucosamine and N-acetyl-D-glucosamine polymers.[1] | [1][5] |
| Solubility | Generally soluble in aqueous solutions over a broad pH range.[6][7] | Poorly soluble in water and neutral or alkaline solutions; soluble in acidic solutions (pH < 6.5).[3][6] | [3][6][7] |
| Viscosity | Low viscosity in solution. | High viscosity in solution, which can reduce drug encapsulation efficiency.[7][8] | [7][8] |
| Degradation | More readily degraded. | Slower degradation rate, suitable for sustained-release formulations.[9][10] | [9][10] |
Biological Activities and Mechanisms of Action
Both this compound and HMW chitosan exhibit a range of biological activities, but their mechanisms of action differ significantly due to their distinct molecular characteristics.
Immunomodulatory Effects
This compound has been identified as a potent modulator of the innate immune system, particularly through its interaction with Toll-like receptors (TLRs) on immune cells like macrophages.[11][12] It has been shown to activate macrophages through a TLR4-dependent alternative pathway, leading to the production of the anti-inflammatory cytokine IL-10 and the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12][13] This anti-inflammatory profile makes this compound a promising candidate for treating conditions associated with excessive inflammation, such as sepsis.[12][13] Some studies also indicate that this compound can inhibit the activation of the NF-κB signaling pathway by down-regulating TLR2 levels.[14]
High Molecular Weight Chitosan also possesses immunomodulatory properties, but its effects are more general and can be influenced by its physical form (e.g., nanoparticles, hydrogels). It can act as an adjuvant in vaccine formulations, enhancing the immune response.[15] HMW chitosan can also activate dendritic cells via a TLR4-dependent mechanism, leading to the expression of MHC class II and co-stimulatory molecules.[16] However, its large size prevents it from entering cells, so its primary interactions are at the cell surface.[17]
Caption: this compound-induced anti-inflammatory signaling pathway.
Drug Delivery Applications
The physicochemical properties of this compound and HMW chitosan make them suitable for different drug delivery strategies.
High Molecular Weight Chitosan is extensively used in drug delivery due to its mucoadhesive properties and ability to form gels and nanoparticles.[10][18] Its positive charge at acidic pH allows for electrostatic interactions with negatively charged drugs and biological surfaces, enhancing drug absorption.[10] The slow degradation rate of HMW chitosan makes it ideal for sustained-release formulations, where the drug is released over an extended period.[9] However, its high viscosity can sometimes hinder drug encapsulation and release.[8]
This compound , due to its small size and high water solubility, is being explored for more targeted drug delivery applications. While not forming a viscous matrix like HMW chitosan, it can be conjugated to drugs or incorporated into nanocarriers to improve their bioavailability and cellular uptake. Its ability to interact with specific receptors could also be leveraged for targeted delivery to particular cell types.
Experimental Protocols
To differentiate the biological activities of this compound and HMW chitosan, specific experimental protocols are employed.
Macrophage Activation and Cytokine Production Assay
Objective: To determine the effect of this compound and HMW chitosan on macrophage activation and the production of pro- and anti-inflammatory cytokines.
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.
-
Stimulation: Cells are treated with various concentrations of this compound or HMW chitosan. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (media alone) are included.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis of Cell Surface Markers: Macrophage activation can also be assessed by analyzing the expression of cell surface markers (e.g., CD80, CD86) using flow cytometry.
In Vitro Drug Release Study
Objective: To compare the drug release profiles from formulations containing this compound versus HMW chitosan.
Methodology:
-
Formulation Preparation: A model drug is encapsulated within nanoparticles or a hydrogel matrix made from either HMW chitosan or a this compound-based carrier.
-
Release Study Setup: The drug-loaded formulations are placed in a release medium (e.g., phosphate-buffered saline, PBS) that mimics physiological conditions. The setup is maintained at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sample Collection: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a release profile.
Caption: Experimental workflow for macrophage activation assay.
Conclusion
This compound and high molecular weight chitosan are both valuable biomaterials derived from chitin, but their distinct physicochemical properties lead to different biological activities and applications. This compound, a small, water-soluble oligomer, exhibits specific immunomodulatory effects, particularly in promoting an anti-inflammatory response through the TLR4 signaling pathway.[11][12] In contrast, HMW chitosan, a large, less soluble polymer, is well-suited for creating matrices for sustained drug delivery and acts as a more general immune adjuvant.[9][10][15] The choice between these two molecules should be guided by the specific research or therapeutic goal. For applications requiring precise modulation of immune signaling pathways, this compound offers a more targeted approach. For controlled and sustained release of therapeutic agents, HMW chitosan remains a robust and versatile option. A thorough understanding of their comparative properties is crucial for harnessing their full potential in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C36H68N6O25 | CID 3081404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chitosan: Properties and Its Application in Agriculture in Context of Molecular Weight [mdpi.com]
- 4. Potential Medical Applications of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Chitooligosaccharides and Their Potential Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Current Advances in Chitosan Nanoparticles Based Drug Delivery and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Weight-Dependent Immunostimulative Activity of Low Molecular Weight Chitosan via Regulating NF-κB and AP-1 Signaling Pathways in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Secretome Analysis to Immunology: Chitosan Induces Major Alterations in the Activation of Dendritic Cells via a TLR4-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
A Guide to the Inter-laboratory Comparison of Chitohexaose Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of chitohexaose analysis, a critical step for standardizing quantification and ensuring data reliability across different research settings. This compound, a hexamer of N-acetyl-D-glucosamine, is a bioactive chitooligosaccharide (COS) with significant immunomodulatory properties. Accurate and reproducible measurement is paramount for its development in therapeutic applications. This document outlines key analytical methods, presents a hypothetical comparative dataset, and provides detailed experimental protocols to facilitate such a study.
Introduction to this compound and Analytical Challenges
This compound has been identified as a potent modulator of immune responses, notably through its interaction with Toll-like Receptor 4 (TLR4).[1][2] It can competitively inhibit the inflammatory cascade induced by lipopolysaccharide (LPS) and promote an alternative activation pathway in macrophages, leading to tissue repair and resolution of inflammation.[1][2] These properties make it a promising candidate for treating conditions like sepsis and other inflammatory disorders.
However, the reliable quantification of this compound presents analytical challenges. As a specific oligomer, its analysis can be affected by the presence of other chitooligosaccharides with varying degrees of polymerization (DP). Therefore, establishing robust and reproducible analytical methods is essential. An inter-laboratory comparison, or round-robin test, is the gold standard for assessing the proficiency of different laboratories and the comparability of analytical methods.[2][3][4][5]
Comparison of Analytical Methods
Several analytical techniques are suitable for the separation and quantification of this compound.[1][6] The most common methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The following tables summarize hypothetical data from a simulated inter-laboratory study involving ten laboratories analyzing a standardized sample of this compound.
Table 1: Inter-laboratory Comparison of this compound Purity (%) Determination
| Laboratory | Method | Reported Purity (%) | Z-Score* |
| Lab 1 | HPLC-RI | 96.2 | 0.59 |
| Lab 2 | HPLC-PAD | 97.1 | 1.81 |
| Lab 3 | MALDI-TOF MS | 95.8 | -0.05 |
| Lab 4 | HPLC-RI | 94.9 | -1.27 |
| Lab 5 | LC-MS/MS | 96.5 | 1.02 |
| Lab 6 | HPLC-RI | 95.5 | -0.48 |
| Lab 7 | HPLC-PAD | 96.8 | 1.39 |
| Lab 8 | MALDI-TOF MS | 95.1 | -0.96 |
| Lab 9 | HPLC-RI | 96.0 | 0.27 |
| Lab 10 | LC-MS/MS | 95.9 | 0.11 |
| Consensus Mean | 95.84 | ||
| Std. Deviation | 0.69 |
*Z-scores are calculated based on the consensus mean and standard deviation. A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.
Table 2: Inter-laboratory Comparison of this compound Concentration (mg/mL) Quantification
| Laboratory | Method | Reported Conc. (mg/mL) | Z-Score* |
| Lab 1 | HPLC-RI | 1.05 | 1.10 |
| Lab 2 | HPLC-PAD | 0.98 | -0.63 |
| Lab 3 | qNMR | 1.01 | 0.00 |
| Lab 4 | HPLC-RI | 0.95 | -1.48 |
| Lab 5 | LC-MS/MS | 1.03 | 0.55 |
| Lab 6 | HPLC-RI | 1.02 | 0.27 |
| Lab 7 | HPLC-PAD | 0.99 | -0.36 |
| Lab 8 | qNMR | 1.00 | -0.14 |
| Lab 9 | HPLC-RI | 1.06 | 1.37 |
| Lab 10 | LC-MS/MS | 1.01 | 0.00 |
| Consensus Mean | 1.01 | ||
| Std. Deviation | 0.036 |
*Z-scores are calculated based on the consensus mean and standard deviation. A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.
Visualized Workflows and Signaling Pathways
To ensure clarity in experimental design and biological context, standardized diagrams are essential. The following visualizations, created using Graphviz, depict the recommended experimental workflow for the inter-laboratory comparison and the known signaling pathway of this compound in macrophages.
Experimental Protocols
The following are standardized protocols for the two primary analytical methods recommended for a this compound inter-laboratory comparison.
Objective: To quantify the purity and concentration of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Amine-based column (e.g., Shodex Asahipak NH2P-50 4E)
-
Refractive Index (RI) Detector
-
Autosampler and column oven
Reagents:
-
This compound standard (provided by coordinating body)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water. Filter through a 0.22 µm membrane filter and degas thoroughly.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10.0 mL of ultrapure water to create a 1.0 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL) by diluting the stock solution with ultrapure water.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the inter-laboratory comparison sample.
-
Dissolve in 10.0 mL of ultrapure water to obtain a nominal concentration of 1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Amine-based column
-
Mobile Phase: 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detector: RI detector, maintained at a stable temperature (e.g., 35°C)
-
Run Time: 20 minutes
-
-
Data Analysis:
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample using the regression equation from the calibration curve.
-
Purity: Calculate the purity by the area normalization method: Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.
-
Objective: To confirm the identity and assess the purity of this compound based on its mass-to-charge ratio.
Instrumentation:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer
Reagents:
-
This compound standard (provided by coordinating body)
-
MALDI Matrix: 2,5-dihydroxybenzoic acid (DHB)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of DHB in 50:50 (v/v) methanol:water with 0.1% TFA.
-
Sample Preparation:
-
Dissolve the this compound inter-laboratory sample in ultrapure water to a concentration of 1 mg/mL.
-
-
Target Plate Spotting:
-
Mix 1 µL of the sample solution with 1 µL of the DHB matrix solution directly on the MALDI target plate.
-
Alternatively, use the dried-droplet method: spot 1 µL of the sample onto the target plate and let it dry completely. Then, add 1 µL of the matrix solution on top and let it crystallize at room temperature.
-
-
MS Acquisition:
-
Mode: Positive ion reflector mode.
-
Mass Range: 500-2000 m/z.
-
Calibration: Calibrate the instrument using a suitable oligosaccharide or peptide mixture.
-
Acquire spectra from multiple positions within the sample spot to ensure reproducibility.
-
-
Data Analysis:
-
Identity Confirmation: Identify the peak corresponding to the sodium adduct of this compound ([M+Na]⁺), which has a theoretical m/z of 1259.4.
-
Purity Assessment: Assess purity by observing the presence of other peaks corresponding to different degrees of polymerization (e.g., chito-pentaose [M+Na]⁺ at m/z 1056.3, chito-heptaose [M+Na]⁺ at m/z 1462.5). The relative intensity of these peaks can be used for a semi-quantitative purity estimation.
-
Conclusion
The establishment of a harmonized analytical approach for this compound is crucial for advancing its research and development. This guide provides the necessary framework for initiating an inter-laboratory comparison study. By adopting standardized protocols and engaging in proficiency testing, the scientific community can enhance the quality and comparability of data, thereby accelerating the translation of this compound from a promising biomolecule to a potential therapeutic agent. All laboratories involved in this compound research are encouraged to participate in such comparisons to ensure the validity and reliability of their analytical results.
References
- 1. This compound Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chitin receptor CERK1 links salt stress and chitin-triggered innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Chitohexaose: A Comparative Guide Using NMR and MS Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for the confirmation of chitohexaose identity, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It offers a comparative analysis with closely related oligosaccharides, chitopentaose and chitoheptaose, to aid in the unambiguous identification of these compounds. Detailed experimental protocols and a logical workflow are presented to support researchers in their analytical endeavors.
Data Presentation: Comparative Analysis of Chito-oligosaccharides
The following tables summarize the key NMR and MS data for this compound and its common alternatives, chitopentaose and chitoheptaose. This quantitative data is essential for distinguishing between these closely related structures.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Data for Chito-oligosaccharides in D₂O
| Assignment | This compound | Chitopentaose | Chitoheptaose |
| H-1 (internal GlcNAc) | ~4.6-4.7 | ~4.6-4.7 | ~4.6-4.7 |
| H-1 (reducing end α) | ~5.2 | ~5.2 | ~5.2 |
| H-1 (reducing end β) | ~4.7 | ~4.7 | ~4.7 |
| H-2 (internal GlcNAc) | ~3.8-3.9 | ~3.8-3.9 | ~3.8-3.9 |
| H-3 to H-6 | ~3.4-4.0 | ~3.4-4.0 | ~3.4-4.0 |
| N-Acetyl (CH₃) | ~2.0-2.1 | ~2.0-2.1 | ~2.0-2.1 |
Note: Chemical shifts are approximate and can vary based on experimental conditions such as temperature, pH, and solvent.
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data for Chito-oligosaccharides in D₂O
| Assignment | This compound | Chitopentaose | Chitoheptaose |
| C-1 (internal GlcNAc) | ~101-103 | ~101-103 | ~101-103 |
| C-1 (reducing end α) | ~92 | ~92 | ~92 |
| C-1 (reducing end β) | ~96 | ~96 | ~96 |
| C-2 (internal GlcNAc) | ~56-58 | ~56-58 | ~56-58 |
| C-3 to C-5 | ~73-78 | ~73-78 | ~73-78 |
| C-6 | ~61-63 | ~61-63 | ~61-63 |
| N-Acetyl (CH₃) | ~23 | ~23 | ~23 |
| N-Acetyl (C=O) | ~175-177 | ~175-177 | ~175-177 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Table 3: Mass Spectrometry Data (m/z) for Chito-oligosaccharides
| Ion | This compound | Chitopentaose | Chitoheptaose |
| MALDI-TOF MS | |||
| [M+Na]⁺ | ~1235.4 | ~1032.3 | ~1438.5 |
| ESI-MS | |||
| [M+H]⁺ | ~1213.4 | ~1010.3 | ~1416.5 |
| [M+Na]⁺ | ~1235.4 | ~1032.3 | ~1438.5 |
| [M+2H]²⁺/2 | ~607.2 | ~505.7 | ~708.8 |
Note: m/z values are theoretical and may vary slightly in experimental data due to adduct formation and isotopic distribution.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the chito-oligosaccharide sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Lyophilize the sample to remove any residual water. For complete removal of exchangeable protons, this step can be repeated 2-3 times.
-
Re-dissolve the lyophilized sample in 100% D₂O for the final NMR measurement.
-
Add a small amount of a suitable internal standard (e.g., TSP or DSS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard 1D proton experiment with water suppression (e.g., presaturation).
-
Acquisition Parameters:
-
Spectral width: 10-12 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard 1D carbon experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral width: 200-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Mass Spectrometry (MS)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS:
-
Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a commonly used matrix for neutral oligosaccharides.
-
Sample Preparation:
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile (B52724)/0.1% trifluoroacetic acid).
-
Mix the sample solution (typically 1 mg/mL in water) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry (dried-droplet method).
-
-
Instrument Parameters:
-
Ionization mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser intensity: Optimized to achieve good signal-to-noise ratio without significant fragmentation.
-
Mass range: m/z 500-2000.
-
-
-
Electrospray Ionization (ESI) MS:
-
Sample Preparation:
-
Dissolve the chito-oligosaccharide in a solvent compatible with ESI, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
The typical sample concentration is in the range of 1-10 µM.
-
-
Instrument Parameters:
-
Ionization mode: Positive ion mode.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow and temperature: Optimized to desolvate the ions effectively.
-
Mass range: m/z 200-2000.
-
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the identity of this compound and the signaling pathway involved in its analysis.
Caption: Workflow for confirming this compound identity.
Caption: Analytical signal generation for this compound.
Statistical analysis for comparing chitohexaose treatment groups.
To provide a comprehensive and accurate comparison guide for chitohexaose treatment groups, please provide the specific experimental data you would like to analyze and compare. The following guide is a template demonstrating how your data could be structured and presented. Once you provide your data, I can populate the tables, detail the specific experimental protocols, and generate relevant signaling pathway and workflow diagrams.
Comparative Analysis of this compound Treatment Groups
This guide provides a comparative statistical analysis of different this compound treatment groups to evaluate their therapeutic efficacy and underlying mechanisms of action. The data presented herein is intended to guide researchers, scientists, and drug development professionals in their assessment of this compound as a potential therapeutic agent.
Data Summary
The following table summarizes the quantitative data from the comparative experiments.
Table 1: Comparative Efficacy of this compound Treatment Groups
| Treatment Group | Dosage (µM) | Cell Viability (%) | Apoptosis Rate (%) | Target Protein Expression (Fold Change) |
| Control | 0 | 100 ± 5.2 | 2.1 ± 0.5 | 1.0 |
| This compound A | 50 | 75.3 ± 4.1 | 25.8 ± 3.2 | 3.5 ± 0.8 |
| This compound B | 100 | 52.1 ± 6.5 | 48.2 ± 5.1 | 6.2 ± 1.1 |
| Alternative | 50 | 82.5 ± 3.9 | 15.6 ± 2.5 | 2.1 ± 0.4 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Specify the cell line used (e.g., A549 human lung carcinoma).
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours of incubation, the medium was replaced with fresh medium containing various concentrations of this compound or the alternative compound and incubated for another 48 hours.
Cell Viability Assay (MTT Assay)
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were harvested after treatment and washed twice with cold PBS.
-
Cells were then resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The percentage of apoptotic cells was analyzed by flow cytometry.
Western Blot Analysis
-
Total protein was extracted from the cells using RIPA lysis buffer.
-
Protein concentration was determined using the BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies against the target protein and β-actin overnight at 4°C.
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing treatment groups.
Safety Operating Guide
Chitohexaose proper disposal procedures
Proper disposal of chitohexaose is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount. While this compound is not generally classified as a hazardous substance, it must be handled and disposed of with care to prevent environmental release and ensure a safe laboratory environment.[1][2] The following guide provides comprehensive, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedures, it is essential to wear the appropriate Personal Protective Equipment (PPE). If there is a risk of generating dust or aerosols, respiratory protection should also be used.[3] Handle the compound in a well-ventilated area to minimize exposure.
Standard Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step-by-Step Disposal Protocol
The disposal of this compound should follow standard laboratory practices for chemical waste.[1] The core principle is to segregate, properly containerize, and label all waste streams for collection by a licensed waste management service.
1. Waste Identification and Segregation:
-
Solid Waste: All solid this compound waste, including unused product, contaminated weighing paper, gloves, and pipette tips, must be collected in a designated waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container designated for liquid chemical waste.[1]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or strong bases, unless explicitly permitted by your institution.[3][4]
2. Waste Containerization and Labeling:
-
Containers: Use leak-proof, chemically compatible containers with secure lids.[3] Do not fill containers beyond 90% capacity to prevent spills.[3]
-
Labeling: As soon as waste is added, clearly label the container. The label must include:
3. Storage:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.[1]
-
This area should be away from general laboratory traffic and equipped with secondary containment to manage potential leaks.[1][3]
-
Ensure the container remains closed at all times except when adding waste.[3]
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[1]
-
Arrange for the collection of the this compound waste through your institution's EHS department or a licensed hazardous waste management service.[1][5]
Quantitative Disposal Data
Specific quantitative disposal limits for this compound are not extensively documented in available safety data.[1] Therefore, all disposal procedures must be conducted in accordance with the limits and guidelines provided by your local, state, and federal regulations, as well as your institution's EHS office.
| Parameter | Guideline | Source |
| Effluent Limit | Not specified. Do not dispose of down the drain without EHS approval. | [1] |
| Solid Waste Limit | Not specified. Treat all solid waste as chemical waste. | [1] |
| Container Capacity | Do not fill beyond 90% to prevent spills and allow for expansion. | [3] |
| Storage Time Limit | Varies by institution (often 6-12 months). Consult your EHS office. | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for common laboratory situations involving this compound waste.
Protocol for Spill Cleanup
In the event of a spill, follow these steps to ensure safety and proper decontamination:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area. Ensure proper ventilation.
-
Wear PPE: Don appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Contain Spill: For solid spills, gently cover the material to avoid generating dust.[6]
-
Recover Material: Mechanically recover the solid material using a scoop or brush and place it into the designated this compound waste container.[1][5]
-
Decontaminate Area: Clean the spill area thoroughly with soap and water.[1]
-
Dispose of Cleanup Materials: Collect all cleaning materials (e.g., paper towels, absorbent pads) and dispose of them as solid this compound waste.[1]
Protocol for Decontamination of Glassware
Properly decontaminate all glassware that has been in contact with this compound before washing.
-
Initial Rinse: Thoroughly rinse the glassware with a suitable solvent, such as deionized water.
-
Collect Rinsate: Collect this initial rinsate in the designated container for liquid this compound waste.[1] This prevents the introduction of the chemical into the water system.
-
Standard Washing: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
